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  • Product: 1-[(4-Aminophenyl)methyl]piperidin-4-ol
  • CAS: 262368-63-8

Core Science & Biosynthesis

Foundational

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-[(4-Aminophenyl)methyl]piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Structural Clarity In the landscape of modern drug discovery, piperidine and aniline moieties are prevalent scaffolds, rec...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Clarity

In the landscape of modern drug discovery, piperidine and aniline moieties are prevalent scaffolds, recognized for their versatile binding capabilities and favorable pharmacokinetic profiles. The compound 1-[(4-Aminophenyl)methyl]piperidin-4-ol represents a confluence of these important structural motifs. As a potential building block in medicinal chemistry, a thorough and unambiguous confirmation of its molecular structure is a critical first step in any research and development endeavor. This in-depth technical guide provides a comprehensive framework for the synthesis and definitive structure elucidation of 1-[(4-Aminophenyl)methyl]piperidin-4-ol, leveraging a suite of modern analytical techniques. The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers engaged in the synthesis and characterization of novel chemical entities.

A Plausible Synthetic Pathway: Reductive Amination

A common and efficient method for the synthesis of N-substituted amines is reductive amination.[1] This approach is well-suited for the preparation of 1-[(4-Aminophenyl)methyl]piperidin-4-ol, starting from 4-piperidinol and a suitable benzaldehyde derivative. A plausible two-step synthetic route is outlined below, commencing with the reductive amination of 4-piperidinol with 4-nitrobenzaldehyde, followed by the reduction of the nitro group to the desired primary amine.

Step 1: Synthesis of 1-[(4-Nitrophenyl)methyl]piperidin-4-ol

The initial step involves the reaction of 4-piperidinol with 4-nitrobenzaldehyde in the presence of a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent often employed for this transformation, as it is less water-sensitive than other borohydrides and can be used in a one-pot procedure.[2][3]

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a stirred solution of 4-piperidinol (1.0 equivalent) and 4-nitrobenzaldehyde (1.05 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting materials. A typical mobile phase for this analysis would be a mixture of ethyl acetate and hexanes.

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired 1-[(4-nitrophenyl)methyl]piperidin-4-ol.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a clean and efficient method.

Experimental Protocol: Nitro Group Reduction

  • Reaction Setup: The 1-[(4-nitrophenyl)methyl]piperidin-4-ol from the previous step is dissolved in a solvent such as methanol or ethanol. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the reaction is complete, as monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the final product, 1-[(4-Aminophenyl)methyl]piperidin-4-ol.

Chromatographic Analysis for Purity Assessment

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the progress of the synthesis and for preliminary purity assessment. For the title compound, silica gel plates are a suitable stationary phase. The choice of mobile phase is crucial for achieving good separation. A mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexanes or dichloromethane) is typically used. The polarity of the mobile phase can be adjusted to achieve an optimal Rf value (retardation factor), ideally between 0.3 and 0.7. Visualization of the spots can be achieved under UV light (due to the aromatic ring) or by staining with a suitable agent like potassium permanganate or ninhydrin (which reacts with the primary amine).

High-Performance Liquid Chromatography (HPLC)

For a more rigorous assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase C18 column is commonly used for the analysis of such polar compounds.

Table 1: Exemplary HPLC Method Parameters

ParameterRecommended Conditions
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 254 nm
Injection Volume 10 µL

Spectroscopic Elucidation of the Molecular Structure

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of 1-[(4-Aminophenyl)methyl]piperidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the aminophenyl, methyl, and piperidinol moieties. The predicted chemical shifts (in ppm, relative to a standard like tetramethylsilane, TMS) are based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H NMR Data for 1-[(4-Aminophenyl)methyl]piperidin-4-ol

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (CH =C-NH₂)~6.6-6.8d2H
Aromatic (CH =C-CH₂)~7.0-7.2d2H
-NH~3.5-4.5br s2H
-CH ₂-Ar~3.4-3.6s2H
Piperidine -CH (OH)~3.5-3.7m1H
Piperidine -N-CH ₂ (axial)~2.0-2.2t2H
Piperidine -N-CH ₂ (equatorial)~2.6-2.8d2H
Piperidine -CH ₂-CH(OH) (axial)~1.4-1.6m2H
Piperidine -CH ₂-CH(OH) (equatorial)~1.8-2.0m2H
-OH Variablebr s1H

Note: Chemical shifts are solvent-dependent. Broad signals (br s) for -NH₂ and -OH protons are due to exchange with residual water and quadrupolar effects of the nitrogen atom.

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Data for 1-[(4-Aminophenyl)methyl]piperidin-4-ol

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C -NH₂~145-147
Aromatic C -CH₂~129-131
Aromatic C H=C-NH₂~114-116
Aromatic C H=C-CH₂~130-132
-C H₂-Ar~60-63
Piperidine -C H(OH)~66-68
Piperidine -N-C H₂~52-54
Piperidine -C H₂-CH(OH)~34-36
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this type of polar molecule and will likely produce a prominent protonated molecular ion peak ([M+H]⁺).

  • Expected Molecular Ion: The molecular formula of 1-[(4-Aminophenyl)methyl]piperidin-4-ol is C₁₂H₁₈N₂O, with a monoisotopic mass of 206.1419 g/mol . In positive ion ESI-MS, the expected protonated molecular ion ([M+H]⁺) would be observed at an m/z of approximately 207.1497.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would reveal characteristic fragmentation patterns. A prominent fragmentation pathway would be the benzylic cleavage, leading to the formation of a stable aminobenzyl cation (m/z ~106) or a tropylium-like ion.[4][5] Loss of water from the piperidinol ring is also a likely fragmentation pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-[(4-Aminophenyl)methyl]piperidin-4-ol is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-N bonds, as well as aromatic C=C stretching.

Table 4: Predicted IR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
O-H (alcohol)Stretching3200-3600Strong, Broad
N-H (primary amine)Symmetric & Asymmetric Stretching3300-3500Medium, Two Bands
C-H (aromatic)Stretching3000-3100Medium to Weak
C-H (aliphatic)Stretching2850-2960Medium to Strong
C=C (aromatic)Stretching1500-1600Medium
N-H (amine)Bending (Scissoring)1590-1650Medium
C-O (alcohol)Stretching1000-1260Strong
C-N (amine)Stretching1250-1335Medium

The presence of two bands for the N-H stretch is characteristic of a primary amine.[6][7] The broadness of the O-H stretch is due to hydrogen bonding. The substitution pattern on the benzene ring can also be inferred from the out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region.[8] For a para-substituted ring, a strong absorption is expected in the 810-840 cm⁻¹ range.[8][9]

Visualizing the Elucidation Workflow

The following diagrams illustrate the logical flow of the synthesis and structural analysis process.

Synthesis_Workflow Start Starting Materials (4-Piperidinol & 4-Nitrobenzaldehyde) ReductiveAmination Reductive Amination (NaBH(OAc)₃, DCM) Start->ReductiveAmination Intermediate 1-[(4-Nitrophenyl)methyl]piperidin-4-ol ReductiveAmination->Intermediate NitroReduction Nitro Group Reduction (H₂, Pd/C, EtOH) Intermediate->NitroReduction FinalProduct 1-[(4-Aminophenyl)methyl]piperidin-4-ol NitroReduction->FinalProduct

A plausible synthetic route to the target compound.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS IR IR Spectroscopy Purification->IR Chromatography Chromatographic Purity (TLC, HPLC) Purification->Chromatography StructureConfirmed Unambiguous Structure of 1-[(4-Aminophenyl)methyl]piperidin-4-ol NMR->StructureConfirmed MS->StructureConfirmed IR->StructureConfirmed Chromatography->StructureConfirmed

The integrated workflow for structure elucidation.

Conclusion

The definitive structural elucidation of 1-[(4-Aminophenyl)methyl]piperidin-4-ol is a multi-faceted process that relies on a systematic and logical application of modern analytical techniques. By combining a plausible synthetic strategy with comprehensive chromatographic and spectroscopic analyses, researchers can confidently confirm the molecular architecture of this and other novel chemical entities. This guide provides a foundational framework for these endeavors, emphasizing the importance of a holistic approach that integrates synthesis, purification, and multi-modal characterization. The principles and protocols outlined herein are intended to empower researchers in their pursuit of new therapeutic agents and to ensure the scientific rigor of their findings.

References

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  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one deriv
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  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. (n.d.).
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Sources

Exploratory

Introduction: The Strategic Value of the Aminophenyl-Piperidinol Scaffold

An In-Depth Technical Guide to 1-[(4-Aminophenyl)methyl]piperidin-4-ol (CAS 142752-12-3): A Versatile Building Block for Modern Drug Discovery For Researchers, Scientists, and Drug Development Professionals In the landsc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-[(4-Aminophenyl)methyl]piperidin-4-ol (CAS 142752-12-3): A Versatile Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperidine moiety is a cornerstone, prized for its favorable pharmacokinetic properties and its prevalence in a multitude of FDA-approved therapeutics.[1] The strategic combination of this saturated heterocycle with an aminophenyl group and a hydroxyl functional handle, as seen in 1-[(4-Aminophenyl)methyl]piperidin-4-ol, creates a molecule of significant interest for drug discovery programs. This technical guide serves as a comprehensive resource on 1-[(4-Aminophenyl)methyl]piperidin-4-ol, offering insights into its chemical and physical properties, a robust protocol for its synthesis and characterization, and a discussion of its potential applications in the development of novel therapeutics. The presence of a primary aromatic amine provides a versatile point for chemical elaboration, while the secondary alcohol on the piperidine ring can influence solubility and offer an additional site for modification or interaction with biological targets.

Chemical Identity and Physicochemical Properties

1-[(4-Aminophenyl)methyl]piperidin-4-ol is a solid at room temperature, and its core structure consists of a piperidin-4-ol ring N-substituted with a 4-aminobenzyl group.[2]

PropertyValueSource(s)
CAS Number 142752-12-3[3]
Molecular Formula C₁₁H₁₆N₂O[2][3]
Molecular Weight 192.26 g/mol [3]
Physical Form Solid[2]
Purity (Typical) ≥97%[2]
Predicted pKa ~14.86 (for the hydroxyl group, based on the 3-amino isomer)[4]
InChI Key BJXPIIDUCADEKU-UHFFFAOYSA-N[2]

Synthesis and Purification: A Practical, Step-by-Step Protocol

The synthesis of 1-[(4-Aminophenyl)methyl]piperidin-4-ol can be efficiently achieved via a two-step process involving the reductive amination of a protected 4-aminobenzaldehyde with piperidin-4-ol, followed by deprotection. This approach is favored for its high yields and the use of readily available starting materials.

Proposed Synthetic Workflow

Synthesis_Workflow start Starting Materials: - 4-Aminobenzaldehyde - Piperidin-4-ol step1 Step 1: Protective Alkylation (Reductive Amination) start->step1 Sodium triacetoxyborohydride, Dichloroethane intermediate Intermediate: 1-[(4-Nitrophenyl)methyl]piperidin-4-ol step1->intermediate step2 Step 2: Reduction of Nitro Group intermediate->step2 H₂, Pd/C, Methanol product Final Product: 1-[(4-Aminophenyl)methyl]piperidin-4-ol step2->product

Caption: Proposed two-step synthesis of 1-[(4-Aminophenyl)methyl]piperidin-4-ol.

Experimental Protocol

Step 1: Synthesis of 1-[(4-Nitrophenyl)methyl]piperidin-4-ol

  • Reaction Setup: To a solution of piperidin-4-ol (1.0 equiv.) and 4-nitrobenzaldehyde (1.0 equiv.) in anhydrous dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 equiv.) portion-wise at room temperature under a nitrogen atmosphere. The use of sodium triacetoxyborohydride is critical as it is a mild and selective reducing agent suitable for reductive aminations.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the intermediate, 1-[(4-nitrophenyl)methyl]piperidin-4-ol.

Step 2: Synthesis of 1-[(4-Aminophenyl)methyl]piperidin-4-ol

  • Reaction Setup: Dissolve the 1-[(4-nitrophenyl)methyl]piperidin-4-ol intermediate (1.0 equiv.) in methanol. Add palladium on carbon (10 wt. %, 0.1 equiv.) to the solution.

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) and stir vigorously at room temperature for 4-8 hours. The catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[6]

  • Workup: Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 1-[(4-aminophenyl)methyl]piperidin-4-ol. The product can be further purified by recrystallization if necessary.

Analytical Characterization: A Guide to Spectroscopic Interpretation

While specific spectra for 1-[(4-aminophenyl)methyl]piperidin-4-ol are not widely published, its structure can be confirmed using a combination of NMR, IR, and mass spectrometry. The expected spectral features are outlined below based on the analysis of structurally related compounds.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aminophenyl group, typically in the range of δ 6.5-7.5 ppm. The benzylic protons (-CH₂-) would likely appear as a singlet around δ 3.5-4.0 ppm. The protons on the piperidine ring would be observed in the aliphatic region (δ 1.5-3.0 ppm), with the proton on the carbon bearing the hydroxyl group appearing as a multiplet at a downfield-shifted position (around δ 3.5-4.0 ppm). The protons of the amino and hydroxyl groups will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons between δ 115-150 ppm. The benzylic carbon is expected around δ 60-65 ppm. The carbons of the piperidine ring should appear in the range of δ 30-70 ppm, with the carbon attached to the hydroxyl group being the most downfield in this range.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H and N-H stretching vibrations. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 2800-3100 cm⁻¹. The C=C stretching of the aromatic ring would appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 193.13.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs within 1-[(4-aminophenyl)methyl]piperidin-4-ol make it a highly attractive starting point for the synthesis of compound libraries targeting a wide range of biological targets. The piperidine scaffold is a well-established pharmacophore in central nervous system (CNS) active agents, and its derivatives have shown promise in various therapeutic areas.[10][11]

Potential Therapeutic Areas for Exploration

Drug_Discovery_Potential Core 1-[(4-Aminophenyl)methyl]piperidin-4-ol Oncology Oncology Core->Oncology Anticancer Agents Neuroscience Neuroscience Core->Neuroscience CNS Receptor Ligands Infectious_Diseases Infectious Diseases Core->Infectious_Diseases Antiviral / Antibacterial Metabolic_Disorders Metabolic Disorders Core->Metabolic_Disorders Enzyme Inhibitors

Caption: Potential therapeutic areas for derivatives of 1-[(4-aminophenyl)methyl]piperidin-4-ol.

  • Oncology: The piperidin-4-one core, a close structural relative, has been explored for the development of anticancer agents.[11] The aminophenyl group of 1-[(4-aminophenyl)methyl]piperidin-4-ol can be functionalized to introduce moieties that target specific kinases or other proteins implicated in cancer progression.

  • Neuroscience: Piperidine derivatives are well-known to interact with a variety of CNS receptors, including opioid, dopamine, and serotonin receptors. The scaffold of the title compound could be elaborated to develop novel ligands for these receptors for the treatment of pain, depression, and other neurological disorders.

  • Infectious Diseases: The piperidine nucleus is present in several antimicrobial and antiviral agents.[11] Derivatives of 1-[(4-aminophenyl)methyl]piperidin-4-ol could be synthesized and screened for activity against a range of pathogens.

  • Metabolic Disorders: The aminophenyl moiety can be modified to mimic endogenous ligands for nuclear receptors or enzymes involved in metabolic pathways. For example, related structures have been investigated as partial agonists for the farnesoid X receptor (FXR), which is a target for metabolic dysfunction-associated steatohepatitis (MASH).[12]

Safety and Handling

1-[(4-Aminophenyl)methyl]piperidin-4-ol should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]

Conclusion

1-[(4-Aminophenyl)methyl]piperidin-4-ol is a versatile and valuable building block for medicinal chemistry and drug discovery. Its strategic combination of a piperidine ring, a reactive aminophenyl group, and a hydroxyl moiety provides a platform for the synthesis of diverse compound libraries. While detailed experimental data for this specific compound is not extensively available, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related structures. As the demand for novel therapeutics continues to grow, the utility of such well-designed chemical scaffolds in the exploration of new biological targets and the development of next-generation medicines is undeniable.

References

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  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. Available at: [Link]

  • 1-[(3-aminophenyl)methyl]piperidin-4-ol. PubChemLite. Available at: [Link]

  • Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

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Foundational

(4-aminophenyl)methyl piperidine derivatives discovery

An In-depth Technical Guide to the Discovery of (4-aminophenyl)methyl Piperidine Derivatives Abstract The piperidine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery of (4-aminophenyl)methyl Piperidine Derivatives

Abstract

The piperidine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence across a wide spectrum of FDA-approved drugs and biologically active molecules.[1] Its conformational flexibility and ability to engage in diverse, high-affinity interactions with biological targets make it an invaluable scaffold in drug discovery. This technical guide focuses on a specific, highly versatile subclass: (4-aminophenyl)methyl piperidine derivatives . We will explore the strategic rationale behind this scaffold's design, detailing robust synthetic methodologies, common biological evaluation workflows, and the critical structure-activity relationships (SAR) that guide the optimization of these compounds into potent therapeutic candidates. This document is intended for researchers and drug development professionals, providing both high-level strategic insights and detailed, actionable protocols.

The Strategic Imperative: Why the (4-aminophenyl)methyl Piperidine Scaffold?

The design of the (4-aminophenyl)methyl piperidine scaffold is a deliberate exercise in chemical biology, combining three key pharmacophoric elements to maximize therapeutic potential.

  • The Piperidine Core: This saturated heterocycle provides a rigid, three-dimensional framework. Its basic nitrogen atom is typically protonated at physiological pH, allowing for strong ionic interactions with acidic residues (e.g., Asp, Glu) in target proteins, a feature critical for anchoring the molecule in a binding pocket.[2]

  • The Phenyl Group: This aromatic ring serves as a versatile interaction hub. It can engage in hydrophobic interactions, π-stacking with aromatic residues (e.g., Phe, Tyr, Trp), and serve as a scaffold for substitution. Modifications to this ring are a primary strategy for modulating potency, selectivity, and pharmacokinetic properties.[3]

  • The 4-Amino Moiety: The primary amine at the para position is a critical feature. It acts as a potent hydrogen bond donor and acceptor, significantly enhancing binding affinity.[4] Furthermore, it provides a key synthetic handle for introducing further complexity and exploring different chemical vectors, allowing for the creation of extensive compound libraries.[5]

This rational combination of features makes the scaffold particularly suitable for targeting enzyme active sites, such as those in kinases and proteases, as well as receptors in the central nervous system.[6][7]

Medicinal Chemistry: Synthesizing the Core Scaffold

The construction of (4-aminophenyl)methyl piperidine derivatives is typically achieved through efficient and scalable synthetic routes. Reductive amination is a workhorse reaction in this context, valued for its reliability and broad substrate scope.[8] However, an equally robust approach for N-aryl piperidines involves nucleophilic aromatic substitution followed by reduction.

Causality in Synthetic Route Selection

The choice of a two-step synthesis involving nucleophilic aromatic substitution (SNAr) followed by nitro group reduction is often preferred for its high yields and commercial availability of starting materials.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr): This step leverages an electron-deficient aromatic ring (4-fluoronitrobenzene) to facilitate substitution by the nucleophilic piperidine nitrogen. The nitro group is a powerful electron-withdrawing group, which activates the ring toward nucleophilic attack, making the reaction efficient.[5]

  • Step 2: Nitro Group Reduction: The subsequent reduction of the nitro group to a primary amine is a clean and high-yielding transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is the gold standard, as it proceeds under mild conditions and produces water as the only byproduct, simplifying purification.[5][9]

This strategic pathway is outlined in the workflow below.

Visualization: General Synthetic Workflow

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction Start Piperidine Derivative + 4-Fluoronitrobenzene Reaction1 K₂CO₃, DMF 100-120 °C Start->Reaction1 Reagents Intermediate 1-(4-Nitrophenyl)piperidine Intermediate Reaction1->Intermediate Forms Reaction2 H₂, 10% Pd/C Methanol or Ethanol Intermediate->Reaction2 Input Final (4-aminophenyl)methyl Piperidine Derivative Reaction2->Final Yields G Start Synthesized Compound Library PrimaryAssay Primary Screen: Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->PrimaryAssay Decision1 Activity Threshold Met? PrimaryAssay->Decision1 SecondaryAssay Secondary Screen: Target-Based Assay (e.g., Kinase Inhibition) Decision1->SecondaryAssay Yes Inactive Inactive Decision1->Inactive No SAR Structure-Activity Relationship (SAR) Analysis SecondaryAssay->SAR LeadOpt Lead Optimization (ADME/Tox Profiling) SAR->LeadOpt End Preclinical Candidate LeadOpt->End G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylates & Activates ATP ATP ATP->RTK Competitive Binding Inhibitor (4-aminophenyl)methyl piperidine derivative Inhibitor->RTK Binds to ATP Pocket Block X Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Block->Downstream INHIBITION

Sources

Exploratory

Biological activity of aminophenyl piperidinol compounds

An In-depth Technical Guide to the Biological Activity of Aminophenyl Piperidinol Compounds Abstract The aminophenyl piperidinol scaffold represents a privileged structure in medicinal chemistry, forming the core of nume...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of Aminophenyl Piperidinol Compounds

Abstract

The aminophenyl piperidinol scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. These compounds have garnered significant attention due to their diverse pharmacological profiles, including potent anticancer, antimicrobial, and neuroprotective activities. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and therapeutic potential of aminophenyl piperidinol derivatives. We will delve into the key signaling pathways modulated by these compounds, detail the experimental protocols for their biological evaluation, and summarize critical structure-activity relationship data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of this important chemical class.

Introduction: The Aminophenyl Piperidinol Scaffold

The aminophenyl piperidinol framework consists of a piperidine ring substituted with both a hydroxyl (-OH) group and an aminophenyl group (-C₆H₄NH₂). This combination of a basic nitrogenous heterocycle, a hydrogen-bond-donating hydroxyl group, and an aromatic amine creates a versatile scaffold that can interact with a wide array of biological targets through various non-covalent interactions. The structural diversity that can be achieved by modifying the substitution patterns on both the phenyl ring and the piperidine nucleus has made these compounds a fertile ground for the discovery of novel therapeutic agents.

One of the most notable early examples highlighting the potential of this scaffold is the work on analogues of (-)-speciofolin, which have shown significant activity as non-serotonergic and non-dopaminergic antidepressants. More recently, derivatives have been explored for their potent activity against various cancer cell lines and microbial pathogens, underscoring the broad therapeutic window of this chemical class. This guide will explore these activities in detail, providing both the mechanistic rationale and the practical methodologies for their investigation.

Synthetic Strategies and Chemical Space

The synthesis of aminophenyl piperidinol compounds typically involves multi-step reaction sequences. A common approach begins with the construction of a suitably protected piperidone precursor, followed by the introduction of the aminophenyl group via nucleophilic addition or a coupling reaction, and subsequent reduction of the ketone to the desired piperidinol.

A generalized synthetic workflow is illustrated below. This process allows for the generation of a diverse library of compounds by varying the starting materials and reagents at each step, enabling a thorough exploration of the structure-activity relationship (SAR).

G cluster_0 Step 1: Piperidone Formation cluster_1 Step 2: Aryl Group Introduction cluster_2 Step 3: Functional Group Manipulation A Protected Piperidine Precursor B Piperidone Intermediate A->B Oxidation D Aryl-Substituted Piperidone B->D Grignard Reaction or Buchwald-Hartwig Coupling C Nitro- or Cyano-Aryl Halide C->D E Keto & Nitro/Cyano Reduction D->E Reducing Agents (e.g., NaBH4, H2/Pd-C) F Final Aminophenyl Piperidinol Compound E->F Deprotection (if needed)

Caption: Generalized synthetic workflow for aminophenyl piperidinol compounds.

Key Biological Activities and Mechanisms of Action

Anticancer Activity

A significant body of research has focused on the anticancer properties of aminophenyl piperidinol derivatives. These compounds have been shown to exhibit cytotoxicity against a range of human cancer cell lines, including those of the breast, colon, and lung.

Mechanism of Action: Apoptosis Induction

Many aminophenyl piperidinol compounds exert their anticancer effects by inducing apoptosis, or programmed cell death. One key mechanism involves the modulation of the p53 tumor suppressor pathway. For instance, certain 4-(4-aminophenyl)-1-benzylpiperidin-4-ol derivatives have been shown to upregulate the expression of p53. This leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, ultimately shifting the cellular balance towards apoptosis. This cascade culminates in the activation of caspases, the executioner enzymes of apoptosis, leading to cell death.

G compound Aminophenyl Piperidinol Compound p53 p53 Activation compound->p53 bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ p53->bcl2 bax Bax (Pro-apoptotic) Expression ↑ p53->bax mito Mitochondrial Outer Membrane Permeabilization bcl2->mito bax->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: p53-mediated apoptotic pathway induced by aminophenyl piperidinols.

Antimicrobial Activity

Derivatives of the aminophenyl piperidinol scaffold have also demonstrated promising activity against various bacterial and fungal pathogens. Their mechanism of action in this context is often related to the disruption of cell membrane integrity or the inhibition of essential microbial enzymes. For example, certain compounds have shown efficacy against strains of Staphylococcus aureus and Escherichia coli. The presence of the basic piperidine nitrogen and the aromatic system allows these molecules to interact with and disrupt the negatively charged bacterial cell wall and membrane components.

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized aminophenyl piperidinol compounds, a series of standardized in vitro assays are typically employed. The following protocols provide a robust framework for evaluating anticancer activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a cornerstone for determining the cytotoxic effect of a compound on cancer cells. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the aminophenyl piperidinol compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Western Blot for Apoptosis Marker Expression

This technique is used to detect and quantify the levels of specific proteins involved in the apoptotic pathway (e.g., p53, Bax, Bcl-2, Caspase-3) to validate the mechanism of action.

Protocol:

  • Protein Extraction: Treat cells with the test compound at its IC₅₀ concentration for 24 hours. Lyse the cells using RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies specific for p53, Bax, Bcl-2, or cleaved Caspase-3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.

Data Summary: Cytotoxic Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative aminophenyl piperidinol compounds against various human cancer cell lines, as reported in the literature.

Compound IDCancer Cell LineIC₅₀ (µM)
Compound 4a A549 (Lung)1.12
HCT116 (Colon)0.98
MCF7 (Breast)1.34
Compound 4b A549 (Lung)1.45
HCT116 (Colon)1.21
MCF7 (Breast)1.67
Compound 4c A549 (Lung)2.10
HCT116 (Colon)1.88
MCF7 (Breast)2.31
Doxorubicin A549 (Lung)0.45
HCT116 (Colon)0.38
MCF7 (Breast)0.52

Note: Lower IC₅₀ values indicate higher cytotoxic potency.

Future Perspectives and Conclusion

References

  • PubChem. (-)-Speciofolin. [Link]

  • Kamal, A., Reddy, M. K., Ramaiah, M. J., Pushpavalli, S. N. C. V. L., & Kishor, C. (2012). Synthesis and in vitro anticancer activity of 4-aminophenyl piperidin-4-ol derivatives as p53 activators. Bioorganic & Medicinal Chemistry Letters, 22(3), 1381-1386. [Link]

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-[(4-Aminophenyl)methyl]piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and safe handling of 1-[(4-A...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and safe handling of 1-[(4-Aminophenyl)methyl]piperidin-4-ol (CAS No. 262368-63-8). This molecule, comprised of a piperidin-4-ol scaffold linked via a methylene bridge to a 4-aminophenyl group, represents a valuable building block in medicinal chemistry and drug discovery. Due to a notable scarcity of published experimental data for this specific compound, this guide integrates data from closely related structural analogs to provide robust, field-proven protocols and predictive insights. A central focus is placed on the causality behind experimental choices, ensuring that the described methodologies are self-validating and grounded in established chemical principles. All data derived from analogous compounds are clearly identified to maintain scientific integrity.

Chemical Identity and Structure

1-[(4-Aminophenyl)methyl]piperidin-4-ol is a bifunctional organic molecule featuring a substituted piperidine ring. The core structure consists of a piperidin-4-ol moiety N-substituted with a 4-aminobenzyl group. This unique combination of a secondary alcohol, a tertiary amine within a saturated heterocycle, and a primary aromatic amine makes it a versatile intermediate for creating libraries of more complex molecules.

The key structural difference between the topic compound and a commonly confused isomer, 1-(4-aminophenyl)piperidin-4-ol, is the presence of a methylene (-CH₂-) linker between the phenyl ring and the piperidine nitrogen. This linker imparts greater conformational flexibility and alters the electronic properties of the molecule compared to its isomer where the aniline is directly attached to the piperidine ring.

Table 1: Chemical Identifiers and Core Properties

PropertyValueSource
IUPAC Name 1-[(4-Aminophenyl)methyl]piperidin-4-ol-
CAS Number 262368-63-8[1]
Molecular Formula C₁₂H₁₈N₂O[1]
Molecular Weight 206.29 g/mol [1]
Canonical SMILES C1CN(CCC1O)CC2=CC=C(C=C2)N-
Physical Form Predicted to be a solid at room temperatureInferred from analogs

Synthesis Pathway: Reductive Amination

From a synthetic chemistry perspective, the most direct and reliable method for preparing 1-[(4-Aminophenyl)methyl]piperidin-4-ol is through reductive amination. This well-established transformation involves the condensation of an aldehyde (4-aminobenzaldehyde) with a primary or secondary amine (piperidin-4-ol) to form an iminium ion intermediate, which is then reduced in situ to the target amine.[2][3]

The choice of a mild reducing agent is critical to the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for this purpose. Its steric bulk and attenuated reactivity allow for the selective reduction of the iminium ion in the presence of the aldehyde starting material, minimizing side reactions such as the reduction of the aldehyde to the corresponding alcohol.[3] This selectivity is paramount for achieving a high yield and purity of the final product.

Experimental Protocol: Synthesis via Reductive Amination

Materials:

  • Piperidin-4-ol (1.0 eq)

  • 4-Aminobenzaldehyde (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes or Dichloromethane/Methanol solvent system

Procedure:

  • To a solution of piperidin-4-ol (1.0 eq) and 4-aminobenzaldehyde (1.1 eq) in anhydrous DCE (to a concentration of ~0.1 M), stir at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 30 minutes. This initial period allows for the formation of the key iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. Monitor for any mild exotherm.

  • Continue stirring the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 7:3 ethyl acetate/hexanes mixture with 1% triethylamine. The reaction is complete upon full consumption of the limiting reagent (typically piperidin-4-ol). This usually takes 4-12 hours.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 20-30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel using a gradient elution (e.g., 0-10% methanol in dichloromethane) to afford the pure 1-[(4-Aminophenyl)methyl]piperidin-4-ol.

Physicochemical and Spectroscopic Characterization

Due to the absence of published experimental data for 1-[(4-Aminophenyl)methyl]piperidin-4-ol, this section provides predicted properties and detailed protocols for characterization based on established principles and data from close structural analogs, primarily N-benzylpiperidin-4-ol .

Solubility and pKa
  • Solubility: The molecule is expected to exhibit good solubility in polar organic solvents such as methanol, ethanol, and DMSO. The presence of the basic amine groups and the hydroxyl group suggests some solubility in acidic aqueous solutions. Its solubility in non-polar solvents like hexanes is predicted to be low.

  • pKa: The molecule has two basic nitrogen atoms: the tertiary amine in the piperidine ring and the primary aromatic amine. The piperidine nitrogen is expected to be the more basic of the two. The pKa of the protonated piperidine nitrogen is predicted to be in the range of 8.0-9.0, similar to other N-benzylpiperidine derivatives. The pKa of the protonated aniline nitrogen will be significantly lower, likely in the range of 4.0-5.0.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of the target molecule. Below are the predicted chemical shifts and a standard protocol for acquiring ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): The spectrum can be divided into three main regions: the aromatic region, the piperidine ring region, and the benzylic proton signal.

  • Aromatic Protons (δ 6.5-7.2 ppm): The 4-substituted aminophenyl group will give rise to a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the amino group (H-a) are expected around δ 6.6-6.8 ppm, while the protons ortho to the methylene group (H-b) will be further downfield, around δ 7.0-7.2 ppm.

  • Benzylic Protons (δ ~3.5 ppm): The two protons of the methylene linker (-CH₂-) between the aromatic ring and the piperidine nitrogen will appear as a sharp singlet.

  • Piperidine Protons (δ 1.5-3.0 ppm): The piperidine ring protons will show complex splitting patterns due to their diastereotopic nature in the chair conformation.

    • H-e (methine proton at C4): A multiplet around δ 3.6-3.8 ppm.

    • H-c & H-d (axial and equatorial protons at C2 and C6): Multiplets between δ 2.0-2.8 ppm.

    • H-f & H-g (axial and equatorial protons at C3 and C5): Multiplets between δ 1.5-2.0 ppm.

  • Amine and Hydroxyl Protons (Variable): The -NH₂ and -OH protons will appear as broad singlets with chemical shifts that are highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

  • Aromatic Carbons (δ 115-150 ppm): Four signals are expected for the aromatic ring carbons.

  • Piperidine Carbons (δ 40-70 ppm):

    • C4 (bearing the -OH group): ~δ 65-70 ppm.

    • C2/C6 (adjacent to nitrogen): ~δ 50-55 ppm.

    • C3/C5: ~δ 30-35 ppm.

  • Benzylic Carbon (δ ~60-65 ppm): The carbon of the methylene linker.

Protocol: NMR Analysis

  • Prepare a sample by dissolving 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.

  • Acquire a ¹³C NMR spectrum.

  • If necessary, perform 2D NMR experiments like COSY (to establish H-H correlations within the piperidine ring) and HSQC (to assign protons to their attached carbons) to confirm assignments.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound. Electrospray Ionization (ESI) is the preferred method due to the polarity and basicity of the molecule.

Predicted ESI-MS Data:

  • Ionization Mode: Positive ion mode is optimal, as the two nitrogen atoms are readily protonated.

  • Precursor Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of 207.15.

  • Fragmentation (MS/MS): Tandem mass spectrometry of the [M+H]⁺ ion would likely show characteristic fragmentation patterns. A dominant fragmentation pathway for N-benzylpiperidine derivatives is the cleavage of the benzylic C-N bond, which would lead to the formation of the tropylium ion or a related benzyl cation at m/z 91, and a fragment corresponding to the protonated aminobenzyl cation at m/z 106.[4]

Protocol: LC-MS Analysis

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

  • Inject the sample into an LC-MS system equipped with an ESI source. A C18 reversed-phase column is suitable.

  • Set the mass spectrometer to scan in positive ion mode over a range of m/z 100-500.

  • Extract the ion chromatogram for the predicted m/z of the protonated molecule ([M+H]⁺ = 207.15) to identify the peak corresponding to the target compound.

  • Confirm the molecular weight by analyzing the mass spectrum of the corresponding peak.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups.

Predicted IR Absorptions (KBr pellet or ATR):

  • N-H Stretching (Aniline): Two sharp to medium bands in the region of 3350-3450 cm⁻¹.

  • O-H Stretching (Alcohol): A broad band centered around 3300 cm⁻¹. This may overlap with the N-H stretches.

  • C-H Stretching (Aliphatic): Multiple bands in the 2800-3000 cm⁻¹ region.

  • C=C Stretching (Aromatic): Peaks around 1600 cm⁻¹ and 1500 cm⁻¹.

  • C-N Stretching: Bands in the 1250-1350 cm⁻¹ region.

  • C-O Stretching (Alcohol): A strong band around 1050-1150 cm⁻¹.

Protocol: FTIR Analysis

  • Ensure the sample is dry.

  • For a solid sample, prepare a KBr pellet or use a solid-state ATR attachment.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Stability, Storage, and Safety

Chemical Stability and Storage

Aromatic amines, particularly anilines, are susceptible to oxidation, which can lead to discoloration (often turning from colorless/white to yellow or brown). This process can be accelerated by exposure to air (oxygen) and light.

Recommended Storage Conditions:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.[5]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[5]

  • Container: Use a tightly sealed, amber glass vial or other light-resistant container.

  • Incompatibilities: Avoid storage with strong oxidizing agents and strong acids.[6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-[(4-Aminophenyl)methyl]piperidin-4-ol is not widely available, a robust safety protocol can be established based on the hazards associated with its constituent functional groups: aromatic amines and piperidines.[7]

Primary Hazards:

  • Skin/Eye Irritation: Likely to be a skin and eye irritant. Direct contact should be avoided.

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. Aromatic amines as a class have varied toxicological profiles, and caution is warranted.

  • Corrosivity: Piperidine itself is corrosive. While the N-substitution reduces this, the compound should still be handled as a potential corrosive.[7]

Handling Procedures:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

    • Body Protection: Wear a lab coat.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.

  • If inhaled: Move the person to fresh air.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water.

  • In all cases of exposure, seek immediate medical attention.

Visualization of Workflows

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Solvent Piperidin-4-ol Piperidin-4-ol Reaction Reaction Piperidin-4-ol->Reaction 4-Aminobenzaldehyde 4-Aminobenzaldehyde 4-Aminobenzaldehyde->Reaction NaBH(OAc)3 Sodium Triacetoxyborohydride NaBH(OAc)3->Reaction DCE Anhydrous DCE DCE->Reaction Workup Workup Reaction->Workup 1. Quench (NaHCO3) 2. Extract (DCM) Purification Purification Workup->Purification Silica Gel Chromatography Final_Product 1-[(4-Aminophenyl)methyl] piperidin-4-ol Purification->Final_Product

Caption: Reductive amination workflow for synthesis.

Analytical Characterization Logic

Analytical_Workflow cluster_primary Primary Structural Confirmation cluster_secondary Functional Group & Purity Analysis Purified_Sample Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Purified_Sample->NMR Elucidate C-H Framework MS Mass Spectrometry (ESI-MS) Purified_Sample->MS Confirm Molecular Weight IR FTIR Spectroscopy Purified_Sample->IR Identify Functional Groups LC Purity Check (HPLC/LC-MS) Purified_Sample->LC Assess Purity Confirmed_Structure Structure & Purity Confirmed NMR->Confirmed_Structure MS->Confirmed_Structure IR->Confirmed_Structure LC->Confirmed_Structure

Sources

Exploratory

1-[(4-Aminophenyl)methyl]piperidin-4-ol comprehensive literature review

An In-depth Technical Guide to 1-[(4-Aminophenyl)methyl]piperidin-4-ol: Synthesis, Properties, and Pharmacological Potential Executive Summary The piperidine ring is a cornerstone of modern medicinal chemistry, present i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-[(4-Aminophenyl)methyl]piperidin-4-ol: Synthesis, Properties, and Pharmacological Potential

Executive Summary

The piperidine ring is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1] This technical guide provides a comprehensive review of 1-[(4-Aminophenyl)methyl]piperidin-4-ol, a versatile intermediate and potential pharmacophore. We delve into its synthesis, starting from fundamental retrosynthetic analysis to detailed, field-proven experimental protocols. This document explores the compound's physicochemical properties and leverages data from structurally similar molecules to hypothesize its potential pharmacological applications, particularly in areas such as oncology and metabolic diseases. By synthesizing data from patent literature, academic research, and chemical databases, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to exploit the therapeutic potential of this and related piperidine scaffolds.

Introduction to a Privileged Scaffold

The six-membered nitrogen-containing heterocycle known as piperidine is a ubiquitous structural motif in drug discovery.[1] Its prevalence stems from its ability to exist in a stable chair conformation, allowing for precise three-dimensional positioning of substituents, which is critical for specific interactions with biological targets. Furthermore, the basic nitrogen atom is often a key pharmacophoric feature, capable of forming crucial salt-bridge interactions with receptors and enzymes. Derivatives of piperidine are found in numerous drug classes, including analgesics, antipsychotics, antihistamines, and anticancer agents.[2][3]

The subject of this guide, 1-[(4-Aminophenyl)methyl]piperidin-4-ol (Molecular Formula: C₁₁H₁₆N₂O), combines three key structural features: the established piperidine-4-ol core, a benzylic amine linkage, and a 4-aminophenyl (aniline) moiety. This unique combination suggests a rich potential for biological activity, making it a molecule of significant interest for further investigation and derivatization.

Synthesis and Characterization

The synthesis of 1-[(4-Aminophenyl)methyl]piperidin-4-ol is a multi-step process that requires careful selection of reagents and conditions to ensure high yield and purity. The general approach involves the N-alkylation of piperidin-4-ol followed by the transformation of a precursor group into the final aniline amine.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach breaks down the target molecule into readily available starting materials. The primary disconnection point is the C-N bond between the piperidine nitrogen and the benzylic carbon. This leads to piperidin-4-ol and a suitable 4-aminobenzyl electrophile. However, the free amino group in 4-aminobenzaldehyde can interfere with many reactions.

A more robust strategy involves using a protected or precursor form of the aniline, such as a nitro group. This leads to the key intermediate, 1-[(4-Nitrophenyl)methyl]piperidin-4-ol, which can be synthesized via reductive amination between piperidin-4-ol and 4-nitrobenzaldehyde. The final step is the selective reduction of the nitro group.

Retrosynthesis Target 1-[(4-Aminophenyl)methyl]piperidin-4-ol Intermediate1 1-[(4-Nitrophenyl)methyl]piperidin-4-ol Target->Intermediate1 Nitro Reduction StartingMaterial1 Piperidin-4-ol Intermediate1->StartingMaterial1 Reductive Amination StartingMaterial2 4-Nitrobenzaldehyde Intermediate1->StartingMaterial2 Reductive Amination

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol

This protocol outlines a reliable, two-step synthesis based on established chemical transformations for piperidine derivatives.[4][5]

Step 1: Synthesis of 1-[(4-Nitrophenyl)methyl]piperidin-4-ol

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add piperidin-4-ol (1.0 eq), 4-nitrobenzaldehyde (1.05 eq), and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 10 mL per gram of piperidin-4-ol).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The formation of the intermediate iminium ion is crucial. Acetic acid (0.1 eq) can be added as a catalyst to facilitate this step.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring mixture.

    • Expert Rationale: Sodium triacetoxyborohydride is the preferred reducing agent for this transformation. Unlike stronger hydrides like NaBH₄, it is mild, tolerant of slightly acidic conditions, and highly selective for the reduction of imines in the presence of the aldehyde, minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure intermediate.

Step 2: Synthesis of 1-[(4-Aminophenyl)methyl]piperidin-4-ol

  • Setup: Dissolve the 1-[(4-Nitrophenyl)methyl]piperidin-4-ol intermediate from Step 1 in a solvent such as methanol (MeOH) or ethanol (EtOH) in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, then introduce hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator apparatus (50 psi).

    • Expert Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. It avoids the use of harsh, stoichiometric metal-acid reducing systems (like Sn/HCl or Fe/HCl) which can complicate purification.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (MeOH or EtOH).

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is often of high purity, but can be recrystallized if necessary to yield the final product, 1-[(4-aminophenyl)methyl]piperidin-4-ol.

Physicochemical and Pharmacokinetic Profile

The molecular structure of 1-[(4-Aminophenyl)methyl]piperidin-4-ol dictates its physical properties and its likely behavior in biological systems. A summary of its key properties is presented below.

PropertyValueSource
CAS Number 142752-12-3[6][7]
Molecular Formula C₁₁H₁₆N₂O[6]
Molecular Weight 192.26 g/mol [6]
Predicted LogP ~1.5 - 2.0(Calculated)
Predicted Solubility Moderately soluble in aqueous solutions(Inferred)
Topological Polar Surface Area (TPSA) 58.3 Ų(Calculated)

Pharmacokinetic (ADMET) Considerations:

While experimental data is not publicly available, an in silico analysis based on its structure provides valuable insights. The presence of two basic nitrogen atoms and a hydroxyl group suggests the molecule will have moderate aqueous solubility and is likely to be protonated at physiological pH. The TPSA is well within the range for good oral bioavailability. The aniline moiety may be susceptible to metabolic oxidation by cytochrome P450 enzymes, a common metabolic pathway for many drugs.[8]

Potential Pharmacological Applications

The true value of a chemical scaffold lies in its potential for therapeutic intervention. By examining structurally related compounds, we can infer likely biological targets and applications for 1-[(4-Aminophenyl)methyl]piperidin-4-ol.

Insights from Structural Analogs
  • Farnesoid X Receptor (FXR) Agonism: Recent research has identified compounds with a 1-(4-aminophenylacetyl)piperidine scaffold as potent and selective partial agonists of the Farnesoid X Receptor (FXR).[9] FXR is a nuclear receptor critical in regulating bile acid, lipid, and glucose metabolism. Partial agonists are sought after for treating conditions like metabolic dysfunction-associated steatohepatitis (MASH) with a potentially better side-effect profile than full agonists.[9] The core structure of 1-[(4-Aminophenyl)methyl]piperidin-4-ol is highly similar, suggesting it could serve as a valuable starting point for developing novel FXR modulators.

  • Antituberculosis Activity: A library of piperidinol analogs was screened for antituberculosis activity, identifying potent hits.[10] While the substitution pattern differs, this works highlights the utility of the 4-hydroxypiperidine core in developing anti-infective agents.

  • Sigma (σ) Receptor Ligands: The piperidine scaffold is a classic feature in ligands for sigma (σ) receptors, which are implicated in various CNS disorders and have shown potential as targets for anticancer agents.[5] The development of novel σ₁ receptor ligands from a 4-(2-aminoethyl)piperidine scaffold demonstrates the adaptability of this core for neurological and oncological targets.[5]

Hypothesized Mechanism of Action: FXR Partial Agonism

Based on the strong evidence from its acetylated analog, a plausible mechanism of action for derivatives of 1-[(4-Aminophenyl)methyl]piperidin-4-ol is the partial agonism of FXR.

FXR_Pathway cluster_0 Cell Nucleus FXR FXR RXR RXR FXR->RXR Heterodimerizes with FXRE FXR Response Element (FXRE) on Target Gene Promoters FXR->FXRE Binds to RXR->FXRE Binds to Transcription Modulated Gene Transcription FXRE->Transcription Regulates Response Metabolic Regulation (Bile Acid, Lipid, Glucose) Transcription->Response Leads to Ligand 1-[(4-Aminophenyl)methyl] piperidin-4-ol Derivative Ligand->FXR Activates (Partial Agonist)

Caption: Hypothesized mechanism via FXR partial agonism.

In this pathway, a derivative of the title compound would enter the nucleus and bind to FXR, inducing a conformational change that promotes its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences (FXREs) in the promoter regions of target genes, modulating their transcription to regulate metabolic pathways.

Future Directions and Research Opportunities

1-[(4-Aminophenyl)methyl]piperidin-4-ol is not an end-point but a versatile platform for further discovery.

  • Library Synthesis: The primary amine of the aniline group is an ideal handle for creating a diverse library of derivatives through acylation, sulfonylation, or reductive amination. This would allow for a systematic exploration of the structure-activity relationship (SAR).

  • Bioisosteric Replacement: The piperidin-4-ol moiety could be replaced with other cyclic systems to explore different conformational constraints and physicochemical properties.

  • Screening Against New Targets: Given the diverse activities of piperidine-containing compounds, this scaffold and its derivatives should be screened against a broad panel of targets, including kinases, GPCRs, and ion channels, to uncover novel therapeutic applications.

Conclusion

1-[(4-Aminophenyl)methyl]piperidin-4-ol is a strategically important chemical entity that bridges the gap between fundamental building blocks and complex, biologically active molecules. Its straightforward and robust synthesis makes it highly accessible for research and development. Drawing from the established pharmacological importance of the piperidine scaffold and the promising activities of its close structural analogs, particularly as FXR partial agonists, this compound represents a significant opportunity for drug discovery. This guide provides the foundational knowledge—from synthesis to hypothesized mechanism—for scientists to unlock its full therapeutic potential.

References

  • D.S. Belov, et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1370. [Link]

  • CN115124457B. (2022). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • M.D. Ivanović, et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. [Link]

  • W.L. Wendy, et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]

  • A.A. Issayeva, et al. (2022). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Pharmaceuticals. [Link]

  • C.F. Vergel Galeano, et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. [Link]

  • S. Mohammadi-Farani, et al. (2021). 4-(3-((Pyridin-4-ylmethyl)amino)-[1][4][11]triazolo[4,3-b][1][4][11]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. CentAUR. [Link]

  • R. Arulraj, et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • T.M. Liebscher, et al. (2020). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect. [Link]

  • M.S. Ali, et al. (2022). Uridine-Derived 4-Aminophenyl 1-Thioglucosides: DFT Optimized FMO, ADME, and Antiviral Activities Study. Molecules. [Link]

  • S. Singh, et al. (2013). Piperidin-4-one: the potential pharmacophore. Future Medicinal Chemistry. [Link]

  • A.M. Bailey, et al. (2013). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-4-phenylpiperidin-4-ol. PubChem. [Link]

  • A. Ortiz, et al. (2011). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. [Link]

  • NextSDS. (n.d.). 1-(4-aminophenyl)piperidin-4-ol — Chemical Substance Information. NextSDS. [Link]

  • Y. Qin, et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

Pharmacological Profiling and Therapeutic Targeting of 1-[(4-Aminophenyl)methyl]piperidin-4-ol: A Technical Whitepaper

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary The compound 1-[(4-Aminophenyl)meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

The compound 1-[(4-Aminophenyl)methyl]piperidin-4-ol (CAS: 262368-63-8) represents a highly privileged pharmacophore in modern medicinal chemistry. Built upon an N-benzylpiperidine backbone, this molecule is not merely a synthetic intermediate but a versatile scaffold capable of engaging multiple high-value therapeutic targets. By strategically modifying the benzyl ring with a para-amino group and introducing a 4-hydroxyl group on the piperidine core, researchers can fine-tune the molecule's electronic distribution, hydrogen-bonding capacity, and steric profile.

This whitepaper provides an in-depth technical analysis of the potential therapeutic targets for this compound, focusing on the structure-activity relationship (SAR) causality, validated mechanisms of action, and self-validating experimental protocols required to evaluate its efficacy.

Structural Determinants of Target Affinity

To understand the polypharmacology of 1-[(4-Aminophenyl)methyl]piperidin-4-ol, we must deconstruct its structural features and their biophysical implications:

  • The Basic Piperidine Nitrogen: With a pKa typically ranging between 8.5 and 9.0, the piperidine nitrogen is predominantly protonated at physiological pH (7.4). This cationic state is non-negotiable for target engagement, as it drives critical cation-π interactions with aromatic residues within receptor binding pockets.

  • The para-Amino Benzyl Group: The addition of the primary amine serves a dual purpose. First, it acts as a robust hydrogen bond donor/acceptor. Second, as an electron-donating group (EDG), it enriches the electron density of the benzyl aromatic ring, significantly enhancing its ability to participate in π-π stacking interactions.

  • The Piperidin-4-ol Core: The hydroxyl group introduces a distinct vector for hydrogen bonding, differentiating this scaffold from unsubstituted piperidines and allowing for precise orientation within hydrophilic sub-pockets.

Target_Landscape Core 1-[(4-Aminophenyl)methyl] piperidin-4-ol AChE Acetylcholinesterase (AChE) Core->AChE Cation-π & H-Bond CXCR4 CXCR4 Receptor Core->CXCR4 Allosteric Blockade Sigma Sigma-1 Receptor Core->Sigma Hydrophobic Pocket Ind1 Alzheimer's Disease AChE->Ind1 Ind2 Oncology / HIV CXCR4->Ind2 Ind3 Neuroprotection Sigma->Ind3

Figure 1: Polypharmacological target landscape of the N-benzylpiperidine scaffold.

Primary Therapeutic Targets

Cholinesterases (AChE/BuChE) in Neurodegeneration

The N-benzylpiperidine fragment is a well-established pharmacophore, most notably serving as the core scaffold for acetylcholinesterase (AChE) inhibitors like Donepezil [1]. The para-amino modification allows for additional hydrogen bonding in the Peripheral Anionic Site (PAS) of AChE, while the protonated piperidine nitrogen anchors the molecule in the Catalytic Active Site (CAS) via cation-π interactions with Trp86. Dual inhibition of AChE and Butyrylcholinesterase (BuChE) is a highly sought-after profile for advanced Alzheimer's disease therapeutics.

CXCR4 Receptor Antagonism in Oncology and Virology

N-benzylpiperidin-4-ol derivatives have been extensively patented and investigated as potent CXCR4 receptor antagonists [2]. The CXCR4/CXCL12 axis is critical in HIV entry, cancer metastasis, and stem cell retention in the bone marrow. The hydrophobic N-benzyl moiety occupies the deep hydrophobic pocket of the CXCR4 transmembrane bundle, preventing the conformational changes required for G-protein coupling.

Sigma Receptors (σ1/σ2) in Neuroprotection

This structural class also exhibits high affinity for Sigma receptors, which are implicated in intracellular calcium regulation, endoplasmic reticulum (ER) stress, and neuroprotection [3]. The piperidin-4-ol core provides the necessary hydrogen-bonding network required to stabilize the ligand within the σ1 receptor's binding cleft.

Quantitative Target Profiling

The following table summarizes the anticipated pharmacological profile of 1-[(4-Aminophenyl)methyl]piperidin-4-ol based on established SAR data for this chemical class.

TargetPrimary IndicationRepresentative AssayPutative AffinityPrimary Structural Determinant
AChE Alzheimer's DiseaseModified Ellman's AssaySub-micromolarProtonated piperidine nitrogen (Cation-π)
BuChE Advanced DementiaModified Ellman's AssayMicromolarpara-Amino group (Steric accommodation)
CXCR4 HIV / Metastatic CancerCalcium MobilizationNanomolarN-benzyl moiety (Hydrophobic pocket)
Sigma-1 NeuroprotectionRadioligand BindingSub-micromolarPiperidin-4-ol core (H-bond donor/acceptor)

Self-Validating Experimental Protocols

To ensure scientific integrity, simply executing a protocol is insufficient. Assays must be designed as self-validating systems where internal controls immediately flag artifactual data. Below are the optimized methodologies for evaluating this compound.

Protocol 1: AChE Inhibition via Modified Ellman's Assay

Causality & Logic: The Ellman's assay relies on the enzymatic hydrolysis of acetylthiocholine (ATCh) to thiocholine. The choice of DTNB (Ellman's reagent) is deliberate; it acts as an electrophilic trap for the nucleophilic sulfhydryl group of thiocholine, yielding the highly chromogenic TNB anion. To ensure the system is self-validating, researchers must calculate the Z'-factor using a known reference inhibitor (Donepezil) as the positive control. A Z'-factor > 0.5 confirms assay robustness and distinguishes true target engagement from background noise.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve 1-[(4-Aminophenyl)methyl]piperidin-4-ol in DMSO to create a 10 mM stock, then perform serial dilutions in buffer (final DMSO concentration < 1%).

  • Enzyme Incubation: In a 96-well microplate, add 50 µL of AChE (0.25 U/mL) and 50 µL of the test compound. Incubate at 25°C for 10 minutes to allow for binding equilibrium.

  • Substrate Addition: Add 100 µL of a substrate mixture containing 0.5 mM ATCh and 0.3 mM DTNB.

  • Kinetic Read: Immediately monitor the absorbance at 412 nm using a microplate reader for 5 minutes at 30-second intervals.

  • Self-Validation Check: Include a "Blank" well (buffer + ATCh + DTNB, no enzyme) to account for non-enzymatic hydrolysis. Include a "100% Activity" well (enzyme + vehicle) to establish the maximum reaction velocity ( Vmax​ ).

Ellman_Assay Step1 Enzyme + Inhibitor Incubation (10 min) Step2 Add ATCh + DTNB Substrate Mix Step1->Step2 Step3 Thiocholine Release (Enzymatic Cleavage) Step2->Step3 Step4 TNB Anion Formation (Yellow Color) Step3->Step4 Step5 Absorbance Read (412 nm) Step4->Step5

Figure 2: Logical workflow and chemical causality of the modified Ellman's assay.

Protocol 2: CXCR4 Antagonism via Intracellular Calcium Mobilization

Causality & Logic: CXCR4 activation by CXCL12 triggers G-protein-coupled intracellular calcium release. Calcium flux assays are inherently susceptible to artifacts from dye extrusion. Therefore, probenecid is incorporated to block organic anion transporters, ensuring the Fluo-4 AM dye is retained within the cytosol. The protocol mandates a 10-second baseline read prior to agonist injection; this establishes a stable noise floor, ensuring that the subsequent peak fluorescence ( Fmax​ ) is a true reflection of intracellular calcium release rather than baseline drift.

Step-by-Step Methodology:

  • Cell Preparation: Seed CXCR4-expressing cells (e.g., Jurkat or CHO-CXCR4) at 50,000 cells/well in a black, clear-bottom 96-well plate. Incubate overnight.

  • Dye Loading: Remove media and add 100 µL of Fluo-4 AM dye loading buffer containing 2.5 mM probenecid. Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.

  • Compound Incubation: Wash cells twice with assay buffer. Add 50 µL of 1-[(4-Aminophenyl)methyl]piperidin-4-ol (various concentrations) and incubate for 30 minutes.

  • Agonist Injection & Read: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Read baseline fluorescence for 10 seconds. Inject CXCL12 (SDF-1) at an EC80 concentration and continuously monitor fluorescence (Ex: 488 nm / Em: 525 nm) for 90 seconds.

  • Self-Validation Check: Use AMD3100 (Plerixafor) as a reference standard antagonist. Ensure the vehicle control shows robust calcium flux upon CXCL12 addition.

CXCR4_Signaling L CXCL12 (SDF-1) R CXCR4 Receptor L->R Activation G Gαi/Gq Subunits R->G I Piperidine Antagonist I->R Blockade E Intracellular Calcium Release G->E

Figure 3: CXCR4 signaling cascade and the pharmacological intervention point.

Conclusion

1-[(4-Aminophenyl)methyl]piperidin-4-ol is a structurally rich molecule with high translational potential. By leveraging its protonated nitrogen, hydrogen-bonding hydroxyl group, and electron-rich para-amino benzyl moiety, researchers can direct this scaffold toward cholinesterases for neurodegeneration, CXCR4 for oncology/virology, or Sigma receptors for neuroprotection. Rigorous, self-validating assays are paramount to distinguishing true target engagement from off-target artifacts during the lead optimization process.

References

  • Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases Source: Acta Poloniae Pharmaceutica / ResearchGate URL
  • WO2012049277A1 - Cxcr4 receptor antagonists Source: Google Patents URL
  • 1-(1-Benzylpiperidin-4-yl)

Protocols & Analytical Methods

Method

1-[(4-Aminophenyl)methyl]piperidin-4-ol synthesis protocol

An Application Note and Detailed Protocol for the Synthesis of 1-[(4-Aminophenyl)methyl]piperidin-4-ol Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 1-[(4-Aminophenyl)methyl]...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 1-[(4-Aminophenyl)methyl]piperidin-4-ol

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-[(4-Aminophenyl)methyl]piperidin-4-ol, a valuable piperidine-containing building block in medicinal chemistry and drug discovery. The synthetic strategy is centered on a one-pot reductive amination reaction between 4-aminobenzaldehyde and piperidin-4-ol, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, robust safety procedures, purification techniques, and characterization methods to ensure a reliable and reproducible outcome.

Introduction and Scientific Rationale

The piperidine scaffold is a privileged structure in modern pharmacology, present in a multitude of approved pharmaceutical agents due to its favorable physicochemical properties and ability to serve as a versatile scaffold for engaging with biological targets.[1] The title compound, 1-[(4-Aminophenyl)methyl]piperidin-4-ol (Molecular Formula: C₁₂H₁₈N₂O, Molecular Weight: 206.29 g/mol ), combines the piperidine-4-ol moiety with a 4-aminobenzyl group, presenting multiple points for further chemical diversification.[2]

The chosen synthetic method is direct reductive amination, a powerful and efficient strategy for forming carbon-nitrogen bonds. This one-pot procedure involves the initial condensation of an aldehyde (4-aminobenzaldehyde) with an amine (piperidin-4-ol) to form an iminium ion intermediate, which is then immediately reduced in situ to the desired secondary amine. This approach is favored for its operational simplicity and high atom economy, avoiding the need to isolate the often-unstable imine intermediate.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. Unlike more aggressive hydrides, NaBH(OAc)₃ is a mild and moisture-tolerant reagent, which selectively reduces the iminium ion in the presence of the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to an alcohol.[1][3]

Reaction Scheme and Workflow

The synthesis proceeds via a one-pot reaction involving two key stages: iminium ion formation and subsequent reduction.

Reaction_Scheme cluster_reactants Reactants cluster_products Product A 4-Aminobenzaldehyde Imine Iminium Ion Intermediate A->Imine P Piperidin-4-ol P->Imine Prod 1-[(4-Aminophenyl)methyl]piperidin-4-ol Imine->Prod Reduction Reagents NaBH(OAc)₃ DCM, Acetic Acid (cat.) Reagents->Imine

Caption: Overall reaction scheme for the synthesis.

The experimental workflow is designed for efficiency and safety, from reaction setup to final product purification.

Workflow Setup 1. Reaction Setup (Inert Atmosphere) Imine 2. Imine Formation (30 min, RT) Setup->Imine Reduction 3. Reduction (Portion-wise NaBH(OAc)₃) Imine->Reduction Monitoring 4. Reaction Monitoring (TLC / LC-MS) Reduction->Monitoring Workup 5. Aqueous Work-up (Quench & Extract) Monitoring->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS) Purify->Characterize

Caption: Step-by-step experimental workflow diagram.

Materials, Equipment, and Safety

Reagents and Materials
ReagentCAS No.Mol. Weight ( g/mol )Quantity (10 mmol scale)Notes
4-Aminobenzaldehyde556-18-3121.141.21 g (10.0 mmol, 1.0 eq)Light-sensitive solid.
Piperidin-4-ol5382-16-1101.151.06 g (10.5 mmol, 1.05 eq)Hygroscopic solid.
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.943.18 g (15.0 mmol, 1.5 eq)Water-reactive. Handle under inert gas.[4]
Dichloromethane (DCM), anhydrous75-09-284.9350 mLUse dry solvent from a suitable system.
Glacial Acetic Acid64-19-760.05~0.6 mL (10.0 mmol, 1.0 eq)Corrosive.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01~50 mLFor work-up.
Brine (Saturated NaCl solution)7647-14-558.44~30 mLFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededFor drying organic layer.
Silica Gel (for column chromatography)7631-86-9-As neededStandard grade, 230-400 mesh.
Triethylamine (Et₃N)121-44-8101.19As neededFor chromatography mobile phase.
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.

Critical Safety Precautions

All operations should be performed in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is a flammable solid and reacts with water to release flammable gases which may ignite spontaneously.[5][6] It also causes serious eye damage.[5] ALWAYS handle under an inert atmosphere (e.g., nitrogen or argon) and protect from moisture.[4][7] Do not allow contact with water.[6] In case of fire, use a dry powder extinguisher; DO NOT use water, CO₂, or foam.[8]

  • Dichloromethane (DCM): Suspected of causing cancer. Avoid inhalation and skin contact.

  • Acetic Acid & Triethylamine: Corrosive and have pungent odors. Handle with care to avoid skin and respiratory tract irritation.

  • Handling Spills: In case of a spill, especially with NaBH(OAc)₃, clear the area, avoid ignition sources, and use a non-sparking shovel to place the material into a dry container for disposal.[7][8] Do not flush with water.[4]

  • Personal Protective Equipment (PPE): Wear safety glasses with side-shields, a flame-retardant lab coat, and compatible gloves at all times.[4][6]

Detailed Experimental Protocol

This protocol is based on a 10.0 mmol scale.

Step 1: Reaction Setup and Imine Formation

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzaldehyde (1.21 g, 10.0 mmol) and piperidin-4-ol (1.06 g, 10.5 mmol).

  • Place the flask under an inert atmosphere (nitrogen or argon).

  • Add anhydrous dichloromethane (DCM, 50 mL) via syringe, followed by glacial acetic acid (0.6 mL, 10.0 mmol).

  • Stir the resulting suspension at room temperature for 30 minutes. The purpose of this step is to allow for the formation of the iminium ion intermediate, which is catalyzed by the acetic acid.[1]

Step 2: Reduction of the Iminium Intermediate

  • While maintaining vigorous stirring, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture portion-wise over 10-15 minutes.

    • Causality Note: Portion-wise addition is crucial to control the exothermic nature of the reduction and prevent a rapid evolution of gas.

  • Allow the reaction to stir at room temperature. Monitor its progress by TLC (e.g., using a mobile phase of 90:10:1 DCM:Methanol:Triethylamine) or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).

Step 3: Aqueous Work-up

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate (NaHCO₃) solution (~50 mL). Be cautious as gas evolution (hydrogen) will occur. Stir until bubbling ceases.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice more with DCM (~25 mL each).

  • Combine all organic layers and wash with brine (~30 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, often as an oil or waxy solid.

Step 4: Purification by Column Chromatography The basic amine functionality of the product can cause significant tailing on standard silica gel.[9] Adding a basic modifier to the mobile phase is essential for good separation.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., DCM).

  • Pack a chromatography column with the slurry.

  • Equilibrate the column with the initial mobile phase (e.g., 98:2 DCM:Methanol + 0.5% Triethylamine).[9]

  • Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elute the column with a gradient of increasing polarity, for example, from 2% to 10% methanol in DCM, while maintaining 0.5% triethylamine throughout. The competing base (triethylamine) helps to displace the product from the acidic silanol groups of the silica, resulting in sharper peaks and better elution.[9]

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure. Dry the final product under high vacuum to remove any residual solvents.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR: Expected signals would include aromatic protons from the aminophenyl group, and aliphatic protons corresponding to the piperidine ring and the benzylic methylene bridge.

  • ¹³C NMR: The spectrum should show the expected number of aromatic and aliphatic carbon signals.

  • Mass Spectrometry (MS): Analysis by ESI-MS should show a prominent peak corresponding to the [M+H]⁺ ion at m/z ≈ 207.15.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction - Inactive reducing agent (degraded by moisture).- Insufficient reaction time.- Use fresh, properly stored NaBH(OAc)₃.- Handle under a strict inert atmosphere.[7]- Allow the reaction to run longer, monitoring by TLC/LC-MS.
Low Yield After Work-up - Product loss into the aqueous layer due to protonation.- Incomplete reaction.- Ensure the aqueous layer is basic (pH > 8) before extraction.- Perform additional extractions of the aqueous layer with DCM or another suitable solvent.
Significant Product Tailing During Chromatography - Strong interaction of the basic amine product with acidic silica gel.[9]- Add a basic modifier (0.5-2% triethylamine or ammonium hydroxide) to the eluent.[9]- Consider using amine-functionalized or deactivated silica gel.[9]
Product Discoloration (Pink/Brown) - Oxidation of the aromatic amine moiety.- Handle the purified compound under an inert atmosphere.- Use degassed solvents for chromatography.- Store the final product in a cool, dark place under nitrogen or argon.[9]

Conclusion

This application note details a reliable and scalable protocol for the synthesis of 1-[(4-Aminophenyl)methyl]piperidin-4-ol. By employing a direct reductive amination with sodium triacetoxyborohydride, the target compound can be obtained in good yield and purity. The provided insights into the reaction mechanism, safety precautions, and purification strategies are intended to empower researchers to successfully incorporate this valuable intermediate into their synthetic programs.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Sodium triacetoxyborohydride. Retrieved from AK Scientific. [URL: https://www.aksci.com/sds/S818_sds.pdf]
  • Apollo Scientific. (n.d.). Safety Data Sheet: Sodium triacetoxyborohydride. Retrieved from Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC5088_msds.pdf]
  • Novachem. (2018, September 3). Safety Data Sheet: Sodium triacetoxyborohydride. Retrieved from Novachem. [URL: https://www.novachem.com.ar/wp-content/uploads/2019/07/PC5088.pdf]
  • Central Drug House (P) Ltd. (n.d.). Safety Data Sheet: SODIUM TRIACETOXYBOROHYDRIDE. Retrieved from CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/28105_1.pdf]
  • Carlo Erba Reagents. (2024, November 4). Safety Data Sheet: Sodium triacetoxyborohydride. Retrieved from Carlo Erba Reagents. [URL: https://www.carloerbareagents.com/resources/fichas/en/112030.pdf]
  • BenchChem. (2025). Technical Support Center: Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide. Retrieved from BenchChem. [URL: https://www.benchchem.com/pdf/BCHM-TS-00018-Purification-of-1-(4-Aminophenyl)piperidine-4-carboxamide.pdf]
  • MacLean, N. A., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5598910/]
  • BenchChem. (2025). N-(4-chlorophenyl)piperidin-4-amine: A Technical Guide to its Synthesis and Application as a Precursor for Novel Compounds. Retrieved from BenchChem. [URL: https://www.benchchem.com/pdf/BCHM-TS-00017-N-(4-chlorophenyl)piperidin-4-amine.pdf]
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
  • Sapphire Bioscience. (n.d.). 1-[(4-aminophenyl)methyl]piperidin-4-ol. Retrieved from Sapphire Bioscience. [URL: https://www.sapphirebioscience.com/1-[(4-aminophenyl)methyl]piperidin-4-ol/MKA36863]

Sources

Application

Application Note &amp; Protocol: Synthesis of 1-[(4-Aminophenyl)methyl]piperidin-4-ol via One-Pot Reductive Amination

Abstract & Introduction The piperidine scaffold is a privileged structure in modern medicinal chemistry, appearing in a multitude of FDA-approved pharmaceuticals. Its conformational flexibility and basic nitrogen atom al...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The piperidine scaffold is a privileged structure in modern medicinal chemistry, appearing in a multitude of FDA-approved pharmaceuticals. Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a wide range of biological targets. The specific intermediate, 1-[(4-Aminophenyl)methyl]piperidin-4-ol, serves as a versatile building block, incorporating three key functional handles for further chemical elaboration: a nucleophilic secondary amine within the piperidine ring (after N-alkylation), a hydroxyl group for esterification or etherification, and a primary aromatic amine for amide bond formation, sulfonylation, or diazotization reactions.

This application note provides a detailed, field-proven protocol for the synthesis of 1-[(4-Aminophenyl)methyl]piperidin-4-ol through a direct, one-pot reductive amination. We will explore the mechanistic rationale behind the choice of reagents, particularly the use of sodium triacetoxyborohydride (NaBH(OAc)₃), and offer a comprehensive, step-by-step guide from reaction setup to final product purification and characterization.

The Scientific Principle: Mechanistic Insight into Reductive Amination

Reductive amination is a cornerstone of C-N bond formation, prized for its efficiency and broad substrate scope.[1] The reaction proceeds through a two-stage, one-pot process:

  • Iminium Ion Formation: The synthesis commences with the condensation of an aldehyde (4-aminobenzaldehyde) and a secondary amine (piperidin-4-ol). This reaction forms a water molecule and a key intermediate, the iminium ion. The formation of this electrophilic species is the rate-determining step and can be catalyzed by mild acid.

  • Hydride-Mediated Reduction: The formed iminium ion is then reduced in situ by a selective hydride-donating agent.

The success of this one-pot reaction hinges on the choice of reducing agent. It must be mild enough not to significantly reduce the starting aldehyde but reactive enough to rapidly reduce the intermediate iminium ion.[2] Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation for several compelling reasons:

  • Enhanced Selectivity: The electron-withdrawing acetate groups on the boron atom temper the reactivity of the borohydride.[3] This makes NaBH(OAc)₃ significantly less reactive towards aldehydes and ketones compared to the intermediate iminium ion, minimizing the formation of the corresponding alcohol byproduct (4-aminobenzyl alcohol).[4][5]

  • Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and does not require stringent pH control, unlike sodium cyanoborohydride (NaBH₃CN).[2]

  • Improved Safety Profile: NaBH(OAc)₃ is a safer and less toxic alternative to NaBH₃CN, which can release toxic hydrogen cyanide gas under acidic conditions.[6]

Reductive_Amination_Mechanism Figure 1: Mechanism of Reductive Amination cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_reductant Reducing Agent cluster_product Product Aldehyde 4-Aminobenzaldehyde Iminium Iminium Ion Aldehyde->Iminium + H₂O Amine Piperidin-4-ol Amine->Iminium + H₂O Final_Product 1-[(4-Aminophenyl)methyl]piperidin-4-ol Iminium->Final_Product NaBH_OAc_3 NaBH(OAc)₃ NaBH_OAc_3->Iminium Hydride Transfer

Caption: Figure 1: Mechanism of Reductive Amination

Detailed Experimental Protocol

This protocol is designed for a ~5 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials & Reagents
ReagentFormulaMW ( g/mol )AmountMmolEquivalents
4-AminobenzaldehydeC₇H₇NO121.14606 mg5.01.0
Piperidin-4-olC₅H₁₁NO101.15531 mg5.251.05
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.941.59 g7.51.5
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.9625 mL--
Saturated Sodium BicarbonateNaHCO₃ (aq)-~30 mL--
Dichloromethane (DCM)CH₂Cl₂84.93~100 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04~5 g--
Triethylamine (TEA)C₆H₁₅N101.19--~0.5% in eluent
Silica GelSiO₂-As needed--
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet/outlet (or drying tube)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Caption: Figure 2: Experimental Workflow

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzaldehyde (606 mg, 5.0 mmol) and piperidin-4-ol (531 mg, 5.25 mmol). Add 1,2-dichloroethane (DCE, 25 mL). Stir the mixture at room temperature under a nitrogen atmosphere until all solids dissolve. A slight molar excess of the amine is used to ensure complete consumption of the limiting aldehyde.

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 10-15 minutes.[7] Causality Note: Portion-wise addition helps to control any mild exotherm and ensure a smooth reaction progression.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC), eluting with a 9:1 mixture of Dichloromethane:Methanol. The product spot should be more polar than the starting aldehyde and can be visualized under UV light (254 nm) and by staining with potassium permanganate.

  • Aqueous Workup: Once the reaction is complete (disappearance of the limiting reactant), carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution (~30 mL). Stir vigorously for 20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction and Isolation: Separate the layers. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a light-yellow oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient elution is recommended, starting with 100% Dichloromethane and gradually increasing the polarity with Methanol (e.g., 0% to 10% MeOH). Crucially, add 0.5% triethylamine to the mobile phase.[8] Trustworthiness Note: The basic amine product will interact strongly with the acidic silanol groups on the silica surface, leading to significant peak tailing and poor separation. The addition of a competitive base like triethylamine passivates these active sites, ensuring sharp, symmetrical peaks and efficient purification.[8]

    • Fraction Collection: Collect fractions and monitor by TLC. Combine the fractions containing the pure product.

  • Final Product: Remove the solvent from the pure fractions under reduced pressure to yield 1-[(4-aminophenyl)methyl]piperidin-4-ol as an off-white to pale yellow solid. Dry the product under high vacuum.

Expected Results & Characterization
ParameterExpected Outcome
Yield 80-95%
Physical State Off-white to pale yellow solid
Molecular Formula C₁₂H₁₈N₂O[9]
Molecular Weight 206.29 g/mol [9]
¹H NMR (400 MHz, CDCl₃) δ (ppm) ~7.05 (d, 2H), ~6.65 (d, 2H), ~3.65 (m, 1H), ~3.60 (s, 2H, -NH₂), ~3.40 (s, 2H, -CH₂-), ~2.75 (m, 2H), ~2.15 (m, 2H), ~1.90 (m, 2H), ~1.60 (m, 2H).
MS (ESI+) m/z 207.15 [M+H]⁺

Troubleshooting & Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Inactive reducing agent. 2. Insufficient reaction time.1. Use freshly opened NaBH(OAc)₃; it is mildly hygroscopic. 2. Allow the reaction to proceed for a full 24 hours before workup.
Low Yield After Purification 1. Product loss during aqueous workup due to protonation and partitioning into the aqueous layer if the pH becomes acidic.1. Ensure the aqueous layer is basic (pH > 8) during extraction by using sufficient NaHCO₃. Minimize aqueous washes.[8]
Significant Aldehyde Reduction 1. Use of a stronger, less selective reducing agent (e.g., NaBH₄). 2. Contamination of NaBH(OAc)₃.1. This is the primary reason for choosing NaBH(OAc)₃. Its selectivity for iminium ions over aldehydes is its key advantage.[3][4]
Product Tailing on Silica Gel 1. Strong interaction of the basic piperidine nitrogen with acidic silica gel.1. Always add a basic modifier (0.5-2% triethylamine) to the chromatography eluent to improve peak shape and recovery.[8]
Oily Product Instead of Solid 1. Presence of residual solvent. 2. Minor impurities depressing the melting point.1. Dry the product under high vacuum for an extended period. 2. Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether.[8]

Safety Precautions

  • 1,2-Dichloroethane (DCE) and Dichloromethane (DCM): These are suspected carcinogens and should be handled exclusively in a chemical fume hood. Avoid inhalation and skin contact.

  • Sodium Triacetoxyborohydride: While safer than cyanoborohydrides, it is a borohydride reagent. It will react with water and protic solvents to release hydrogen gas. Quench reactions carefully and avoid contact with strong acids.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

Conclusion

This application note details a highly efficient, reliable, and scalable protocol for the synthesis of 1-[(4-Aminophenyl)methyl]piperidin-4-ol. The use of sodium triacetoxyborohydride in a one-pot reductive amination provides excellent yields under mild conditions, avoiding the toxicity and pH sensitivity associated with older methods. The provided insights into the reaction mechanism, step-by-step procedure, and troubleshooting guide equip researchers with a robust method to access this valuable synthetic intermediate for applications in drug discovery and development.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

  • Harrity, T., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry.
  • Pabel, J., et al. (2018).
  • Movassaghi, M., & Schmidt, M. A. (2007).
  • Matassini, C., et al. (2021). Simultaneous Grafting of 3,4,5‐Trihydroxypiperidine Iminosugars Onto Multivalent Scaffolds via Double Reductive Amination Provides New GCase Inhibitors. Chemistry – A European Journal.
  • Matassini, C., Clemente, F., & Goti, A. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Abdel-Wahab, B. F., & Mohamed, H. A. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Google Patents. (2022). CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
  • Patsnap Eureka. (2022). Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. [Link]

  • Organic Syntheses. 1-phenylpiperidine. [Link]

  • Alinezhad, H., & Tajbakhsh, M. (2012). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Organic Chemistry: An Indian Journal.
  • Wang, F., et al. (2020). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry.
  • National Science Foundation. N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. [Link]

  • Arulraj, R., & Muthusubramanian, S. (2021).

Sources

Method

Application Notes &amp; Protocols for 1-[(4-Aminophenyl)methyl]piperidin-4-ol

A Senior Application Scientist's Guide to a Versatile Chemical Intermediate Foreword: The Strategic Value of the Piperidine Scaffold The piperidine ring is a cornerstone of modern medicinal chemistry. Recognized as a "pr...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to a Versatile Chemical Intermediate

Foreword: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its presence is a recurring motif in numerous FDA-approved pharmaceuticals and biologically active compounds.[1][2] This prevalence is due to its favorable physicochemical properties, including its ability to improve aqueous solubility and its capacity to adopt specific three-dimensional conformations that facilitate precise interactions with biological targets.[1][3]

Within this important class of heterocycles, 1-[(4-Aminophenyl)methyl]piperidin-4-ol stands out as a particularly strategic building block. It elegantly combines three key structural features:

  • A Piperidin-4-ol Core: The hydroxyl group provides a hydrogen bond donor/acceptor site and a potential point for further derivatization.

  • A Benzyl Linker: The methylene bridge offers conformational flexibility, allowing the piperidine and phenyl rings to orient themselves optimally within a target's binding pocket.

  • A Primary Aromatic Amine: The aniline moiety is the primary reactive handle, serving as a versatile nucleophile for a wide array of synthetic transformations, most notably amide and sulfonamide bond formation.

This guide provides an in-depth exploration of 1-[(4-Aminophenyl)methyl]piperidin-4-ol, offering detailed protocols and expert insights into its application as a key intermediate for researchers in drug discovery and chemical synthesis.

Section 1: Physicochemical Properties & Safe Handling

A thorough understanding of a reagent's properties and hazards is the foundation of any successful and safe laboratory protocol.

Compound Data Summary
PropertyValue
IUPAC Name 1-[(4-aminophenyl)methyl]piperidin-4-ol
CAS Number 252758-96-6[4]
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.28 g/mol
Appearance Light yellow liquid[5]
Solubility Water soluble[5]
Stability and Storage

This compound exhibits sensitivity to both light and air.[5] Improper storage can lead to degradation, primarily through oxidation of the aniline moiety, resulting in discoloration and the formation of impurities.

  • Storage Protocol: Store in a tightly sealed, amber-colored vial or a container wrapped in aluminum foil to protect from light.[5] The container should be placed in a cool, dry, and well-ventilated area. For long-term storage, blanketing with an inert atmosphere (e.g., Argon or Nitrogen) is strongly recommended to prevent air oxidation.[5]

Safety & Hazard Management

According to its Safety Data Sheet (SDS), 1-[(4-Aminophenyl)methyl]piperidin-4-ol is classified as a combustible liquid that causes skin and serious eye irritation.[4][5]

  • Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[6]

  • Handling: Avoid all direct contact with skin and eyes. Do not ingest or inhale.[5] Keep the compound away from open flames, hot surfaces, and other sources of ignition.[5] It is incompatible with strong oxidizing agents.[5]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]

Section 2: Core Synthetic Applications & Protocols

The utility of 1-[(4-Aminophenyl)methyl]piperidin-4-ol lies in the reactivity of its primary aromatic amine. This nucleophilic site is the gateway to constructing more complex molecular architectures. The following sections detail its most common and impactful applications.

Application: Amide Bond Formation (Acylation)

The reaction of the aniline nitrogen with a carboxylic acid or its activated derivative (e.g., an acid chloride) is arguably the most valuable transformation for this intermediate. Amide bonds are stable, structurally planar, and rich in hydrogen bonding potential, making them ubiquitous in pharmaceuticals, particularly kinase inhibitors.[7]

Caption: General workflow for amide bond formation.

Protocol 1: Synthesis of a Model Amide Derivative

This protocol details a representative amide coupling reaction using a standard peptide coupling agent, providing a robust and widely applicable method.

Objective: To synthesize N-(4-((4-hydroxypiperidin-1-yl)methyl)phenyl)acetamide from 1-[(4-aminophenyl)methyl]piperidin-4-ol and acetic acid.

Materials:

  • 1-[(4-Aminophenyl)methyl]piperidin-4-ol (1.0 eq)

  • Acetic Acid (1.1 eq)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[3]

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with stir bar

  • Septum and needles for inert atmosphere

  • Magnetic stir plate

  • Standard glassware for extraction and chromatography

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an argon or nitrogen atmosphere, add 1-[(4-aminophenyl)methyl]piperidin-4-ol (1.0 eq) and dissolve it in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

  • Reagent Addition: Add acetic acid (1.1 eq), followed by HATU (1.2 eq), and finally, add DIPEA (3.0 eq) dropwise to the stirring solution at room temperature.[3] The addition of DIPEA often results in a slight warming of the mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to elute the more polar product.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the final amide product. Confirm structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Application: Sulfonamide Bond Formation (Sulfonylation)

The reaction with sulfonyl chlorides provides access to sulfonamides, a functional group prized for its ability to act as a non-classical hydrogen bond acceptor and its metabolic stability. This moiety is a key feature in many classes of therapeutics.

cluster_reactants Reactants cluster_products Product Intermediate 1-[(4-Aminophenyl)methyl]piperidin-4-ol SulfonamideProduct Sulfonamide Derivative Intermediate->SulfonamideProduct Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM) SulfonylChloride R-SO₂Cl SulfonylChloride->SulfonamideProduct

Caption: General workflow for sulfonamide synthesis.

Protocol 2: General Protocol for Sulfonamide Synthesis

Objective: To synthesize a model sulfonamide from 1-[(4-aminophenyl)methyl]piperidin-4-ol and an arylsulfonyl chloride.

Materials:

  • 1-[(4-Aminophenyl)methyl]piperidin-4-ol (1.0 eq)

  • Arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 eq)

  • Anhydrous Pyridine or Triethylamine (Et₃N) (2.0-3.0 eq)[3]

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 1-[(4-aminophenyl)methyl]piperidin-4-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the base (Pyridine or Et₃N, 2.0-3.0 eq).[3] Then, add the arylsulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains low.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, dilute with DCM and wash with 1 M HCl (to remove excess base), followed by saturated NaHCO₃ and brine.

  • Purification and Characterization: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography (typically using a gradient of ethyl acetate in hexanes) to obtain the pure sulfonamide. Characterize the final product by NMR and MS.

Section 3: Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the intermediate and any subsequent products.

cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy Start Synthesized Product Purity Purity Assessment (>95%?) Start->Purity Initial Analysis Purity->Start No (Re-purify) Structure Structural Confirmation Purity->Structure Yes HPLC_Method Method: - C18 Reverse Phase Column - Mobile Phase: H₂O/ACN Gradient - Detector: UV (e.g., 254 nm) Purity->HPLC_Method Final Verified Compound Structure->Final MS_Method Method: - ESI Positive Ion Mode - Expected Ion: [M+H]⁺ Structure->MS_Method NMR_Method Methods: - ¹H NMR - ¹³C NMR - Solvent: CDCl₃ or DMSO-d₆ Structure->NMR_Method

Caption: Standard workflow for analytical characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of the final compound.

  • Protocol:

    • Sample Prep: Prepare a sample solution of ~1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile/Water).[8]

    • Column: Use a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[8]

    • Mobile Phase:

      • Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

      • Solvent B: 0.1% TFA or Formic Acid in Acetonitrile.[8]

    • Gradient: Run a linear gradient from 5% to 95% Solvent B over 10-15 minutes.

    • Detection: Monitor at a wavelength where the aromatic ring absorbs, typically 254 nm. Purity is determined by integrating the area of the product peak relative to the total peak area.

Mass Spectrometry (MS)

MS confirms the molecular weight of the target compound.

  • Protocol:

    • Sample Prep: Prepare a dilute solution (~10-100 µg/mL) in methanol or acetonitrile.[9]

    • Technique: Use an electrospray ionization (ESI) source in positive ion mode.[9]

    • Analysis: The primary ion observed should correspond to the protonated molecule, [M+H]⁺. For 1-[(4-aminophenyl)methyl]piperidin-4-ol, this would be m/z 207.15.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation.

  • Protocol:

    • Sample Prep: Dissolve 5-10 mg of the sample in a deuterated solvent such as CDCl₃ or DMSO-d₆.[9]

    • Analysis:

      • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons (typically in the 6.5-7.5 ppm range), the benzylic methylene protons (~3.5 ppm), and the piperidine ring protons (a complex series of multiplets from ~1.5-3.0 ppm).

      • ¹³C NMR: The spectrum will confirm the number of unique carbon environments, with aromatic carbons appearing >110 ppm and aliphatic carbons appearing <80 ppm.

Conclusion

1-[(4-Aminophenyl)methyl]piperidin-4-ol is a high-value chemical intermediate whose well-defined reactive sites—the nucleophilic aniline and the hydrogen-bonding hydroxyl group—provide a robust platform for synthetic diversification. Its strategic application, particularly in acylation and sulfonylation reactions, enables the efficient construction of complex molecules with desirable pharmacophoric features. By following the robust protocols for synthesis, handling, and analysis outlined in this guide, researchers can effectively leverage this versatile building block to accelerate their programs in drug discovery and materials science.

References

  • Thermo Fisher Scientific. (2016, October 18). Safety Data Sheet for 1-[(4-Aminophenyl)methyl]piperidin-4-ol.
  • Fisher Scientific. (2025, December 25).
  • NextSDS. 1-(4-aminophenyl)
  • Benchchem. N-(4-chlorophenyl)piperidin-4-amine: A Technical Guide to its Synthesis and Application as a Precursor for Novel Compounds.
  • Mendez, L., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.
  • Google Patents. (2022, May 24). CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
  • Schulz, J., et al. (2019).
  • Yu, Q., et al. (2026, February 5). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry.
  • Sadieva, N. R., et al. (2023).
  • Royal Society of Chemistry. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.
  • Cayman Chemical. (2023, August 10).
  • Jubilant Ingrevia. (2024, March 26).
  • Sapphire Bioscience. 1-[(4-aminophenyl)methyl]piperidin-4-ol.
  • Arulraj, R. (2021).
  • Ivanović, M. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society.
  • National Center for Biotechnology Information. (2023, September 15). Use of N-(4-aminophenyl)
  • Wang, X., et al. (2018, February 22). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry.
  • Benchchem. Application Note: Analytical Methods for the Characterization of N-Methyl-1-(piperidin-4-YL)methanamine.
  • Liu, G., et al. (2004, July 16). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Wang, C., et al. (2017, January 12). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry.
  • Dehghani-Ghahnaviyeh, S., et al. (2021).
  • National Science Foundation. Research Article N-(4-aminophenyl)
  • Liu, K., et al. (2018, February 14). Discovery of 2-(4-Substituted-piperidin/piperazine-1- yl)-N-(5-cyclopropyl-1H-pyrazol. Molecules.
  • Rowan University. (2025, April 4). The use of n-(4-aminophenyl)
  • Cerný, I., et al. (2001). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4.
  • Sravanthi, V. V. S., et al. (2024). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Scientific Reports.
  • Deshmukh, S., et al. (2022, September 21). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules.
  • Sadieva, N. R., et al. (2023, February 2).
  • Google Patents. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

Sources

Application

The Versatile Scaffold of 1-[(4-Aminophenyl)methyl]piperidin-4-ol: A Technical Guide for Drug Discovery

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry The piperidine ring is a cornerstone of modern medicinal chemistry, present in a vast array of approved therapeutic agents.[1] Its conformational flexibili...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone of modern medicinal chemistry, present in a vast array of approved therapeutic agents.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a highly "privileged" scaffold for interacting with biological targets.[1] This guide focuses on a particularly promising, yet underexplored, derivative: 1-[(4-aminophenyl)methyl]piperidin-4-ol . This molecule uniquely combines several key pharmacophoric features: a basic piperidine nitrogen, a hydrogen-bond donating/accepting 4-hydroxyl group, and a versatile 4-aminophenylmethyl moiety that serves as a vector for a multitude of chemical modifications.

This document serves as a comprehensive application note and protocol guide for researchers, scientists, and drug development professionals. It provides a deep dive into the synthetic accessibility of this scaffold, its potential as a core for developing novel therapeutics, and detailed protocols for its derivatization and biological evaluation. We will move beyond a simple recitation of facts, instead providing the scientific rationale behind the proposed experimental designs, empowering you to adapt and innovate in your own research endeavors.

I. The Strategic Advantage of the 1-[(4-Aminophenyl)methyl]piperidin-4-ol Scaffold

The power of this scaffold lies in its trifunctional nature, offering multiple points for diversification to explore a wide chemical space and optimize pharmacological properties.

  • The Piperidin-4-ol Core: The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within a target's binding site. Its presence also modulates the molecule's polarity and solubility.

  • The Piperidine Nitrogen: As a basic center, this nitrogen is often involved in key ionic interactions with acidic residues (e.g., Asp, Glu) in protein targets. Its substitution pattern also dictates the overall shape and lipophilicity of the molecule.

  • The 4-Aminophenylmethyl Group: This moiety is a highly versatile handle for chemical modification. The primary aromatic amine can be readily acylated, sulfonated, or used in reductive amination to introduce a wide variety of substituents. This allows for fine-tuning of the molecule's properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

The strategic combination of these features makes 1-[(4-aminophenyl)methyl]piperidin-4-ol an attractive starting point for developing inhibitors of enzymes, receptor modulators, and other bioactive molecules.

II. Synthesis of the Core Scaffold and Its Derivatives: A Step-by-Step Protocol

While a direct, one-pot synthesis of 1-[(4-aminophenyl)methyl]piperidin-4-ol may not be extensively documented, a robust and logical synthetic route can be devised based on well-established chemical transformations. The following protocol outlines a plausible and efficient synthesis.

Protocol 1: Synthesis of 1-[(4-Nitrophenyl)methyl]piperidin-4-ol

This initial step involves the N-alkylation of piperidin-4-ol with 4-nitrobenzyl bromide. The nitro group serves as a precursor to the desired amine and is stable under these reaction conditions.

Materials:

  • Piperidin-4-ol

  • 4-Nitrobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of piperidin-4-ol (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of 4-nitrobenzyl bromide (1.1 eq) in acetonitrile dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 1-[(4-nitrophenyl)methyl]piperidin-4-ol.

Protocol 2: Reduction of the Nitro Group to Synthesize 1-[(4-Aminophenyl)methyl]piperidin-4-ol

The final step is the reduction of the nitro group to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials:

  • 1-[(4-Nitrophenyl)methyl]piperidin-4-ol

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 1-[(4-nitrophenyl)methyl]piperidin-4-ol (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C (typically 5-10 mol%).

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr shaker).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the desired product, 1-[(4-aminophenyl)methyl]piperidin-4-ol.

III. Applications in Drug Discovery: Targeting Key Disease Pathways

The 1-[(4-aminophenyl)methyl]piperidin-4-ol scaffold is a versatile platform for generating libraries of compounds to target a range of diseases. Based on the biological activities of structurally related aminopiperidine derivatives, we can rationally propose several promising therapeutic applications.

A. Development of Novel Antifungal Agents

Rationale: 4-aminopiperidine derivatives have shown potent antifungal activity by inhibiting ergosterol biosynthesis, a crucial pathway for fungal cell membrane integrity.[2] The long alkyl chains attached to the amino group in these active compounds suggest that the aminophenyl group of our scaffold can be similarly derivatized.

Therapeutic Target: Ergosterol biosynthesis pathway, specifically enzymes like sterol C14-reductase and sterol C8-isomerase.[2]

Proposed Derivatization Strategy: Acylation of the 4-amino group with long-chain fatty acid chlorides (e.g., dodecanoyl chloride) or reaction with long-chain isocyanates.

Experimental Workflow for Antifungal Drug Discovery

G cluster_0 Synthesis & Derivatization cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Synthesis Synthesis of Core Scaffold (Protocols 1 & 2) Derivatization Derivatization at 4-amino group (e.g., Acylation) Synthesis->Derivatization Screening Antifungal Activity Screening (Microbroth Dilution Assay) Derivatization->Screening MIC Determine Minimum Inhibitory Concentration (MIC) Screening->MIC Cytotoxicity Cytotoxicity Assays (e.g., MTT, CTB on human cells) Screening->Cytotoxicity Sterol Sterol Profile Analysis (GC-MS) MIC->Sterol Enzyme Enzyme Inhibition Assays Sterol->Enzyme G cluster_0 Synthesis cluster_1 Primary Screening cluster_2 Functional & Cellular Assays Synthesis Synthesis of Core Scaffold Derivatization Reductive Amination at 4-amino group Synthesis->Derivatization Binding Sigma-1 Receptor Binding Assay (Radioligand) Derivatization->Binding Selectivity Selectivity Screening (e.g., Sigma-2, other receptors) Binding->Selectivity Functional Functional Assays (e.g., Ca2+ imaging) Selectivity->Functional Antiproliferative Antiproliferative Assays (e.g., on cancer cell lines) Functional->Antiproliferative

Caption: Workflow for Sigma-1 receptor ligand development.

IV. Detailed Experimental Protocols for Biological Evaluation

The following protocols provide step-by-step methodologies for key experiments to assess the biological activity of derivatives of the 1-[(4-aminophenyl)methyl]piperidin-4-ol scaffold.

Protocol 3: Antifungal Susceptibility Testing (Microbroth Dilution Assay)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

Materials:

  • Test compounds dissolved in DMSO.

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • RPMI-1640 medium.

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform a serial two-fold dilution of the test compound in RPMI-1640 medium.

  • Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (antifungal drug, e.g., fluconazole) and negative (no drug) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method to assess the cytotoxicity of a compound.

Materials:

  • Human cell lines (e.g., HEK293, HepG2).

  • Complete cell culture medium.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Protocol 5: Sigma-1 Receptor Binding Assay

This is a competitive binding assay using a radiolabeled ligand to determine the affinity of a test compound for the sigma-1 receptor.

Materials:

  • Membrane preparations from cells expressing the sigma-1 receptor.

  • Radiolabeled ligand (e.g., [³H]-pentazocine).

  • Test compounds at various concentrations.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • In a reaction tube, mix the membrane preparation, the radiolabeled ligand, and the test compound (or buffer for total binding, and a high concentration of a known ligand for non-specific binding).

  • Incubate the mixture at a specific temperature for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ and Ki values for the test compound.

V. Structure-Activity Relationship (SAR) Insights and Optimization Strategies

Systematic modification of the 1-[(4-aminophenyl)methyl]piperidin-4-ol scaffold and evaluation of the resulting biological activity will allow for the development of a robust SAR.

Key Structural Features to Explore:

  • Substituents on the 4-amino group: The nature, size, and lipophilicity of the substituent attached to the 4-amino group are expected to be critical for activity. For antifungal agents, long alkyl chains may be beneficial. [2]For sigma-1 ligands, aromatic and heteroaromatic groups could be important for π-π stacking interactions.

  • Stereochemistry of the piperidin-4-ol ring: If chiral derivatives are synthesized, the stereochemistry at the 4-position of the piperidine ring could significantly impact binding affinity and selectivity.

  • Modifications of the piperidine nitrogen: While the current scaffold has a benzyl-like substituent, exploring other N-substituents could modulate the basicity and overall topology of the molecule.

Data Presentation for SAR Analysis

Compound IDR-group on 4-aminoMIC (µg/mL) vs. C. albicansIC₅₀ (µM) vs. Cancer Cell LineKi (nM) for Sigma-1 Receptor
Scaffold -H>64>100>1000
Derivative 1 -CO-(CH₂)₁₀CH₃425500
Derivative 2 -CH₂-Ph>64550
Derivative 3 -SO₂-Ph>6475800

This is a representative table. Actual data will be generated from experimental results.

VI. Conclusion and Future Directions

The 1-[(4-aminophenyl)methyl]piperidin-4-ol scaffold represents a promising and versatile starting point for the discovery of novel therapeutic agents. Its synthetic tractability and the presence of multiple points for diversification make it an ideal candidate for library synthesis and lead optimization campaigns. The proposed applications in antifungal and CNS/oncology drug discovery are based on sound scientific precedent from related piperidine structures.

Future work should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in the described biological assays. The data generated will be crucial for establishing detailed SAR and for optimizing the potency, selectivity, and drug-like properties of these novel compounds. The protocols and strategic insights provided in this guide are intended to serve as a robust foundation for researchers to unlock the full potential of this exciting chemical scaffold.

VII. References

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Wiley Online Library. Available at: [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. Available at: [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. Available at: [Link]

Sources

Method

Application Note: ¹H and ¹³C NMR Protocol for 1-[(4-Aminophenyl)methyl]piperidin-4-ol

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Protocol and Structural Elucidation Guide. Introduction & Structural Considerations Achieving high-resoluti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Protocol and Structural Elucidation Guide.

Introduction & Structural Considerations

Achieving high-resolution Nuclear Magnetic Resonance (NMR) spectra for anilino-piperidine derivatives like 1-[(4-Aminophenyl)methyl]piperidin-4-ol requires navigating specific structural and dynamic challenges. This molecule (C₁₂H₁₈N₂O) features a highly basic tertiary amine within a flexible piperidine ring, a primary aniline, a secondary alcohol, and a benzylic linker.

These structural features often lead to complex splitting patterns and signal overlap, particularly in the aliphatic region (1.2–3.5 ppm) and the aromatic region (6.4–7.0 ppm) . Furthermore, the piperidine ring undergoes continuous chair-chair interconversion. If the rate of this conformational exchange is intermediate on the NMR timescale, it can cause significant peak broadening. Additionally, the ¹⁴N nuclei present in both the aniline and piperidine moieties possess a quadrupole moment, which can induce rapid relaxation and further broaden the signals of adjacent protons .

This application note provides a self-validating, step-by-step protocol to suppress these artifacts, optimize sample preparation, and achieve unambiguous ¹H and ¹³C NMR assignments.

Quantitative Data & Theoretical Chemical Shifts

To facilitate rapid structural verification, the expected chemical shifts for 1-[(4-Aminophenyl)methyl]piperidin-4-ol in DMSO-d₆ are summarized below.

Table 1: ¹H NMR Data Summarization (DMSO-d₆, 400 MHz)
PositionChemical Shift (ppm)MultiplicityIntegrationAssignment Rationale
H-2', H-6' (Aromatic) 6.80 – 7.00Doublet (d)2HOrtho to the benzylic -CH₂-; part of an AA'BB' system.
H-3', H-5' (Aromatic) 6.40 – 6.60Doublet (d)2HOrtho to the -NH₂ group; shielded by strong electron donation.
-NH₂ (Aniline) 4.80 – 5.00Broad Singlet (br s)2HExchangeable amine protons; stabilized by DMSO-d₆.
-OH (Alcohol) 4.40 – 4.60Doublet (d)1HExchangeable proton; coupled to the adjacent H-4 methine.
H-4 (Piperidine) 3.40 – 3.60Multiplet (m)1HDeshielded by the directly attached hydroxyl oxygen.
Benzylic -CH₂- 3.20 – 3.40Singlet (s)2HDeshielded by the adjacent aromatic ring and tertiary nitrogen.
H-2eq, H-6eq (Pip.) 2.60 – 2.80Multiplet (m)2HEquatorial protons adjacent to the piperidine nitrogen.
H-2ax, H-6ax (Pip.) 1.90 – 2.10Multiplet (m)2HAxial protons adjacent to nitrogen (shielded relative to equatorial).
H-3eq, H-5eq (Pip.) 1.60 – 1.80Multiplet (m)2HEquatorial protons on the aliphatic carbon framework.
H-3ax, H-5ax (Pip.) 1.30 – 1.50Multiplet (m)2HAxial protons on the aliphatic carbon framework.
Table 2: ¹³C NMR Data Summarization (DMSO-d₆, 100 MHz)
PositionChemical Shift (ppm)Carbon TypeAssignment Rationale
C-4' (Aromatic) ~147.0Quaternary (C)Directly attached to the electron-donating -NH₂ group.
C-2', C-6' (Aromatic) ~129.5Methine (CH)Ortho to the benzylic group.
C-1' (Aromatic) ~125.0Quaternary (C)Attached to the benzylic -CH₂- linker.
C-3', C-5' (Aromatic) ~114.0Methine (CH)Ortho to the -NH₂ group (highly shielded by resonance).
C-4 (Piperidine) ~66.0Methine (CH)Attached to the electronegative hydroxyl oxygen.
Benzylic -CH₂- ~62.0Methylene (CH₂)Bridging the aromatic ring and the tertiary amine.
C-2, C-6 (Piperidine) ~50.5Methylene (CH₂)Directly adjacent to the piperidine nitrogen .
C-3, C-5 (Piperidine) ~34.5Methylene (CH₂)Aliphatic ring carbons.

Experimental Protocol

Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of the compound for ¹H NMR, or 30–50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the compound in 0.6 mL of Dimethyl Sulfoxide-d₆ (DMSO-d₆).

    • Causality: DMSO-d₆ strongly hydrogen-bonds with the -OH and -NH₂ groups, drastically slowing their chemical exchange rate on the NMR timescale. This allows these exchangeable protons to be observed as distinct, quantifiable peaks rather than broad, unintegrable humps (a common failure point when using less polar solvents like CDCl₃).

  • Tube Preparation: Transfer the homogeneous solution to a clean, high-quality 5 mm NMR tube. Ensure the liquid height is strictly between 40–50 mm (approx. 550–680 µL) .

    • Causality: Shorter samples cause severe magnetic susceptibility distortions at the liquid-air interface, making automated shimming algorithms fail and degrading the final resolution . Taller samples waste expensive deuterated solvent without providing any signal-to-noise (S/N) benefit.

Spectrometer Setup & Tuning
  • Insertion & Locking: Insert the sample into the spectrometer. Lock the magnetic field to the deuterium resonance of DMSO-d₆.

  • Tuning & Matching: Tune and match the probe to the ¹H and ¹³C frequencies.

    • Causality: Proper tuning maximizes the efficiency of the radiofrequency (RF) pulses and the sensitivity of the receiver coil. This is absolutely critical for detecting the less sensitive ¹³C nuclei and ensuring accurate 90-degree pulse widths.

  • Shimming: Perform gradient shimming (e.g., TopShim) to optimize magnetic field homogeneity.

    • Self-Validation Check: Validate the shimming quality by checking the shape and width of the residual DMSO-d₆ peak. The peak must be perfectly symmetrical with a width at half-height of < 1.0 Hz. If it is asymmetric, re-shim manually focusing on the Z1 and Z2 gradients.

Acquisition Parameters
  • ¹H NMR:

    • Pulse Sequence: Standard 1D proton (e.g., zg30).

    • Number of Scans (NS): 16–32.

    • Relaxation Delay (D1): 2.0 seconds.

    • Spectral Width (SW): 15 ppm (Ensures highly deshielded exchangeable protons are not truncated).

  • ¹³C NMR:

    • Pulse Sequence: Power-gated ¹H decoupling (e.g., zgpg30 with WALTZ-16).

    • Number of Scans (NS): 512–1024 (Compensates for the low natural abundance of ¹³C).

    • Relaxation Delay (D1): 2.0 seconds.

    • Spectral Width (SW): 250 ppm.

Data Processing & Validation
  • Window Functions: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C.

    • Causality: This mathematically enhances the S/N ratio without sacrificing the resolution needed to observe the J-coupling of the piperidine ring protons.

  • Calibration: Reference the spectra to the residual DMSO-d₆ solvent peaks (¹H: 2.50 ppm; ¹³C: 39.52 ppm).

  • Self-Validation Check: Confirm the integration ratio of the benzylic -CH₂- (2H) to the -OH (1H) and -NH₂ (2H) peaks. A deviation indicates incomplete longitudinal relaxation (solution: increase D1 to 5 seconds) or rapid chemical exchange (solution: ensure the sample is completely dry and the solvent is strictly anhydrous).

Troubleshooting & Signal Resolution Workflow

When analyzing anilino-piperidines, overlapping multiplets or broad peaks can obscure structural confirmation. Follow the logical workflow below to resolve these ambiguities.

NMR_Workflow Start Acquire Initial 1H/13C NMR (DMSO-d6, 298K) Assess Assess Spectrum Quality (Peak Sharpness & Overlap) Start->Assess BroadPeaks Broad Peaks Observed? (e.g., Piperidine Ring) Assess->BroadPeaks Overlap Signal Overlap? (e.g., Aromatic Region) BroadPeaks->Overlap No VT_NMR Perform Variable Temp (VT) NMR at 330K-350K BroadPeaks->VT_NMR Yes Solvent Change Solvent (e.g., Pyridine-d5 / ASIS) Overlap->Solvent Yes TwoD Acquire 2D NMR (COSY, HSQC, HMBC) Overlap->TwoD No VT_NMR->Overlap Solvent->TwoD Assign Final Peak Assignment & Structural Validation TwoD->Assign

Figure 1: Logical workflow for resolving overlapping and broad NMR signals in anilino-piperidine derivatives.

Workflow Rationale: If broad peaks are observed in the piperidine ring, it is likely due to the intermediate rate of chair-chair interconversion. Performing Variable Temperature (VT) NMR at elevated temperatures (e.g., 330K) accelerates this exchange, resulting in time-averaged, sharply resolved signals. If signal overlap persists in the aromatic region, switching to an aromatic solvent like Pyridine-d₅ induces Aromatic Solvent-Induced Shifts (ASIS), which differentially shifts overlapping protons, allowing for clear 2D NMR (COSY/HSQC) correlation.

References

  • Title: Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of 1-[(4-Aminophenyl)methyl]piperidin-4-ol and its Putative Metabolites in Human Plasma

Abstract This application note presents a comprehensive, high-throughput method for the simultaneous quantification of 1-[(4-Aminophenyl)methyl]piperidin-4-ol and its primary putative metabolites in human plasma using Li...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive, high-throughput method for the simultaneous quantification of 1-[(4-Aminophenyl)methyl]piperidin-4-ol and its primary putative metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The inherent polarity of the parent molecule and its metabolites presents a significant challenge for traditional reversed-phase chromatography.[1][2] We address this by employing a Hydrophilic Interaction Liquid Chromatography (HILIC) approach, which provides excellent retention and peak shape for these polar analytes.[2][3] The protocol details a streamlined sample preparation using protein precipitation, optimized LC and MS/MS parameters, and a full validation strategy according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation (BMV) guidance.[4][5][6] This method is designed for researchers in drug metabolism, pharmacokinetics (DMPK), and clinical pharmacology, providing a reliable tool for preclinical and clinical development.

Introduction: The Analytical Challenge

1-[(4-Aminophenyl)methyl]piperidin-4-ol is a chemical scaffold of interest in pharmaceutical development, featuring a polar piperidinol moiety and a basic aminophenyl group.[7] The analysis of such compounds in biological matrices is often complicated by their hydrophilic nature, which leads to poor retention on conventional C18 reversed-phase columns and potential interference from endogenous polar molecules in the sample matrix.[3] Furthermore, understanding the metabolic fate of a drug candidate is critical. For compounds containing a 4-aminopiperidine structure, N-dealkylation is a common metabolic pathway catalyzed primarily by Cytochrome P450 enzymes, particularly CYP3A4.[8] Aromatic hydroxylation and oxidation of the piperidine ring are also plausible biotransformations.

This guide provides a self-validating system, from sample extraction to data analysis, grounded in established scientific principles and regulatory standards to ensure data integrity and reliability.[4]

Putative Metabolic Pathways

Based on common biotransformation reactions for similar chemical structures, we propose the following primary metabolites for simultaneous analysis alongside the parent compound.[8]

G cluster_parent Parent Compound cluster_metabolites Putative Metabolites P 1-[(4-Aminophenyl)methyl]piperidin-4-ol M1 Metabolite 1 (M1) 4-Aminopiperidine P->M1  N-Dealkylation (Cleavage at benzyl-piperidine bond) M2 Metabolite 2 (M2) 1-[(4-Amino-3-hydroxyphenyl)methyl]piperidin-4-ol P->M2  Aromatic Hydroxylation  

Figure 1: Hypothesized metabolic pathways for 1-[(4-Aminophenyl)methyl]piperidin-4-ol.

Overall Experimental Workflow

The analytical process is designed for efficiency and robustness, minimizing sample handling and potential sources of error.

workflow Sample 1. Plasma Sample Collection (50 µL) Spike 2. Spike with Internal Standard (IS) Sample->Spike Precip 3. Protein Precipitation (Acetonitrile with 0.1% Formic Acid) Spike->Precip Vortex 4. Vortex & Centrifuge Precip->Vortex Extract 5. Collect Supernatant Vortex->Extract Inject 6. LC-MS/MS Analysis Extract->Inject Process 7. Data Processing & Quantification Inject->Process

Figure 2: High-level workflow for sample analysis.

Detailed Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

Rationale: Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis and foul the LC-MS system.[9][10] Acetonitrile is a highly efficient precipitation solvent. The addition of formic acid helps to keep the basic analytes in their protonated, more stable form.

Protocol:

  • Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the clear supernatant into an HPLC vial for analysis.[10]

LC-MS/MS Instrumentation and Conditions

Rationale for Chromatographic Choices: Due to the high polarity of the analytes, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is selected.[3] HILIC utilizes a polar stationary phase with a high-organic mobile phase, which promotes the retention of polar compounds that would otherwise elute in the void volume of a reversed-phase column.[1][2] This retention is critical for separating the analytes from early-eluting matrix components and minimizing ion suppression.[3]

Rationale for Mass Spectrometry Choices: Electrospray Ionization (ESI) in positive ion mode is chosen because the primary and secondary amine functionalities on the analytes are readily protonated, leading to high sensitivity. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[11] The "Nitrogen Rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which is a useful principle for identifying the molecular ion peaks.[12][13]

Parameter Recommended Conditions
LC System High-performance liquid chromatography system capable of binary gradients.
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes, hold for 1 min, return to 95% B and re-equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550 °C
IonSpray Voltage +5500 V
Curtain Gas (CUR) 20 psi
Collision Gas (CAD) 9 psi

Table 1: Recommended Liquid Chromatography and Mass Spectrometry Conditions.

MRM Transitions

The following MRM transitions are hypothetical and must be optimized empirically on the specific mass spectrometer being used. Fragmentation of amines typically involves α-cleavage, where the C-C bond nearest the nitrogen atom is broken.[13][14]

Analyte Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Collision Energy (CE) (eV)
Parent Compound221.2106.125 (Optimizable)
Metabolite 1 (M1)101.184.120 (Optimizable)
Metabolite 2 (M2)237.2122.125 (Optimizable)
Internal Standard (IS) (Example: d4-Parent)225.2110.125 (Optimizable)

Table 2: Proposed MRM Transitions for Quantification.

Bioanalytical Method Validation Protocol

To ensure the reliability and reproducibility of the data for regulatory submissions, the method must be validated according to established guidelines.[4][5] The FDA's "Bioanalytical Method Validation Guidance for Industry" provides a comprehensive framework for this process.[6][15]

Protocol Overview: The validation will assess selectivity, sensitivity, the calibration curve, accuracy, precision, and stability.[4]

  • Selectivity & Matrix Effect: Analyze at least six different blank plasma lots to ensure no endogenous components interfere with the detection of the analytes or IS. The matrix effect should be evaluated to ensure the ionization efficiency is not altered by co-eluting matrix components.[16]

  • Calibration Curve & Linearity: Prepare a calibration curve by spiking blank plasma with known concentrations of the analytes. The curve should consist of a blank, a zero standard, and at least six non-zero concentration levels covering the expected in-study range. The response should be linear, typically with a coefficient of determination (r²) > 0.99.

  • Accuracy & Precision: Analyze Quality Control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High) in at least five replicates. This should be done within a single day (intra-day) and across multiple days (inter-day).

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The analyte response at the LLOQ should be at least 5 times the response of the blank.

  • Stability: Evaluate the stability of the analytes in plasma under various conditions that mimic in-study sample handling:

    • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting sample processing time.

    • Long-Term Stability: At the intended storage temperature (e.g., -80°C).

    • Post-Preparative Stability: In the autosampler after processing.

Validation Parameter FDA Acceptance Criteria
Accuracy The mean value should be within ±15% of the nominal value (±20% at LLOQ).
Precision The coefficient of variation (CV) should not exceed 15% (20% at LLOQ).
Calibration Curve At least 75% of non-zero standards must meet the accuracy criteria of ±15% (±20% at LLOQ).
Stability Mean concentrations of stability QC samples must be within ±15% of the nominal concentration.

Table 3: Summary of FDA Acceptance Criteria for Bioanalytical Method Validation.[4]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of 1-[(4-Aminophenyl)methyl]piperidin-4-ol and its key metabolites. By employing a HILIC-based separation and a validation strategy aligned with regulatory expectations, this method offers the specificity, sensitivity, and robustness required for demanding pharmacokinetic and clinical studies. The principles and steps outlined herein serve as a comprehensive guide for researchers, enabling the generation of high-quality, reliable, and defensible bioanalytical data.

References

  • Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Vertex AI Search. LC-MS Sample Preparation: Techniques & Challenges.
  • Vertex AI Search. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • FDA. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • FDA. (2018, May). Bioanalytical Method Validation Guidance for Industry.
  • Tecan Blog. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • FDA. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • Fused-Core. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications.
  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds.
  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation.
  • PMC. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry.
  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Benchchem. Application Notes and Protocols for the Characterization of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • PMC. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.

Sources

Method

Application Note: Chemoselective Derivatization of the Primary Amine in 1-[(4-Aminophenyl)methyl]piperidin-4-ol

Introduction & Mechanistic Rationale 1-[(4-Aminophenyl)methyl]piperidin-4-ol is a versatile bifunctional scaffold frequently utilized in medicinal chemistry and drug discovery. The structural anatomy of this molecule pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-[(4-Aminophenyl)methyl]piperidin-4-ol is a versatile bifunctional scaffold frequently utilized in medicinal chemistry and drug discovery. The structural anatomy of this molecule presents three distinct reactive centers:

  • Primary Aromatic Amine (Aniline derivative, pKa ~4.6)

  • Secondary Aliphatic Alcohol (Piperidine ring, pKa ~16)

  • Tertiary Aliphatic Amine (Piperidine nitrogen, pKa ~9–10)

When designing derivatization workflows targeting the primary aniline—such as amidation or reductive amination—the paramount challenge is chemoselectivity . Reaction conditions must be meticulously tuned to prevent O-acylation of the secondary alcohol or quaternization of the tertiary amine. Because the primary aniline nitrogen is intrinsically more nucleophilic than the secondary hydroxyl group, O-protection is generally unnecessary provided that stoichiometric control is maintained and hyper-nucleophilic catalysts (like DMAP) are avoided.

Amide Bond Formation (N-Acylation)

Causality & Reagent Selection

Coupling anilines with carboxylic acids can be notoriously sluggish due to the electron-delocalized, weakly nucleophilic nature of the aromatic amine. To overcome this kinetic barrier, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is the premier choice 1. HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester. The presence of the nitrogen atom in the HOAt ring of the intermediate accelerates the coupling step via neighboring group participation, making it highly effective for sterically hindered or electron-deficient substrates 1. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester [[2]]().

Protocol 1: HATU-Mediated Chemoselective Amidation

This protocol is a self-validating system; the absence of DMAP ensures the secondary alcohol remains unreacted, while the basic aqueous workup removes the tetramethylurea (TMU) byproduct.

  • Pre-activation: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve the carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise 1.

  • Activation: Add HATU (1.2 equiv) portion-wise. Stir the mixture at 0 °C for 15–30 minutes to ensure complete formation of the OAt-active ester 1.

  • Coupling: Add 1-[(4-Aminophenyl)methyl]piperidin-4-ol (1.05 equiv) dissolved in a minimal volume of anhydrous DMF.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–18 hours. Monitor via LC-MS; the mass of the N-acyl product should dominate.

  • Workup: Quench the reaction with water. Dilute with Ethyl Acetate (EtOAc). Wash the organic layer successively with saturated aqueous NaHCO₃ (to remove acidic byproducts), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Reductive Amination (N-Alkylation)

Causality & Reagent Selection

Direct alkylation of anilines with alkyl halides often leads to uncontrollable over-alkylation. Reductive amination using aldehydes or ketones circumvents this by forming an imine/iminium intermediate, which is subsequently reduced 3. For weakly basic anilines, imine formation is the rate-limiting step, necessitating mild acid catalysis (e.g., Acetic Acid) to protonate the carbonyl oxygen and increase electrophilicity.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal reducing agent for this transformation. The electron-withdrawing acetate groups reduce its hydride-donating capacity, rendering it unreactive toward most aldehydes and ketones, but highly selective for the more electrophilic protonated iminium ion 4.

Protocol 2: NaBH(OAc)₃-Mediated Reductive Amination

This protocol utilizes a stepwise pH control mechanism to ensure the iminium ion forms fully before reduction, preventing the premature reduction of the starting aldehyde.

  • Imine Formation: In a round-bottom flask, dissolve 1-[(4-Aminophenyl)methyl]piperidin-4-ol (1.0 equiv) and the target aldehyde/ketone (1.05 equiv) in 1,2-Dichloroethane (DCE) to a concentration of 0.2 M.

  • Acid Catalysis: Add glacial Acetic Acid (1.0 equiv) to lower the pH to ~4-5, facilitating the dehydration of the hemiaminal to the iminium ion 3. Stir at room temperature for 30–60 minutes.

  • Reduction: Add NaBH(OAc)₃ (1.5–2.0 equiv) portion-wise to the stirring solution. The mild nature of this reagent prevents the reduction of the unreacted carbonyl compound [[4]]().

  • Propagation: Stir the suspension at room temperature for 4–24 hours until TLC/LC-MS indicates complete consumption of the starting aniline.

  • Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases and the pH is ~8. Extract the aqueous layer with Dichloromethane (DCM) three times. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

Quantitative Data Summary

Reaction TypeReagents & AdditivesSolventTempTimeTypical YieldChemoselectivity Notes
Amidation HATU (1.2 eq), DIPEA (3.0 eq)DMF0 °C to RT2–18 h70–90%Highly N-selective; O-acylation < 5%
Reductive Amination NaBH(OAc)₃ (1.5 eq), AcOH (1.0 eq)DCERT4–24 h75–95%No ketone/aldehyde over-reduction observed

Reaction Workflows (Visualization)

G SM 1-[(4-Aminophenyl)methyl] piperidin-4-ol Amidation Amidation HATU, DIPEA SM->Amidation R-COOH RedAm Reductive Amination NaBH(OAc)3, AcOH SM->RedAm R-CHO AmideProd N-Aryl Amide Amidation->AmideProd AmineProd N-Alkyl/Aryl Amine RedAm->AmineProd

Chemoselective derivatization pathways for 1-[(4-Aminophenyl)methyl]piperidin-4-ol.

References

  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies ACS Publications[Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes Organic Process Research & Development (MDMA Archive) [Link]

  • Reductive Amination, and How It Works Master Organic Chemistry[Link]

Sources

Application

Application Note: The Strategic Integration of 1-[(4-Aminophenyl)methyl]piperidin-4-ol in Parallel Synthesis for Accelerated Drug Discovery

Abstract In the landscape of modern medicinal chemistry, the efficiency of lead generation and optimization is paramount. Parallel synthesis stands out as a cornerstone strategy, enabling the rapid generation of vast che...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern medicinal chemistry, the efficiency of lead generation and optimization is paramount. Parallel synthesis stands out as a cornerstone strategy, enabling the rapid generation of vast chemical libraries. The selection of versatile and strategically functionalized building blocks is critical to the success of these campaigns. This document provides a detailed guide on the application of 1-[(4-Aminophenyl)methyl]piperidin-4-ol, a trifunctional building block, in the design and execution of parallel synthesis libraries. We will explore its chemical utility, provide validated, step-by-step protocols for key chemical transformations, and discuss the rationale behind experimental design, offering researchers a robust framework for its effective implementation in drug discovery programs.

Introduction: The Strategic Value of 1-[(4-Aminophenyl)methyl]piperidin-4-ol

The pursuit of novel therapeutic agents is an intricate process, often likened to finding a key for a complex biological lock. The probability of success is significantly enhanced by increasing the diversity and number of 'keys' tested. Parallel synthesis libraries are a powerful engine for this, allowing for the systematic and rapid creation of hundreds to thousands of discrete compounds. The choice of building blocks is a pivotal decision in library design, directly influencing the chemical space explored and the drug-like properties of the resulting molecules.

1-[(4-Aminophenyl)methyl]piperidin-4-ol is a particularly valuable scaffold for several reasons:

  • Trifunctional Nature: It possesses three distinct points for chemical modification: a primary aromatic amine, a secondary aliphatic amine (the piperidine nitrogen), and a secondary alcohol. This trifunctionality allows for the introduction of diverse substituents, enabling a broad exploration of structure-activity relationships (SAR).

  • Privileged Scaffold: The piperidine motif is a "privileged scaffold," appearing in numerous approved drugs across various therapeutic areas.[1][2] Its incorporation can enhance pharmacological properties.[3]

  • 3D-Rich Scaffold: The non-planar piperidine ring introduces three-dimensional character into the resulting molecules. This is increasingly recognized as a key feature for enhancing selectivity and potency while minimizing off-target effects, a common pitfall of overly planar molecules.[4]

This application note will provide detailed protocols and the underlying chemical principles for leveraging 1-[(4-Aminophenyl)methyl]piperidin-4-ol in your parallel synthesis endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is essential for successful and safe experimentation.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.28 g/mol
Appearance Off-white to yellow crystalline powderCommercial Suppliers
Solubility Soluble in DMSO, DMF, and alcohols. Limited solubility in water.General chemical knowledge
Storage Keep in a dark place, under an inert atmosphere, at room temperature.

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent moisture absorption.

  • The aniline moiety is susceptible to oxidation, which can lead to discoloration. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.

Experimental Protocols and Workflows

The true power of 1-[(4-Aminophenyl)methyl]piperidin-4-ol is realized through its differential reactivity. The nucleophilicity of the three functional groups can be selectively addressed by careful choice of reaction conditions.

Overall Synthetic Strategy

A common and effective strategy for utilizing this building block in a parallel synthesis campaign is a stepwise approach, modifying one functional group at a time. This allows for the creation of a large and diverse library from a single core scaffold.

G cluster_0 Library Synthesis Workflow A 1-[(4-Aminophenyl)methyl]piperidin-4-ol (Starting Material) B Step 1: Acylation / Sulfonylation of Aniline A->B C Intermediate Library 1 (Amides / Sulfonamides) B->C D Step 2: Reductive Amination of Piperidine C->D E Intermediate Library 2 (N-Substituted Piperidines) D->E F Step 3: Esterification / Etherification of Alcohol E->F G Final Compound Library F->G

Figure 1: A representative workflow for the stepwise diversification of 1-[(4-Aminophenyl)methyl]piperidin-4-ol in a parallel synthesis campaign.

Protocol 1: Parallel Amide Coupling of the Aromatic Amine

The aniline nitrogen is the most nucleophilic site under neutral or slightly basic conditions, making it the ideal starting point for modification. This protocol describes the parallel synthesis of an amide library using a 96-well plate format.

Rationale:

  • Reagents: A diverse set of carboxylic acids is used to introduce variability. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and widely used coupling agent that minimizes side reactions and racemization.[5][6][7][8] DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize the generated acids and facilitate the reaction.[5]

  • Solvent: DMF (N,N-Dimethylformamide) is an excellent solvent for this reaction due to its high polarity, which helps to dissolve the reagents and intermediates, and its high boiling point, which allows for heating if necessary.[9]

  • Workflow: The use of a 96-well plate format is ideal for parallel synthesis, allowing for the simultaneous reaction of multiple starting materials with a diverse set of building blocks.

Materials:

  • 1-[(4-Aminophenyl)methyl]piperidin-4-ol

  • A library of diverse carboxylic acids (pre-weighed or as stock solutions)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • 96-well reaction block

  • Inert atmosphere (Argon or Nitrogen)

  • Shaker or orbital mixer

  • HPLC-MS for reaction monitoring and analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 1-[(4-Aminophenyl)methyl]piperidin-4-ol in anhydrous DMF (e.g., 0.2 M).

    • Prepare stock solutions of your library of carboxylic acids in anhydrous DMF (e.g., 0.2 M).

    • Prepare a stock solution of HATU in anhydrous DMF (e.g., 0.22 M, 1.1 equivalents).

    • Prepare a stock solution of DIPEA in anhydrous DMF (e.g., 0.6 M, 3 equivalents).

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add the carboxylic acid solution (1.0 eq).

    • Add the 1-[(4-Aminophenyl)methyl]piperidin-4-ol solution (1.0 eq).

    • Add the HATU solution (1.1 eq).

    • Add the DIPEA solution (3.0 eq).

  • Reaction Execution:

    • Seal the 96-well plate securely.

    • Place the plate on a shaker and agitate at room temperature for 12-18 hours.

    • The reaction progress can be monitored by taking a small aliquot from a representative well and analyzing it by HPLC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench each well with an equal volume of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

    • Extract the products using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). This can be performed in the 96-well plate format using a liquid handler.

    • The organic layers can be combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Purification is typically achieved using parallel HPLC or flash chromatography.

G cluster_0 Amide Coupling Reaction Start Start Carboxylic_Acid R-COOH Start->Carboxylic_Acid HATU HATU Start->HATU Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Amine Ar-NH2 Amide_Product Ar-NH-CO-R Amine->Amide_Product HATU->Activated_Ester DIPEA DIPEA DIPEA->Activated_Ester DIPEA->Amide_Product Activated_Ester->Amide_Product

Figure 2: Simplified mechanism of HATU-mediated amide coupling.

Protocol 2: Parallel Reductive Amination of the Piperidine Nitrogen

Following the modification of the aniline, the secondary amine of the piperidine ring can be functionalized. Reductive amination is a robust and reliable method for this transformation.

Rationale:

  • Reagents: A library of aldehydes or ketones is used to introduce diversity at the piperidine nitrogen. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[10][11][12] It is less basic than other borohydrides, which minimizes side reactions.[10][11]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.[11][12] Acetic acid is often added as a catalyst to promote the formation of the iminium ion intermediate.[11][12][13]

  • Workflow: This protocol is also amenable to a 96-well plate format, allowing for the efficient generation of a large library of N-substituted piperidines.[14][15][16]

Materials:

  • The library of amides/sulfonamides generated in Protocol 1

  • A library of diverse aldehydes or ketones

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM)

  • Glacial Acetic Acid

  • 96-well reaction block

  • Inert atmosphere (Argon or Nitrogen)

  • Shaker or orbital mixer

  • HPLC-MS for reaction monitoring and analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of your amide/sulfonamide library in anhydrous DCM (e.g., 0.2 M).

    • Prepare stock solutions of your aldehyde/ketone library in anhydrous DCM (e.g., 0.22 M, 1.1 equivalents).

    • Weigh the appropriate amount of STAB (1.5 equivalents) for each well.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add the amide/sulfonamide solution (1.0 eq).

    • Add the aldehyde/ketone solution (1.1 eq).

    • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops per well or a stock solution for a final concentration of ~5% v/v).

    • Allow the mixture to stir for 20-30 minutes to facilitate iminium ion formation.

    • Add STAB (1.5 eq) to each well.

  • Reaction Execution:

    • Seal the 96-well plate.

    • Place the plate on a shaker and agitate at room temperature for 12-24 hours.

    • Monitor the reaction progress by HPLC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM.

    • The organic layers are dried, filtered, and concentrated.

    • Purification is performed via parallel HPLC or flash chromatography.

Further Diversification: The Piperidin-4-ol Moiety

The secondary alcohol on the piperidine ring offers a third point for diversification. While less reactive than the amines, it can be modified through various reactions, including:

  • Esterification: Reaction with carboxylic acids or acid chlorides under appropriate conditions (e.g., using DCC/DMAP or directly with acyl chlorides in the presence of a base).

  • Etherification: Williamson ether synthesis (deprotonation with a strong base like NaH followed by reaction with an alkyl halide) or Mitsunobu reaction.

These subsequent modifications can be performed on the products from Protocol 2 to generate a highly complex and diverse final library. The choice of reaction will depend on the desired final products and the compatibility of the functional groups already present in the molecule.

Analytical Characterization

For any parallel synthesis library, robust analytical characterization is crucial to confirm the identity and purity of the synthesized compounds. A typical analytical workflow includes:

  • High-Throughput HPLC-MS: To confirm the molecular weight of the desired product and to assess its purity.

  • ¹H NMR: For a representative subset of the library to confirm the structure and to ensure the reactions are proceeding as expected.

  • Purity Assessment: Typically, a purity threshold of >90% or >95% is set for compounds that will be used in biological screening assays.

Conclusion

1-[(4-Aminophenyl)methyl]piperidin-4-ol is a powerful and versatile building block for the construction of diverse and drug-like parallel synthesis libraries. Its trifunctional nature allows for a stepwise and controlled introduction of molecular diversity, enabling a thorough exploration of the chemical space around a privileged scaffold. The protocols outlined in this application note provide a solid foundation for researchers to incorporate this valuable tool into their drug discovery programs, ultimately accelerating the identification of new therapeutic candidates. By understanding the underlying chemical principles and employing robust parallel synthesis techniques, the full potential of this building block can be realized.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-4-phenylpiperidin-4-ol. PubChem. [Link]

  • Wikipedia. (2023, December 27). HATU. Wikipedia. [Link]

  • American Chemical Society. (2017, July 28). Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

  • NextSDS. (n.d.). 1-(4-aminophenyl)piperidin-4-ol — Chemical Substance Information. NextSDS. [Link]

  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Thieme Connect. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence. PubMed Central. [Link]

  • Myers, A. (n.d.). Chem 115. Harvard University. [Link]

  • American Chemical Society. (2022, December 5). Photochemical Synthesis of Anilines via Ni-Catalyzed Coupling of Aryl Halides with Ammonium Salts. ACS Catalysis. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • GalChimia. (2020, November 24). A Different Approach to Anilines. GalChimia. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Aminomethyl)piperidine. PubChem. [Link]

  • American Chemical Society. (2023, February 14). Scaffold Hybrid of the Natural Product Tanshinone I with Piperidine for the Discovery of a Potent NLRP3 Inflammasome Inhibitor. Journal of Medicinal Chemistry. [Link]

  • YouTube. (2024, April 13). HATU coupling: what's the best order? [Video]. YouTube. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Royal Society of Chemistry. (n.d.). Identification of parallel medicinal chemistry protocols to expand branched amine design space. Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. (2012, December 19). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones. ResearchGate. [Link]

  • Reddit. (2024, December 16). HATU coupling - what's the best order? Reddit. [Link]

  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • PubMed. (2004, July 16). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • American Chemical Society. (2023, November 6). One-Pot, Tandem Reductive Amination/Alkylation–Cycloamidation for Lactam Synthesis from Keto or Amino Acids. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[(4-Aminophenyl)methyl]piperidin-4-ol

Welcome to the technical support center for the synthesis of 1-[(4-Aminophenyl)methyl]piperidin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-[(4-Aminophenyl)methyl]piperidin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your final yield. The information herein is based on established chemical principles and field-proven insights to ensure you can validate and implement these protocols with confidence.

Overview of the Synthetic Pathway

The most common and efficient synthesis of 1-[(4-Aminophenyl)methyl]piperidin-4-ol is a two-step process. The first step involves the reductive amination of 4-nitrobenzaldehyde with piperidin-4-ol to form the intermediate, 1-[(4-nitrophenyl)methyl]piperidin-4-ol. The second step is the reduction of the nitro group to the desired primary amine. This guide will address potential issues in both of these key steps, as well as in the final purification.

Synthetic Pathway 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Reductive_Amination Step 1: Reductive Amination (e.g., NaBH(OAc)₃, DCE) 4-Nitrobenzaldehyde->Reductive_Amination Piperidin-4-ol Piperidin-4-ol Piperidin-4-ol->Reductive_Amination Nitro_Intermediate 1-[(4-Nitrophenyl)methyl]piperidin-4-ol Reductive_Amination->Nitro_Intermediate Reduction Step 2: Nitro Reduction (e.g., H₂, Pd/C, MeOH) Nitro_Intermediate->Reduction Final_Product 1-[(4-Aminophenyl)methyl]piperidin-4-ol Reduction->Final_Product

Caption: Overall synthetic route for 1-[(4-Aminophenyl)methyl]piperidin-4-ol.

Part 1: Troubleshooting the Reductive Amination Step

Question 1: My reductive amination yield is very low. What are the most likely causes?

Low yields in this step often trace back to one of three key areas: the choice of reducing agent, suboptimal reaction conditions, or inefficient imine formation.

Causality and Recommended Solutions:

  • Inappropriate Reducing Agent: The most common mistake is using a strong, non-selective reducing agent like sodium borohydride (NaBH₄) in a one-pot reaction. NaBH₄ can rapidly reduce the starting 4-nitrobenzaldehyde to 4-nitrobenzyl alcohol before it has a chance to form an imine with the piperidin-4-ol.[1][2]

    • Solution: Employ a milder and more selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) . This reagent is particularly effective because it preferentially reduces the protonated imine (iminium ion) intermediate over the starting aldehyde.[1][3][4] This allows for a convenient one-pot procedure where all reactants can be mixed together.[2][4]

  • Inefficient Imine Formation: The formation of the imine intermediate is a reversible reaction. If the equilibrium does not favor the imine, the subsequent reduction will, of course, lead to a low yield of the desired product.

    • Solution:

      • Solvent Choice: Use an anhydrous aprotic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[1][2][4] These are the most common and effective solvents for reactions with NaBH(OAc)₃.

      • Acid Catalysis: For less reactive substrates, a catalytic amount of acetic acid can be added to the reaction mixture. This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation.[1][3]

      • Water Removal: Although often not necessary with NaBH(OAc)₃, if imine formation is particularly sluggish, the addition of a dehydrating agent like molecular sieves can help drive the equilibrium toward the imine.

  • Suboptimal Reaction Conditions: Temperature and reaction time can also play a significant role.

    • Solution: Most reductive aminations with NaBH(OAc)₃ proceed efficiently at room temperature.[5] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Typically, these reactions are complete within a few hours to overnight.

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentTypical Solvent(s)Selectivity for Imine/Iminium IonKey AdvantagesCommon Issues
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, DCM, THFHighAllows for a one-pot reaction; mild and selective.[3][4]Water-sensitive; less compatible with protic solvents like methanol.[2]
Sodium Cyanoborohydride (NaBH₃CN) MethanolHighEffective in protic solvents; stable at acidic pH.Highly toxic and generates cyanide waste.[3]
Sodium Borohydride (NaBH₄) Methanol, EthanolLowInexpensive and readily available.Can reduce the starting aldehyde, leading to alcohol byproducts and lower yields.[1][2]
Question 2: I am seeing a significant amount of 4-nitrobenzyl alcohol as a byproduct. How can I prevent this?

The formation of 4-nitrobenzyl alcohol is a clear indication that your reducing agent is acting on the starting aldehyde before reductive amination can occur.

Side_Reaction 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Reducing_Agent Non-selective Reducing Agent (e.g., NaBH₄) 4-Nitrobenzaldehyde->Reducing_Agent Undesired Reduction Desired_Pathway Reaction with Piperidin-4-ol 4-Nitrobenzaldehyde->Desired_Pathway Side_Product 4-Nitrobenzyl Alcohol Reducing_Agent->Side_Product Imine_Intermediate Imine Intermediate Desired_Pathway->Imine_Intermediate

Caption: Competing pathways for 4-nitrobenzaldehyde during reductive amination.

Troubleshooting this specific issue:

  • Switch to NaBH(OAc)₃: As detailed in the previous question, this is the most effective solution. Its steric bulk and electronic properties make it a slower reducing agent for aldehydes and ketones but highly reactive toward the more electrophilic iminium ion.[3][4]

  • Two-Step Procedure with NaBH₄: If you must use NaBH₄, you can adopt a two-step (indirect) reductive amination.[4]

    • First, form the imine by stirring 4-nitrobenzaldehyde and piperidin-4-ol in a solvent like methanol, using TLC to monitor the disappearance of the aldehyde.

    • Once imine formation is complete, cool the reaction mixture in an ice bath and then slowly add NaBH₄ in portions.[1] This ensures the reducing agent is introduced only after the aldehyde has been consumed.

Part 2: Troubleshooting the Nitro Reduction Step

Question 3: The reduction of the nitro intermediate is incomplete or slow. How can I improve this?

The catalytic hydrogenation of the nitro group is generally a clean and high-yielding reaction, but its efficiency depends on the catalyst, solvent, and reaction conditions.

Causality and Recommended Solutions:

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst can lose activity over time or if it has been improperly handled.

    • Solution:

      • Use fresh, high-quality 10% Pd/C.

      • Ensure the catalyst is handled under an inert atmosphere as much as possible to prevent oxidation.

      • The catalyst loading is also important. A typical loading is 5-10 mol% of palladium relative to the substrate.

  • Solvent and Hydrogen Source: The choice of solvent can affect the reaction rate, and an inadequate hydrogen supply will naturally lead to an incomplete reaction.

    • Solution:

      • Solvent: Methanol or ethanol are excellent solvent choices for this type of hydrogenation.[6]

      • Hydrogen Source: For lab-scale synthesis, a hydrogen balloon is often sufficient.[6] For larger scales or faster reaction times, a Parr hydrogenation apparatus at a pressure of 50-60 psi is recommended.

      • Reaction Monitoring: The reaction is typically complete when hydrogen uptake ceases. This can be monitored with a gas burette or by observing the pressure gauge on a Parr apparatus.

  • Presence of Catalyst Poisons: Certain functional groups or impurities can act as catalyst poisons, deactivating the palladium surface. While not common with these specific reactants, it's a possibility if starting materials are of low quality.[7]

    • Solution: Ensure high-purity starting materials are used for the initial reductive amination step. If catalyst poisoning is suspected, filtering the reaction mixture through a pad of Celite and adding fresh catalyst may help.

Optimized Protocol: Catalytic Hydrogenation of 1-[(4-nitrophenyl)methyl]piperidin-4-ol
  • Reactor Setup: In a flask suitable for hydrogenation, dissolve the crude 1-[(4-nitrophenyl)methyl]piperidin-4-ol (1.0 equiv.) in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10% by weight of the starting material) under a stream of nitrogen or argon.

  • Hydrogenation: Seal the flask, evacuate the air, and replace it with hydrogen gas (using a balloon or by connecting to a hydrogenation apparatus).

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen until hydrogen uptake stops.

  • Work-up: Carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 1-[(4-Aminophenyl)methyl]piperidin-4-ol.

Part 3: Troubleshooting Purification

Question 4: My final product is an oil or a discolored solid after solvent removal. How can I obtain a pure, crystalline product?

Aromatic amines, especially those with basic piperidine moieties, can be challenging to purify and are often prone to oxidation.

Causality and Recommended Solutions:

  • Product Discoloration (Pink/Brown): This is almost always due to the oxidation of the aromatic amine functionality.[8]

    • Solution:

      • Handle the purified product under an inert atmosphere (nitrogen or argon) as much as possible.

      • Use degassed solvents for any chromatographic purification or recrystallization.

      • Store the final product in a cool, dark place, preferably under an inert atmosphere.

  • Oily Product Instead of a Solid: This can be caused by residual solvent or the presence of impurities that depress the melting point.[8]

    • Solution:

      • Dry the product under a high vacuum for an extended period to remove all traces of solvent.

      • Trituration: Stir the oil with a non-polar solvent like hexanes or diethyl ether. This can often induce precipitation of the solid product, while impurities remain dissolved.

      • Recrystallization: This is a highly effective method for purification. Based on literature for similar piperidine derivatives, a mixture of ethanol and ethyl acetate or ethanol and water are good starting points for recrystallization.[9]

  • Difficulty with Column Chromatography: Basic compounds like your product can exhibit significant peak tailing on standard silica gel due to strong interactions with acidic silanol groups.[8][10]

    • Solution:

      • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (TEA) in a dichloromethane/methanol or ethyl acetate/hexane solvent system will effectively compete for the acidic sites on the silica, leading to much-improved peak shape.[8][10]

      • Alternative Stationary Phase: Consider using basic alumina or an amine-functionalized silica gel for chromatography.[10]

Purification_Troubleshooting Crude_Product Crude Product (Oil/Discolored Solid) Is_Discolored Is it discolored? Crude_Product->Is_Discolored Is_Oily Is it an oil? Is_Discolored->Is_Oily No Handle_Inert Handle under inert gas Use degassed solvents Store in dark Is_Discolored->Handle_Inert Yes High_Vacuum Dry under high vacuum Is_Oily->High_Vacuum Yes Pure_Solid Pure Crystalline Product Is_Oily->Pure_Solid No Handle_Inert->Is_Oily Triturate Triturate with non-polar solvent High_Vacuum->Triturate Recrystallize Recrystallize (e.g., EtOH/EtOAc) Triturate->Recrystallize Recrystallize->Pure_Solid

Caption: Decision workflow for the purification of the final product.

References

Sources

Optimization

Technical Support Center: Optimizing N-benzylation of Piperidin-4-ol

Welcome to the technical support guide for the N-benzylation of piperidin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the N-benzylation of piperidin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists. The N-benzyl piperidine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in pharmacologically active compounds.[1] The benzyl group can participate in critical cation-π interactions with biological targets, while the piperidine ring offers a versatile 3D structure for optimizing pharmacokinetic properties.[1]

This guide provides in-depth, field-tested insights into the two primary synthetic routes, troubleshooting common experimental issues, and robust protocols to ensure reproducible, high-yield synthesis.

Core Synthetic Strategies

The N-benzylation of piperidin-4-ol is fundamentally about forming a carbon-nitrogen bond between the piperidine's secondary amine and the benzylic carbon of the benzylating agent.[1] Two principal strategies dominate this transformation: Direct Nucleophilic Substitution (SN2) and Reductive Amination.

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Reagents cluster_3 Product Piperidin-4-ol Piperidin-4-ol Direct_Alkylation Direct Alkylation (SN2) Piperidin-4-ol->Direct_Alkylation Reductive_Amination Reductive Amination Piperidin-4-ol->Reductive_Amination Final_Product N-Benzyl-Piperidin-4-ol Direct_Alkylation->Final_Product Reductive_Amination->Final_Product Benzyl_Halide Benzyl Halide (e.g., BnBr, BnCl) Benzyl_Halide->Direct_Alkylation Base Base (e.g., K₂CO₃, Et₃N) Base->Direct_Alkylation Benzaldehyde Benzaldehyde Benzaldehyde->Reductive_Amination Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reductive_Amination

Caption: High-level overview of the primary synthetic routes for N-benzylation.

Troubleshooting Guide

This section addresses specific, common problems encountered during the N-benzylation of piperidin-4-ol in a question-and-answer format.

Problem: Low or Stalled Reaction Conversion

Q: My N-alkylation reaction shows very low conversion, with a significant amount of piperidin-4-ol remaining even after extended reaction times. What are the common causes and how can I improve the yield?

A: Low conversion is a frequent issue that can stem from several factors related to reagents, reaction conditions, or the chosen methodology.

For Direct Alkylation (SN2):

  • Ineffective Base: The base is critical for neutralizing the hydrohalic acid (e.g., HBr, HCl) byproduct. If the acid is not scavenged, it will protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Ensure you are using at least one equivalent of a suitable base. For heterogeneous reactions, vigorous stirring is essential. Consider switching to a stronger or more soluble base if the problem persists. (See Table 1 for a comparison).

  • Poor Leaving Group: The reactivity of the benzyl halide is crucial. Benzyl bromide is generally more reactive than benzyl chloride.

    • Solution: If using benzyl chloride, consider adding a catalytic amount of sodium or potassium iodide (KI). The iodide will perform an in situ Finkelstein reaction to generate the more reactive benzyl iodide.[2]

  • Insufficient Temperature: SN2 reactions can be slow at room temperature, especially with less reactive halides or sterically hindered substrates.

    • Solution: Increase the reaction temperature. Refluxing in a solvent like acetonitrile or DMF is a common strategy to drive the reaction to completion.[1] Always monitor for potential side product formation at higher temperatures.

For Reductive Amination:

  • Inefficient Iminium Ion Formation: The reaction proceeds via an intermediate iminium ion, formed from the condensation of piperidin-4-ol and benzaldehyde. This step can be slow or reversible.[1][3]

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to promote the condensation and dehydration step.[1] It's also common practice to stir the amine and aldehyde together for 30-60 minutes before adding the reducing agent to allow for sufficient iminium formation.[1]

  • Incorrect Reducing Agent: The choice of reducing agent is critical. It must be mild enough to not reduce the starting aldehyde but strong enough to reduce the iminium ion.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for most reductive aminations.[1][3] It is less basic and more selective than other hydrides like sodium borohydride (NaBH₄), which could reduce the benzaldehyde.

  • Moisture: The presence of excess water can hydrolyze the iminium ion intermediate, preventing the reduction step.

    • Solution: While not strictly necessary to run under anhydrous conditions, ensure your reagents and solvents are reasonably dry.

Troubleshooting_Low_Yield cluster_DA Direct Alkylation Troubleshooting cluster_RA Reductive Amination Troubleshooting Start Low Yield or Stalled Reaction Check_Method Which Method? Start->Check_Method Direct_Alk Direct Alkylation Check_Method->Direct_Alk Sₙ2 Red_Am Reductive Amination Check_Method->Red_Am Reductive DA_Base Is the base strong/soluble enough? (≥1 eq.) Direct_Alk->DA_Base RA_Iminium Is iminium formation efficient? Red_Am->RA_Iminium DA_Halide Is the leaving group reactive? (BnBr > BnCl) DA_Base->DA_Halide DA_Sol_Base Action: Change base or improve stirring DA_Base->DA_Sol_Base DA_Temp Is the temperature sufficient? DA_Halide->DA_Temp DA_Sol_Halide Action: Add catalytic KI DA_Halide->DA_Sol_Halide DA_Sol_Temp Action: Increase temperature (e.g., reflux) DA_Temp->DA_Sol_Temp RA_Reducer Is the reducing agent correct? RA_Iminium->RA_Reducer RA_Sol_Iminium Action: Add cat. Acetic Acid Pre-stir amine/aldehyde RA_Iminium->RA_Sol_Iminium RA_Moisture Is excess moisture present? RA_Reducer->RA_Moisture RA_Sol_Reducer Action: Use NaBH(OAc)₃ RA_Reducer->RA_Sol_Reducer RA_Sol_Moisture Action: Use dry solvents/reagents RA_Moisture->RA_Sol_Moisture

Caption: A logical workflow for troubleshooting low-yield N-benzylation reactions.
Problem: Formation of Quaternary Ammonium Salt Byproduct

Q: My reaction is producing a significant byproduct, which I believe is the N,N-dibenzyl quaternary ammonium salt. How can I prevent this over-alkylation?

A: The formation of a quaternary ammonium salt occurs when the desired product, N-benzyl-piperidin-4-ol (a tertiary amine), acts as a nucleophile and reacts with a second molecule of the benzyl halide.[4] This is a common side reaction, especially with reactive alkylating agents.[4]

Strategies to Minimize Over-alkylation:

  • Control Stoichiometry: Avoid using a large excess of the benzyl halide. A molar ratio of 1:1 or a slight excess (1.05-1.1 equivalents) of the benzyl halide is typically recommended.[2]

  • Slow Addition of Alkylating Agent: Adding the benzyl halide dropwise over a period of time using a syringe pump or dropping funnel keeps its instantaneous concentration low. This ensures that the more nucleophilic starting secondary amine (piperidin-4-ol) outcompetes the product tertiary amine for the electrophile.[2]

  • Lower Reactant Concentration: High concentrations can accelerate the rate of the second alkylation.[2] Diluting the reaction mixture can favor the desired mono-alkylation.

  • Choice of Base: A sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) can sometimes help minimize side reactions.[2] However, inorganic bases like K₂CO₃ are often sufficient if other parameters are controlled.

Overalkylation_Mechanism Piperidin-4-ol Piperidin-4-ol (Secondary Amine) Product N-Benzyl-Piperidin-4-ol (Tertiary Amine) Piperidin-4-ol->Product Desired Reaction (Fast) BnBr1 Benzyl Bromide (1st eq.) BnBr1->Product Quat_Salt Quaternary Ammonium Salt (Byproduct) Product->Quat_Salt Side Reaction (Slower) BnBr2 Benzyl Bromide (2nd eq.) BnBr2->Quat_Salt

Caption: The competitive reaction pathway leading to over-alkylation.
Problem: Difficult Product Purification

Q: My crude reaction mixture is complex, and isolating the pure N-benzyl-piperidin-4-ol is challenging. What are the best purification strategies?

A: The basic nature of the piperidine nitrogen is the key to a highly effective purification strategy: acid-base extraction. This method efficiently separates the basic product from neutral or acidic impurities.[5]

Purification Steps:

  • Initial Workup: After the reaction is complete, filter off any solid base (if used) and concentrate the reaction mixture under reduced pressure.[1]

  • Dissolution: Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic N-benzyl-piperidin-4-ol will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the extraction 2-3 times.[5]

  • Basification: Combine the acidic aqueous layers. Cool the solution in an ice bath and slowly add a base (e.g., 2 M NaOH or solid K₂CO₃) with stirring until the pH is strongly basic (pH > 10). This deprotonates the product, which will often precipitate as a solid or oil.[5]

  • Final Extraction: Extract the basified aqueous solution multiple times with fresh organic solvent (e.g., DCM).[5]

  • Drying and Concentration: Combine these final organic extracts, dry them over an anhydrous salt (like Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[5]

For solid products, recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes) can be performed after the extraction to achieve high purity.[5]

Frequently Asked Questions (FAQs)

Q1: Which method is generally better: direct alkylation or reductive amination?

A1: The choice depends on reagent availability, stability, and desired reaction conditions.

  • Direct Alkylation is often simpler and uses common, inexpensive reagents. It is a robust, classic method.[1]

  • Reductive Amination is particularly useful when the corresponding benzyl halide is unstable, unavailable, or highly toxic. It often proceeds under milder conditions (room temperature) and can have a broader substrate scope for substituted benzaldehydes.[1]

Q2: How do I choose the optimal base and solvent for direct alkylation?

A2: The base should be strong enough to neutralize the acid byproduct without interfering with the reaction. The solvent must dissolve the starting materials and be compatible with the reaction conditions. See the tables below for common choices.

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method.[1][6] The N-benzylated product will typically have a higher Rf value (be less polar) than the starting piperidin-4-ol. Staining with ninhydrin can be used to visualize the starting secondary amine, which will appear as a colored spot, while the tertiary amine product will not stain. For more quantitative analysis, LC-MS or GC-MS are excellent techniques.[3][6]

Data and Protocols

Data Tables

Table 1: Comparison of Common Bases for Direct Alkylation

Base Type pKa (conjugate acid) Typical Solvent Notes
K₂CO₃ Inorganic, Heterogeneous 10.3 Acetonitrile, DMF Inexpensive, easy to remove by filtration. Requires vigorous stirring.[1][3]
Et₃N (Triethylamine) Organic, Homogeneous 10.7 DCM, Acetonitrile Soluble in most organic solvents. Can be removed by evaporation.
DIPEA Organic, Homogeneous 10.7 DCM, Acetonitrile Sterically hindered, non-nucleophilic. Good for minimizing side reactions.[2]

| NaH | Inorganic, Heterogeneous | ~36 | THF, DMF | Very strong base, deprotonates the alcohol as well. Use with caution. |

Table 2: Recommended Solvents for N-Benzylation Methods

Method Solvent Boiling Point (°C) Polarity Notes
Direct Alkylation Acetonitrile (ACN) 82 Polar Aprotic Excellent choice for SN2 reactions, allows for reflux.[1]
Direct Alkylation Dimethylformamide (DMF) 153 Polar Aprotic High boiling point, good for slow reactions. Can be difficult to remove.[3]
Reductive Amination Dichloromethane (DCM) 40 Nonpolar Common choice, good solubility for reagents.[1]

| Reductive Amination | 1,2-Dichloroethane (DCE) | 84 | Nonpolar | Higher boiling point than DCM, can be useful if gentle heating is needed.[1][3] |

Experimental Protocols

Protocol 1: N-Benzylation of Piperidin-4-ol via Direct Alkylation (SN2) [1]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperidin-4-ol (1.0 eq.) and potassium carbonate (K₂CO₃, 1.5 eq.).

  • Solvent: Add a suitable anhydrous solvent, such as acetonitrile, to achieve a concentration of approximately 0.1-0.5 M.

  • Reagent Addition: Add benzyl bromide (1.1 eq.) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and filter off the solid base. Concentrate the filtrate under reduced pressure. Proceed with Acid-Base Extraction (Protocol 3) for purification.

Protocol 2: N-Benzylation of Piperidin-4-ol via Reductive Amination [1]

  • Setup: To a round-bottom flask, add piperidin-4-ol (1.0 eq.) and benzaldehyde (1.1 eq.) in a suitable solvent, such as dichloromethane (DCM).

  • Iminium Formation: Stir the solution at room temperature for 30-60 minutes. A catalytic amount of acetic acid (0.1 eq.) can be added to facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the solution. Be cautious, as gas evolution may occur.

  • Reaction: Allow the reaction to stir at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Further purification can be achieved with Protocol 3 if needed.

References
  • BenchChem. (2025).
  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492.
  • BenchChem. (2025).
  • BenchChem. (2025). Literature review on the synthesis of N-substituted piperidin-4-amines. BenchChem Technical Support.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. BenchChem Technical Support.

Sources

Troubleshooting

1-[(4-Aminophenyl)methyl]piperidin-4-ol stability and degradation pathways

Welcome to the technical support resource for 1-[(4-Aminophenyl)methyl]piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stabilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 1-[(4-Aminophenyl)methyl]piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. As a Senior Application Scientist, my goal is to equip you with practical, field-proven knowledge to anticipate and troubleshoot challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 1-[(4-Aminophenyl)methyl]piperidin-4-ol in both solid and solution states?

A1: The stability of 1-[(4-Aminophenyl)methyl]piperidin-4-ol is influenced by several key factors, primarily due to the presence of the aromatic amine group. This functional group is known to be susceptible to degradation.[1] The main factors are:

  • Oxidation: The lone pair of electrons on the nitrogen of the aminophenyl group makes it susceptible to oxidation, which can be accelerated by exposure to air (oxygen).[1] This can lead to the formation of colored impurities, often causing the compound to darken over time.

  • Light: Aromatic amines are often light-sensitive.[2][3] Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, a process known as photodegradation.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[1] Therefore, storing the compound at lower temperatures is crucial for long-term stability. Studies on other aromatic amines have shown significant degradation at room temperature (~20°C), while stability is maintained at lower temperatures.[4][5]

  • pH: The stability of this compound in solution can be highly pH-dependent. Both strongly acidic and strongly basic conditions can catalyze degradation pathways. The optimal pH for stability should be determined experimentally, but neutral or near-neutral conditions are generally a good starting point. Some primary aromatic amines have shown greater stability in water compared to acidic solutions.[6]

Q2: What are the most probable degradation pathways for this molecule?

A2: Based on the structure of 1-[(4-Aminophenyl)methyl]piperidin-4-ol, the primary degradation pathways are likely to involve the aromatic amine moiety.

  • Oxidation: This is a very common degradation pathway for aromatic amines.[1] The initial oxidation can lead to the formation of nitroso and nitro compounds, and can further lead to polymerization, resulting in complex mixtures of colored impurities.

  • Photodegradation: Upon exposure to light, the aromatic ring can absorb energy, leading to the formation of reactive species that can undergo a variety of reactions, including oxidation and polymerization.

Below is a diagram illustrating the potential primary degradation pathways.

Degradation Pathways Potential Degradation Pathways Parent 1-[(4-Aminophenyl)methyl]piperidin-4-ol Oxidized_Product Oxidized Products (e.g., Nitroso, Nitro derivatives, Polymers) Parent->Oxidized_Product Oxygen (Air) Photo_Product Photodegradation Products Parent->Photo_Product Light (UV)

Caption: Potential degradation pathways for 1-[(4-Aminophenyl)methyl]piperidin-4-ol.

Q3: What are the recommended storage and handling conditions for 1-[(4-Aminophenyl)methyl]piperidin-4-ol?

A3: To ensure the long-term stability and integrity of your compound, it is crucial to adhere to proper storage and handling procedures. The following conditions are recommended based on the known sensitivities of aromatic amines.

ConditionSolid StateSolution StateRationale
Temperature Store at 2-8°C for short-term and -20°C for long-term.Store at 2-8°C for short-term. For long-term, flash-freeze aliquots and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Lower temperatures slow down the rate of chemical degradation.[5]
Light Store in an amber, tightly sealed container.Store in amber vials or wrap clear vials in aluminum foil.[2][3]Protects the compound from photodegradation.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prepare solutions with deoxygenated solvents and store under an inert atmosphere.Minimizes oxidative degradation from atmospheric oxygen.[1][2]
Handling Handle in a well-ventilated area, avoiding dust formation.[7][8]Use high-purity, degassed solvents.Prevents inhalation and minimizes exposure to oxygen.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration of solid (e.g., turning brown) Oxidation or photodegradation.Discard the material if purity is critical. For future use, ensure storage is under an inert atmosphere and protected from light.
Appearance of new peaks in HPLC/LC-MS analysis Degradation of the compound.Perform a forced degradation study (see protocol below) to identify potential degradation products. Ensure your analytical method is stability-indicating.
Inconsistent results between experiments Degradation of a stock solution.Prepare fresh stock solutions for each experiment. If using a stored solution, verify its purity before use. Standardize storage conditions for all solutions.
Precipitation in solution upon storage Formation of insoluble degradation products (e.g., polymers) or poor solubility at low temperatures.Visually inspect for particulates before use. If purity is compromised, prepare a fresh solution. If it's a solubility issue, allow the solution to warm to room temperature and sonicate briefly.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[9][10][11] This involves subjecting the compound to stress conditions more severe than accelerated stability testing.[11]

Objective: To identify the potential degradation products and pathways for 1-[(4-Aminophenyl)methyl]piperidin-4-ol.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a sample of the solid compound in an oven at 80°C for 48 hours. Also, incubate a sample of the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose a sample of the stock solution in a quartz cuvette to a photostability chamber (e.g., Option 2 of ICH Q1B). A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze all samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector. This allows for the detection of the parent compound and any degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to an unstressed control sample.

    • Identify and characterize major degradation products using techniques like LC-MS.

Below is a workflow diagram for the forced degradation study.

Forced Degradation Workflow Forced Degradation Study Workflow Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stress->Base Oxidation Oxidation (3% H₂O₂, RT) Stress->Oxidation Thermal Thermal (60°C Solution, 80°C Solid) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo Analysis Analyze by Stability-Indicating HPLC-PDA/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify Degradation Products & Pathways Analysis->End

Caption: Workflow for conducting a forced degradation study.

Hypothetical Data from Forced Degradation Study
Stress Condition% Degradation of Parent CompoundNumber of Degradation Products DetectedObservations
0.1 M HCl, 60°C, 24h ~5-10%1-2Minor degradation observed.
0.1 M NaOH, 60°C, 24h ~10-15%2-3Moderate degradation, slight color change.
3% H₂O₂, RT, 24h >50%>5Significant degradation, prominent color change to dark brown.
Thermal (60°C), 48h ~15-20%2-3Moderate degradation.
Photolytic (ICH Q1B) ~30-40%3-4Significant degradation, especially in the presence of oxygen.

Note: This data is illustrative and intended to demonstrate the expected comparative stability. Actual experimental results may vary.

References

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC - NIH. (2023, February 25). National Center for Biotechnology Information. [Link]

  • Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. (2023, December 15). ResearchGate. [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023, February 25). PubMed. [Link]

  • 4-Methylpiperazin-1-amine Safety Data Sheet. (2016, October 18). [Link]

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2022, November). ResearchGate. [Link]

  • 4-Methylpiperidine Safety Data Sheet. (2015, February 2). [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography. (2020, October 9). Publisso. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021, April 5). PubMed. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. [Link]

Sources

Optimization

Technical Support Center: Navigating the Solubility Challenges of 1-[(4-Aminophenyl)methyl]piperidin-4-ol

Welcome to the technical support guide for 1-[(4-Aminophenyl)methyl]piperidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-[(4-Aminophenyl)methyl]piperidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered with this compound. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Physicochemical Properties of 1-[(4-Aminophenyl)methyl]piperidin-4-ol

A foundational understanding of the compound's properties is the first step in troubleshooting solubility. Below is a summary of its key characteristics.

PropertyValueSource
CAS Number 142752-12-3[1][2][3][4]
Molecular Formula C₁₁H₁₆N₂O[1][3][4]
Molecular Weight 192.26 g/mol [3]
Physical Form Solid[2]
Storage Room temperature, in a dark, inert atmosphere[2]
InChI Key BJXPIIDUCADEKU-UHFFFAOYSA-N[2]

Frequently Asked Questions (FAQs)

Here we address common questions regarding the solubility of piperidine-containing compounds.

Q1: What are the primary reasons for the poor solubility of some piperidine intermediates like 1-[(4-Aminophenyl)methyl]piperidin-4-ol?

A1: The solubility of piperidine derivatives can be limited by several factors. While piperidine itself is water-miscible, the addition of larger, more complex functional groups can significantly decrease aqueous solubility.[5] Key contributors to poor solubility include high crystal lattice energy, which is the energy required to break apart the solid-state crystal structure, and the presence of hydrophobic groups, such as the aminophenylmethyl substituent.[5] For a compound to dissolve, the energy released from solvent-solute interactions must overcome this crystal lattice energy.

Q2: My compound is a free base. How does this affect its solubility?

A2: The piperidine ring contains a basic nitrogen atom.[6] In its neutral, free base form, the compound is typically more soluble in less polar organic solvents.[6] Its solubility in aqueous media is often limited. However, the presence of this basic nitrogen provides a handle for significantly modifying solubility through pH adjustment, which is discussed in the troubleshooting guide below.[6]

Q3: I am seeing variability in solubility between different batches of my compound. Why might this be happening?

A3: Batch-to-batch variability in solubility can often be traced to differences in purity or the solid form of the material. Impurities can disrupt the crystal lattice, sometimes increasing solubility, or they can be less soluble themselves, giving the appearance of poor solubility.[6] Additionally, different batches may exist in different polymorphic forms (different crystal structures) or as an amorphous solid, each having a unique solubility profile.

Troubleshooting Guide: A Systematic Approach to Solubility Issues

Encountering a compound that won't dissolve can be a significant roadblock. This guide provides a systematic workflow to diagnose and solve solubility challenges with 1-[(4-Aminophenyl)methyl]piperidin-4-ol.

Initial Assessment: Is the Compound Soluble?

The first step is to systematically assess the solubility in a range of relevant solvents.

cluster_start Solubility Troubleshooting Workflow A Insolubility Observed B Step 1: Purity & Solid Form Analysis A->B C Step 2: Systematic Solvent Screening B->C D Is Solubility Achieved? C->D E Step 3: Implement Solubility Enhancement D->E No F Proceed with Experiment D->F Yes E->F

Caption: A systematic workflow for troubleshooting solubility issues.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

To make informed decisions, a quantitative measure of solubility is invaluable. The shake-flask method is a gold-standard technique for this purpose.

Objective: To determine the equilibrium solubility of 1-[(4-Aminophenyl)methyl]piperidin-4-ol in a specific solvent at a controlled temperature.

Materials:

  • 1-[(4-Aminophenyl)methyl]piperidin-4-ol

  • Selected solvent(s) of interest (e.g., water, PBS, ethanol, DMSO)

  • Vials with screw caps

  • Shaking incubator or orbital shaker at a constant temperature (e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • Calibrated analytical balance

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Seal the vials and place them in a shaking incubator.[5] Allow the mixture to shake for a sufficient time to reach equilibrium, typically 24-72 hours.[5]

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle.

  • Sampling & Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.[5] This step is critical to avoid overestimation of solubility.

  • Quantification: Dilute the filtered sample as necessary and analyze its concentration using a pre-validated analytical method.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

Solubility Enhancement Strategies

If solubility in simple solvents is insufficient, several formulation-based strategies can be employed.[5]

cluster_enhancement Solubility Enhancement Mechanisms cluster_ph pH Adjustment cluster_cosolvent Co-solvency A Poorly Soluble Free Base B Add Acid (e.g., HCl) [H+] A->B Lowers pH D Add Co-solvent (e.g., DMSO, Ethanol) A->D Reduces Polarity C Protonated Salt Form (e.g., Piperidinium Salt) Highly Soluble B->C E Improved Solvation Environment Moderately Soluble D->E

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1-[(4-Aminophenyl)methyl]piperidin-4-ol

Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[(4-Aminophenyl)methyl]piperidin-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[(4-Aminophenyl)methyl]piperidin-4-ol. The piperidine scaffold is a cornerstone in medicinal chemistry, and this specific derivative serves as a crucial building block for numerous pharmacologically active agents.[1][2] Transitioning from bench-scale synthesis to pilot or manufacturing scale often introduces unforeseen challenges that can impact yield, purity, and process efficiency.[3][4]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address specific issues encountered during process development and scale-up. Our approach is rooted in explaining the chemical principles behind the problems and solutions, ensuring a robust and reproducible process.

Section 1: Recommended Synthetic Strategy for Scale-Up

The most common and scalable route for preparing 1-[(4-Aminophenyl)methyl]piperidin-4-ol involves a two-step sequence:

  • Reductive Amination: Reaction of piperidin-4-ol with 4-nitrobenzaldehyde to form the intermediate, 1-[(4-Nitrophenyl)methyl]piperidin-4-ol.

  • Nitro Group Reduction: Subsequent reduction of the nitro group to the desired primary aromatic amine.

This strategy is generally preferred over alternatives, such as direct N-alkylation with a 4-nitrobenzyl halide, due to the use of more stable reagents and typically cleaner reaction profiles.

Synthetic_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Nitro Reduction 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Reductive_Amination Reductive Amination 4-Nitrobenzaldehyde->Reductive_Amination Piperidin-4-ol Piperidin-4-ol Piperidin-4-ol->Reductive_Amination Intermediate 1-[(4-Nitrophenyl)methyl] piperidin-4-ol Reductive_Amination->Intermediate Formation of C-N bond Nitro_Reduction Nitro Group Reduction Intermediate->Nitro_Reduction Reduction of NO₂ to NH₂ Final_Product 1-[(4-Aminophenyl)methyl] piperidin-4-ol Nitro_Reduction->Final_Product Reduction of NO₂ to NH₂

Caption: Recommended two-step synthetic workflow for scale-up.

Section 2: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.

Reaction & Synthesis Issues

Q: My reductive amination of 4-nitrobenzaldehyde with piperidin-4-ol is sluggish or stalls before completion. What are the common causes and solutions?

A: This is a frequent issue when moving to a larger scale. The root cause often lies in the delicate balance required for imine/iminium ion formation and its subsequent reduction.

  • Cause 1: Inefficient Imine Formation. The initial condensation between the aldehyde and the amine to form an iminium ion is a critical, equilibrium-driven step. On a larger scale, inefficient water removal can hinder this equilibrium.

    • Solution: While lab-scale reactions might use a dehydrating agent like magnesium sulfate, this is often impractical at scale. The choice of solvent is critical. Using a solvent like dichloromethane (DCM) or dichloroethane (DCE) with a mild acid catalyst (e.g., acetic acid) can facilitate iminium formation before the addition of the reducing agent.[5] For some systems, a Dean-Stark apparatus with a solvent like toluene can be effective, though this may require higher temperatures that could lead to side reactions.

  • Cause 2: Incorrect Choice or Addition of Reducing Agent. The reducing agent must be selective for the iminium ion over the starting aldehyde.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild and highly selective.[5][6] If using a less selective reagent like sodium borohydride (NaBH₄), it's crucial to allow sufficient time for iminium formation before adding the borohydride. Adding NaBH₄ too early will simply reduce the 4-nitrobenzaldehyde to 4-nitrobenzyl alcohol. Also, ensure the NaBH₄ is added portion-wise to control the exotherm and any gas evolution.[7]

  • Cause 3: pH Control. The reaction pH is critical. The medium must be acidic enough to catalyze imine formation but not so acidic that it protonates the amine starting material, rendering it non-nucleophilic.

    • Solution: The addition of one equivalent of acetic acid is a common starting point.[5] Monitor the pH in-process if possible. A pH range of 5-6 is typically optimal for this reaction.

Q: The catalytic hydrogenation of the nitro-intermediate is incomplete or produces impurities. How can I optimize this step?

A: Catalytic hydrogenation is a powerful tool for nitro reduction, but it is sensitive to several parameters that become more pronounced at scale.

  • Cause 1: Catalyst Deactivation/Poisoning. The catalyst (commonly Palladium on Carbon, Pd/C) can be poisoned by impurities carried over from the previous step, such as residual sulfur or halide compounds. The product amine itself can, in some cases, inhibit the catalyst surface.

    • Solution: Ensure the intermediate is purified before this step. A simple filtration through a plug of silica or celite can sometimes remove baseline impurities. If catalyst poisoning is suspected, increasing the catalyst loading (e.g., from 5 wt% to 10 wt%) may be necessary, though this adds cost.

  • Cause 2: Poor Mass Transfer. On a larger scale, ensuring efficient contact between the three phases (solid catalyst, liquid substrate solution, and hydrogen gas) is a significant challenge.[8]

    • Solution: Vigorous agitation is essential. The reactor design (baffle placement, impeller type) plays a huge role. Ensure the hydrogen pressure is adequate and maintained throughout the reaction; a typical range is 50-100 psi, but this must be optimized. The choice of solvent (e.g., methanol, ethanol, or ethyl acetate) is also key, as it affects both substrate solubility and hydrogen availability at the catalyst surface.

  • Cause 3: Formation of Side Products. Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates, which can couple to form azoxy or azo compounds, often appearing as highly colored impurities.

    • Solution: Ensure sufficient hydrogen availability and catalyst activity to drive the reaction to completion. Sometimes, adding a small amount of acid (like HCl) can help, but this may require a final neutralization step and can affect product isolation.

Work-up & Purification Issues

Q: My final product is discolored, often with a pink, red, or brown hue, even after chromatography. What is happening?

A: This is a classic sign of oxidation. The 4-aminophenyl (aniline) moiety is highly susceptible to air oxidation, forming colored quinone-imine type structures. This problem is exacerbated by exposure to air, light, and trace metal impurities.

  • Solution:

    • Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible, especially during concentration and drying steps.[9]

    • Degassed Solvents: Use solvents that have been sparged with nitrogen or argon for chromatography and recrystallization to minimize dissolved oxygen.[9]

    • Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite or butylated hydroxytoluene (BHT) during work-up or storage can be beneficial, but this must be validated to ensure it doesn't interfere with downstream applications.

    • Storage: Store the final, purified product in a cool, dark place under an inert atmosphere.[9]

Q: I am experiencing significant product tailing during silica gel column chromatography, leading to poor separation and low purity fractions.

A: This is caused by the strong interaction between the basic nitrogen atoms (both on the piperidine and aniline) and the acidic silanol groups (Si-OH) on the surface of the silica gel.[9]

  • Solution:

    • Add a Basic Modifier: The most effective solution is to add a competing base to the mobile phase. Add 0.5-2% triethylamine (Et₃N) or a small amount of ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol/Et₃N 90:10:1).[9] The modifier will preferentially interact with the acidic sites on the silica, allowing your product to elute in sharper bands.

    • Deactivate the Silica: Before loading your sample, pre-flush the column with the mobile phase containing the basic modifier. This "deactivates" the silica gel.[9]

    • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase, such as alumina (basic or neutral) or an amine-functionalized silica gel.[9]

Q: After removing the solvent, my product is a persistent oil or waxy solid instead of a free-flowing crystalline solid. How can I induce crystallization?

A: This can be due to residual solvents, the presence of impurities depressing the melting point, or the intrinsic properties of the freebase.[9]

  • Solution:

    • High Vacuum Drying: Ensure all solvents are removed by drying the product under a high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

    • Trituration: Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes, diethyl ether, or methyl tert-butyl ether (MTBE)). Stir or sonicate the mixture. The product may precipitate as a solid, which can then be filtered. This process also helps remove non-polar impurities.[9]

    • Crystallization from a Mixed Solvent System: Dissolve the oil in a minimal amount of a good solvent (e.g., isopropanol, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Gently warm until it is clear again, then allow it to cool slowly.

    • Salt Formation: For easier handling, storage, and purification at scale, consider converting the final product to a stable salt (e.g., hydrochloride or tosylate). Salts are often more crystalline and less prone to oxidation than the freebase.

Section 3: Frequently Asked Questions (FAQs)

Q: Which reducing agent is best for scaling up the reductive amination step: NaBH(OAc)₃, NaBH₄, or catalytic hydrogenation?

A: The choice depends on cost, safety, and operational constraints.

Reducing AgentProsConsScale-Up Considerations
NaBH(OAc)₃ High selectivity, mild conditions, often gives high yields.[5]Relatively expensive, generates acetic acid waste.Excellent for process control and predictability. The cost may be a factor for very large-scale manufacturing.
NaBH₄ Inexpensive, readily available.Less selective (can reduce aldehyde), generates hydrogen gas, can be highly exothermic.Requires careful process control: slow, portion-wise addition and temperature monitoring are critical.[7] The iminium formation step must be complete before addition.
Catalytic H₂ Very low cost, environmentally friendly (water is the only byproduct).Requires specialized high-pressure reactor, potential for catalyst poisoning, can also reduce the nitro group if not controlled.This is often the most cost-effective method at a very large scale but requires significant capital investment in equipment and process safety management for handling hydrogen gas.

Q: What are the Critical Process Parameters (CPPs) that I should monitor during the scale-up of this synthesis?

A: Monitoring CPPs is essential for ensuring consistency and quality.[8][10]

  • Reductive Amination:

    • Temperature: Control the exotherm during the addition of the reducing agent.

    • Rate of Addition: Add reagents at a controlled rate to maintain temperature and manage off-gassing.

    • Reaction Time/Conversion: Monitor by HPLC or TLC to ensure the reaction goes to completion and to minimize side-product formation.

  • Nitro Reduction:

    • Hydrogen Pressure: Maintain a constant, optimized pressure.

    • Agitation Rate: Ensure sufficient mixing to avoid mass-transfer limitations.

    • Temperature: Hydrogenation is often exothermic; active cooling may be required.

    • Catalyst Loading: Use a consistent and validated amount of catalyst.

Q: What are the key safety considerations for this process at scale?

A:

  • Hydrogenation: The use of hydrogen gas under pressure carries a significant risk of fire or explosion. The process must be conducted in a properly rated and maintained high-pressure reactor with appropriate safety interlocks and in a well-ventilated area. The Pd/C catalyst is pyrophoric when dry and exposed to air; it must be handled wet and filtered carefully.

  • Borohydrides: Reagents like NaBH₄ react with acidic and protic solvents to release hydrogen gas. Additions must be controlled to manage the rate of gas evolution.

  • Exotherms: Both the reductive amination and hydrogenation steps can be exothermic. Ensure the reactor has adequate cooling capacity to prevent thermal runaway. A preliminary reaction calorimetry study is highly recommended before scaling up.

Section 4: Experimental Protocols
Protocol 1: Two-Step Synthesis of 1-[(4-Aminophenyl)methyl]piperidin-4-ol (Lab-Scale Example)

Step 1: Synthesis of 1-[(4-Nitrophenyl)methyl]piperidin-4-ol

  • To a round-bottom flask equipped with a magnetic stirrer, add piperidin-4-ol (1.0 eq), 4-nitrobenzaldehyde (1.05 eq), and dichloromethane (DCM, ~10 mL per gram of piperidin-4-ol).

  • Stir the suspension at room temperature (20-25 °C). Add glacial acetic acid (1.1 eq) and stir for 30-60 minutes to facilitate iminium ion formation.

  • In a separate beaker, suspend sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in a small amount of DCM.

  • Add the NaBH(OAc)₃ suspension to the reaction mixture portion-wise over 30 minutes, ensuring the internal temperature does not exceed 30 °C.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.[5]

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used directly or purified by column chromatography.

Step 2: Synthesis of 1-[(4-Aminophenyl)methyl]piperidin-4-ol

  • Charge a hydrogenation vessel with 1-[(4-Nitrophenyl)methyl]piperidin-4-ol (1.0 eq), a suitable solvent (e.g., methanol or ethanol), and 10% Palladium on Carbon (Pd/C, 5-10 wt%).

  • Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen gas (typically 50 psi).

  • Stir the mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake and by periodic sampling for analysis by TLC or HPLC.

  • Once the reaction is complete (typically 4-12 hours), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst cake to dry, as it can be pyrophoric. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified as described in the troubleshooting section (e.g., chromatography with a basified eluent or trituration/recrystallization).

References
  • Bhattacharjee, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8546. Available at: [Link]

  • Li, G., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3215–3220. Available at: [Link]

  • Wang, D., et al. (2023). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 15(8), 1133–1141. Available at: [Link]

  • Zhang, M., et al. (2023). Gram-scale preparation and synthetic transformations of the polysubstituted piperidine 3a. ResearchGate. Available at: [Link]

  • ProClinical. (2023). Challenges Faced in Manufacturing Active Pharmaceutical Ingredients. Available at: [Link]

  • Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 370-377. Available at: [Link]

  • AGC Pharma Chemicals. (2023). Challenges and solutions in the synthesis of APIs. Available at: [Link]

  • Jinzong Machinery. (2024). Overcoming Challenges in the API Manufacturing Process. Available at: [Link]

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11), 1800181. Available at: [Link]

  • Evotec. (n.d.). Commercial Active Pharmaceutical Ingredient Manufacturing Challenges. Available at: [Link]

  • Quotient Sciences. (n.d.). How Can Drug Developers Overcome API Synthesis Challenges in Drug Development? Available at: [Link]

  • St. Gelais, C., et al. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 59(1), 104-123. Available at: [Link]

  • Montgomery, S. L., et al. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 12(6), 619. Available at: [Link]

Sources

Optimization

Methods for removing impurities from crude 1-[(4-Aminophenyl)methyl]piperidin-4-ol

Welcome to the technical support guide for the purification of 1-[(4-Aminophenyl)methyl]piperidin-4-ol. This document is designed for researchers, scientists, and drug development professionals to provide expert-driven,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-[(4-Aminophenyl)methyl]piperidin-4-ol. This document is designed for researchers, scientists, and drug development professionals to provide expert-driven, actionable advice for overcoming common challenges encountered during the purification of this versatile intermediate. Our approach is rooted in fundamental chemical principles and validated by field-proven methodologies to ensure you can achieve the desired purity for your downstream applications.

Understanding the Molecule and Potential Impurities

1-[(4-Aminophenyl)methyl]piperidin-4-ol is a bifunctional molecule containing a basic secondary piperidine nitrogen and a weakly basic primary aniline nitrogen. Its synthesis most commonly proceeds via a two-step route:

  • Reductive Amination: Reaction of piperidin-4-ol with 4-nitrobenzaldehyde.

  • Nitro Group Reduction: Reduction of the intermediate, 1-[(4-nitrophenyl)methyl]piperidin-4-ol, to the final product.

This synthetic pathway informs the likely impurity profile. Understanding these impurities is the first step toward designing an effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1-[(4-Aminophenyl)methyl]piperidin-4-ol?

A1: Based on the typical synthesis, your crude product may contain several process-related impurities:

  • Unreacted Starting Materials: Piperidin-4-ol and 4-nitrobenzaldehyde (from step 1).

  • Intermediate: The 1-[(4-nitrophenyl)methyl]piperidin-4-ol is a common impurity if the nitro reduction is incomplete.

  • Over-alkylation Byproducts: While less common in reductive amination, small amounts of tertiary amines can sometimes form.

  • Oxidation Products: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored, often pink or brown, impurities.[1] This is exacerbated by exposure to air and light.

  • Residual Reagents: Inorganic salts from the reducing agent (e.g., tin salts if using SnCl₂) or catalysts (e.g., palladium on carbon).

Q2: My purified product is an oil and won't solidify. What can I do?

A2: This is a common issue, often caused by residual solvents or the presence of impurities that depress the melting point.[1] First, ensure all solvent is removed under a high vacuum. If it remains an oil, trituration is an effective technique. This involves stirring the oil with a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether, or cold ethyl acetate). The solid product should precipitate, while the impurities remain dissolved.[1] Alternatively, converting the amine to a salt, such as a hydrochloride or acetate salt, can significantly enhance its crystallinity, making it easier to isolate as a solid.[2]

Q3: My compound is turning brown/pink upon standing or during chromatography. How can I prevent this?

A3: The discoloration is characteristic of the oxidation of the aromatic aminophenyl group.[1] To mitigate this:

  • Use an Inert Atmosphere: Handle the compound under nitrogen or argon whenever possible, especially during concentration and storage.[1]

  • Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon for chromatography and recrystallization.

  • Store Properly: Keep the purified product in a cool, dark place under an inert atmosphere.[1]

Q4: When should I choose column chromatography over an acid-base extraction?

A4: The choice depends on the nature of the impurities and the desired scale and purity.

  • Acid-Base Extraction is an excellent first-pass, bulk purification technique.[3][4] It is highly effective for separating your basic product from neutral impurities (like unreacted 4-nitrobenzaldehyde) and acidic impurities.

  • Column Chromatography is a higher-resolution technique best suited for separating the target compound from impurities with similar basicity but different polarities, such as the nitro-intermediate or other amine byproducts.[5] It is often used after an initial extraction to achieve high purity.[6]

Troubleshooting Purification Workflows

The following diagram outlines a logical workflow for the purification of crude 1-[(4-Aminophenyl)methyl]piperidin-4-ol.

G cluster_0 Purification Strategy Crude Crude Product (from reaction work-up) Extraction Acid-Base Extraction (Bulk Impurity Removal) Crude->Extraction Separate from neutral & acidic impurities Chromatography Column Chromatography (High-Resolution Separation) Extraction->Chromatography Separate from similarly basic impurities (e.g., nitro-intermediate) Salt_Formation Salt Formation & Recrystallization (Final Polishing) Extraction->Salt_Formation If chromatography is not required Chromatography->Salt_Formation Achieve >99% purity Pure_Product Pure 1-[(4-Aminophenyl)methyl] piperidin-4-ol Salt_Formation->Pure_Product

Caption: Decision workflow for purifying 1-[(4-Aminophenyl)methyl]piperidin-4-ol.

Troubleshooting Guide: Column Chromatography
Problem Potential Cause Recommended Solution
Product Tailing on TLC/Column The basic amine functionalities are interacting strongly with the acidic silanol groups on the silica surface.[1]Add a basic modifier like triethylamine (0.5-2% v/v) or a few drops of ammonium hydroxide to your mobile phase. This will compete for the active sites on the silica gel and improve peak shape.[1][5]
Low Yield / Product Stuck on Column The product is highly polar and adsorbs irreversibly to the silica gel.In addition to adding a basic modifier, consider using a more polar solvent system (e.g., increasing the percentage of methanol in dichloromethane). For very stubborn cases, a switch to a different stationary phase like basic alumina might be necessary.
Co-elution of Impurities The polarity of the product and a key impurity (e.g., the nitro-intermediate) are too similar in the chosen solvent system.Optimize the mobile phase using Thin Layer Chromatography (TLC) before running the column. A gradient elution, starting with a less polar solvent and gradually increasing polarity, will likely provide better separation than an isocratic (constant solvent) elution.[5]

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed for the initial removal of non-basic impurities from the crude product.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid, such as 1 M hydrochloric acid (HCl).[7] The basic piperidine and aniline nitrogens will be protonated, forming a water-soluble salt that partitions into the aqueous phase. Neutral impurities will remain in the organic layer.

  • Phase Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely. Drain the lower aqueous layer into a clean flask. Discard the organic layer containing neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 10 M sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃), with stirring until the pH is >10. This deprotonates the amine salt, causing the free base product to precipitate or form an oil.

  • Re-extraction: Extract the product back into an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is for the high-resolution purification of the product.

  • TLC Analysis (Mobile Phase Selection):

    • Prepare a stock solution of your crude product.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various test solvent systems. A good starting point is a mixture of dichloromethane and methanol (e.g., 95:5 DCM:MeOH).[5]

    • Add ~0.5-1% triethylamine (TEA) to the solvent system to prevent streaking.

    • The ideal mobile phase will give your desired product an Rf value of approximately 0.2-0.4.[5]

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen mobile phase (the least polar mixture if using a gradient).

    • Pour the slurry into a glass column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Alternatively, for better resolution, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting, collecting fractions in test tubes.

    • Monitor the separation by spotting collected fractions on a TLC plate and visualizing under a UV lamp (the aminophenyl group is UV active).

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified 1-[(4-Aminophenyl)methyl]piperidin-4-ol.

Protocol 3: Purification by Recrystallization as a Hydrochloride Salt

This method is excellent for achieving very high purity as a final "polishing" step.

  • Dissolution: Dissolve the crude or column-purified amine in a minimal amount of a suitable organic solvent like isopropanol or ethanol.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., concentrated HCl diluted in isopropanol or ethereal HCl) dropwise. Monitor the pH with litmus paper until the solution is acidic.

  • Precipitation: The hydrochloride salt will typically precipitate as a white or off-white solid. The precipitation can be encouraged by cooling the solution in an ice bath.

  • Isolation: Collect the solid salt by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent (the same one used for dissolution) to remove any remaining soluble impurities.

  • Drying: Dry the purified salt under a high vacuum to remove all residual solvent.

The free base can be regenerated by dissolving the salt in water, basifying with a strong base, and extracting into an organic solvent as described in Protocol 1.

References

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Kozlov, N. G., & Tarasevich, V. A. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. [Link]

  • Chavan, S. P., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 684-687. [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • PatSnap. (2014). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]

  • PatSnap. (2022). Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. Retrieved from [Link]

  • PatSnap. (2022). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Retrieved from [Link]

  • European Patent Office. (2002). N-(4-hydroxyphenyl)-N'-(4'-aminophenyl)-piperazine.
  • PatSnap. (2015). Preparation method of N-benzyl-4-piperidone.
  • PatSnap. (2016). Preparation method of 1-benzyl-4-piperidine formaldehyde.
  • PatSnap. (2023). Extraction and purification method of 1-amino-4-methylpiperazine.

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-[(4-Aminophenyl)methyl]piperidin-4-ol

Welcome to the Application Support Knowledge Base. This guide is designed for discovery chemists and process scientists synthesizing 1-[(4-Aminophenyl)methyl]piperidin-4-ol (also known as 1-(4-aminobenzyl)piperidin-4-ol)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Knowledge Base. This guide is designed for discovery chemists and process scientists synthesizing 1-[(4-Aminophenyl)methyl]piperidin-4-ol (also known as 1-(4-aminobenzyl)piperidin-4-ol), a highly versatile building block frequently utilized in the development of kinase inhibitors and targeted protein degraders[1][2].

Below, you will find our field-validated troubleshooting FAQs, comparative route data, and self-validating experimental protocols designed to bypass common synthetic pitfalls.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my direct reductive amination using 4-aminobenzaldehyde and piperidin-4-ol yield a complex, inseparable polymeric mixture? Root Cause: 4-Aminobenzaldehyde is inherently unstable under standard reductive amination conditions. The primary aniline moiety on one molecule readily reacts with the aldehyde moiety of another, forming a Schiff base. This triggers a runaway self-condensation cascade, resulting in highly insoluble oligomers and polymers rather than your target iminium intermediate. The Fix: Abandon the direct route. Instead, utilize the two-step "Gold Standard" pathway: perform the reductive amination using 4-nitrobenzaldehyde [3], followed by a chemoselective nitro reduction. The electron-withdrawing nitro group completely prevents self-condensation.

Q2: I am using the alternative alkylation route with 4-nitrobenzyl chloride and piperidin-4-ol. Why am I seeing a highly polar impurity that stays at the baseline on my TLC? Root Cause: Piperidines are highly nucleophilic. When 4-nitrobenzyl chloride is present in excess, or if the reaction is pushed at elevated temperatures (>60°C) for too long, the newly formed tertiary amine product (1-(4-nitrobenzyl)piperidin-4-ol) acts as a nucleophile itself. It reacts with a second equivalent of the benzyl chloride, generating an irreversible quaternary ammonium salt (baseline impurity). The Fix: Maintain strict stoichiometry. Use a slight excess of piperidin-4-ol (1.1 to 1.2 equivalents) relative to 4-nitrobenzyl chloride[1]. Use a mild base like K2​CO3​ in Acetonitrile (MeCN) and do not exceed 50°C.

Q3: During the final step, my Pd/C catalytic hydrogenation of 1-(4-nitrobenzyl)piperidin-4-ol is yielding piperidin-4-ol and p-toluidine. How do I prevent this? Root Cause: You are observing catalytic debenzylation (hydrogenolysis). Benzylic C–N bonds are highly susceptible to cleavage by Palladium on Carbon under H2​ atmospheres. Because the target molecule features a benzylic amine linkage, standard Pd/C conditions often over-reduce the molecule, cleaving the piperidine ring from the benzyl core. The Fix: Switch to a chemoselective single-electron transfer (SET) reduction. Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) in an Ethanol/Water mixture will selectively reduce the nitro group to an aniline without inserting into the benzylic C–N bond[2].

Part 2: Quantitative Route Comparison

To assist in route selection, we have summarized the quantitative performance metrics of the three most common synthetic pathways based on our internal validation and literature benchmarks.

Synthetic RouteKey ReagentsAvg. Overall YieldScalabilityPrimary Impurity Risk
A: Indirect Reductive Amination 4-Nitrobenzaldehyde, NaBH(OAc)3​ , then Fe/NH4​Cl 78 - 85% Excellent (>100g)Trace unreacted aldehyde (easily washed)
B: Alkylation 4-Nitrobenzyl chloride, K2​CO3​ , then Fe/NH4​Cl 65 - 70%Good (~50g)Quaternary ammonium salts (over-alkylation)
C: Direct Reductive Amination 4-Aminobenzaldehyde, NaBH4​ < 15%PoorSevere polymerization (Schiff base oligomers)

Part 3: Validated Experimental Protocols (Route A)

These protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality and confidence before proceeding to the next step.

Step 1: Synthesis of 1-(4-nitrobenzyl)piperidin-4-ol

Reference Grounding: Adapted from standard heterocycle derivatization protocols[3].

  • Preparation: In an oven-dried round-bottom flask under N2​ , dissolve 4-nitrobenzaldehyde (1.0 eq, 15.1 g, 100 mmol) and piperidin-4-ol (1.05 eq, 10.6 g, 105 mmol) in anhydrous Dichloroethane (DCE, 300 mL).

  • Imine Formation: Stir the mixture at room temperature for 2 hours. Causality check: The solution will turn deep yellow, indicating the formation of the intermediate iminium ion.

  • Reduction: Cool the flask to 0°C. Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq, 31.8 g, 150 mmol) portion-wise over 30 minutes. Why NaBH(OAc)3​ ? It is milder than NaBH4​ and will selectively reduce the iminium ion without reducing the unreacted aldehyde starting material.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC (DCM:MeOH 9:1, UV active).

  • Workup: Quench carefully with saturated aqueous NaHCO3​ (200 mL) to neutralize acetic acid byproducts. Extract with DCM (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield a pale yellow solid.

Step 2: Chemoselective Nitro Reduction to Target Molecule

Reference Grounding: Iron-mediated reduction methodologies[2].

  • Preparation: Suspend 1-(4-nitrobenzyl)piperidin-4-ol (20.0 g, ~84 mmol) in a mixture of Ethanol (200 mL) and Water (50 mL).

  • Activation: Add Iron powder (5.0 eq, 23.5 g, 420 mmol) and Ammonium Chloride ( NH4​Cl ) (2.0 eq, 9.0 g, 168 mmol).

  • Reflux: Heat the vigorously stirred suspension to 80°C for 3 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material (UV active, high Rf) will disappear, replaced by a highly polar, Ninhydrin-active spot (the primary aniline).

  • Filtration: While still hot, filter the mixture through a pad of Celite to remove the iron oxide salts. Critical Step: Failing to filter while hot will result in the product co-precipitating with the iron matrix, drastically reducing yield. Wash the Celite pad with hot Ethanol (100 mL).

  • Isolation: Concentrate the filtrate to remove Ethanol. Extract the remaining aqueous layer with Ethyl Acetate (3 x 100 mL). Dry over Na2​SO4​ and evaporate to yield 1-[(4-Aminophenyl)methyl]piperidin-4-ol as an off-white solid.

Part 4: Logical Workflow & Decision Matrix

RouteTroubleshooting Target Target Molecule: 1-[(4-Aminophenyl)methyl]piperidin-4-ol RouteA Route A: Direct Amination (4-Aminobenzaldehyde) IssueA Failure: Polymerization (Schiff Base Self-Condensation) RouteA->IssueA RouteB Route B: Alkylation (4-Nitrobenzyl chloride) IssueB Risk: Quaternary Salt (Over-alkylation) RouteB->IssueB InterC Intermediate: 1-(4-Nitrobenzyl)piperidin-4-ol RouteB->InterC Strict Stoichiometry RouteC Route C: Indirect Amination (4-Nitrobenzaldehyde) RouteC->InterC NaBH(OAc)3, DCE Red1 Reduction: Pd/C, H2 InterC->Red1 Red2 Reduction: Fe, NH4Cl InterC->Red2 Red1->Target Careful Monitoring IssueRed Risk: Debenzylation (C-N Cleavage) Red1->IssueRed Red2->Target Chemoselective (High Yield)

Logical workflow and troubleshooting pathways for target synthesis.

Sources

Optimization

Technical Support Center: Managing Stereochemistry in Substituted Piperidinol Synthesis

Welcome to the technical support center for the stereoselective synthesis of substituted piperidinols. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, action...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of substituted piperidinols. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on controlling stereochemistry in this critical class of compounds. The piperidine motif is a cornerstone in medicinal chemistry, and the precise arrangement of substituents on the piperidinol core is often paramount to biological activity.[1][2]

This guide moves beyond simple protocols to explain the why behind experimental choices, offering troubleshooting advice and frequently asked questions to navigate the complexities of stereocontrol.

Section 1: Foundational Strategies for Stereocontrol

The successful synthesis of a specific piperidinol stereoisomer hinges on a well-chosen strategy from the outset. The three primary approaches are the use of the chiral pool, chiral auxiliaries, and catalytic asymmetric methods.[3]

Frequently Asked Questions (FAQs)

Q1: I am starting a new piperidinol synthesis. What are the main strategic approaches to consider for achieving high stereoselectivity?

A1: There are three main pillars for establishing stereochemistry in piperidinol synthesis:

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiopure starting materials, such as amino acids or sugars, to introduce the desired stereocenters.[3]

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[4][5] After the desired stereocenter is created, the auxiliary is removed.[4][5] The tert-butylsulfinyl group is an excellent example of a chiral auxiliary that affords high diastereoselectivity and is easily removed under mild acidic conditions.[6]

  • Asymmetric Catalysis: This powerful strategy employs a chiral catalyst to favor the formation of one enantiomer over the other.[3][7] This includes methods like organocatalysis, rhodium-catalyzed asymmetric arylations, and chemoenzymatic desymmetrization.[8]

Q2: How do I choose between a chiral auxiliary and an asymmetric catalyst for my synthesis?

A2: The choice depends on several factors, including the scale of your reaction, the availability of catalysts and auxiliaries, and the specific transformation you are performing.

  • Chiral auxiliaries are often reliable and can provide high diastereoselectivity.[6] However, they require additional steps for attachment and removal, which can lower the overall yield.[5]

  • Asymmetric catalysis is often more atom-economical as the chiral source is used in substoichiometric amounts. However, developing and optimizing a catalytic reaction can be more time-consuming, and catalysts can be expensive and sensitive to reaction conditions.[9]

Section 2: Troubleshooting Diastereoselective Reductions of Piperidinones

A common and critical step in piperidinol synthesis is the reduction of a substituted piperidinone to the corresponding alcohol. The stereochemical outcome of this reduction is highly dependent on the reducing agent, the N-protecting group, and the substituents on the piperidine ring.

Troubleshooting Guide: Poor Diastereoselectivity in Piperidinone Reduction
Symptom Potential Cause(s) Recommended Solution(s)
Low diastereomeric ratio (dr) in the reduction of an N-protected 4-piperidinone. Steric hindrance of the N-protecting group is not sufficient to direct the hydride attack. The size of the N-protecting group can significantly influence the direction of hydride attack. For N-acylated piperidines, dissolving metal reductions can lead to high diastereoselectivity.[10] Consider switching to a bulkier protecting group to enhance facial selectivity.
Inconsistent diastereoselectivity between batches. Minor variations in reaction conditions (temperature, addition rate of reducing agent) are affecting the outcome. Standardize all reaction parameters. Lowering the reaction temperature can often improve diastereoselectivity by favoring the kinetically controlled product.[9][11]
Formation of the undesired diastereomer as the major product. The chosen reducing agent has an inherent stereochemical preference that is opposite to the desired outcome. Screen different reducing agents. For example, the Luche reduction (NaBH₄, CeCl₃) can provide different diastereoselectivity compared to LiAlH₄ due to the coordinating effect of the cerium salt.[12]
Experimental Protocol: Diastereoselective Reduction of an N-Boc-4-Piperidinone

This protocol is adapted from the work of Martin et al. and describes the conjugate reduction of a vinylogous imide to a piperidone.[10]

Materials:

  • N-Boc-4-vinylogous imide derivative

  • Zinc dust (activated)

  • Glacial acetic acid

  • Solvents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution)

Procedure:

  • To a solution of the N-Boc-4-vinylogous imide (1.0 equiv) in glacial acetic acid, add activated zinc dust (excess).

  • Heat the reaction mixture to 50 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and filter off the excess zinc.

  • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting piperidone by flash column chromatography.

Expected Outcome: The corresponding N-Boc-4-piperidinone with high diastereoselectivity. The subsequent reduction of this piperidone can then be performed to yield the desired piperidinol.

Section 3: Managing Stereochemistry through Catalytic Asymmetric Methods

Catalytic asymmetric synthesis offers an elegant and efficient way to access enantioenriched piperidinols.[7] Organocatalysis and transition-metal catalysis are two powerful pillars in this area.

Frequently Asked Questions (FAQs)

Q1: I am observing low enantiomeric excess (ee) in my organocatalyzed Mannich reaction to form a piperidine precursor. What are the likely causes?

A1: Low enantioselectivity in organocatalytic Mannich reactions can stem from several factors:

  • Suboptimal Catalyst: The chosen catalyst, such as (L)-Proline, may not be optimal for your specific substrates.[8] Consider screening other proline derivatives or different classes of organocatalysts.

  • Solvent Effects: The solvent can play a crucial role in the stereochemical outcome. For the synthesis of (+)-pelletierine analogues, using solvents like benzonitrile or acetonitrile is critical to prevent product racemization.[8]

  • Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring a more ordered transition state.[9]

Q2: My rhodium-catalyzed asymmetric [2+2+2] cycloaddition is giving a low yield. What can I do to improve it?

A2: Low yields in these cycloadditions can be addressed by:

  • Ligand Choice: The chiral ligand is crucial for both yield and enantioselectivity.[7] Experiment with different chiral phosphine or phosphoramidite ligands.

  • Substrate Purity: Impurities in the alkyne or isocyanate starting materials can inhibit the catalyst. Ensure all starting materials are of high purity.

  • Reaction Concentration: The concentration of the reaction can impact the rate and efficiency. The reported successful conditions often use a reaction concentration of 0.05 M.[7]

Workflow Diagram: General Strategy for Asymmetric Piperidinol Synthesis

G cluster_start Starting Materials cluster_methods Stereoselective Methods cluster_product Product Prochiral_Piperidinone Prochiral Piperidinone Diastereoselective_Reduction Diastereoselective Reduction Prochiral_Piperidinone->Diastereoselective_Reduction Pyridinium_Salt Pyridinium Salt Asymmetric_Catalysis Asymmetric Catalysis (e.g., Hydrogenation, Cycloaddition) Pyridinium_Salt->Asymmetric_Catalysis Acyclic_Precursors Acyclic Precursors Chiral_Auxiliary Chiral Auxiliary-Mediated Cyclization Acyclic_Precursors->Chiral_Auxiliary Enantioenriched_Piperidinol Enantioenriched Substituted Piperidinol Diastereoselective_Reduction->Enantioenriched_Piperidinol Asymmetric_Catalysis->Enantioenriched_Piperidinol Chiral_Auxiliary->Enantioenriched_Piperidinol

Caption: General strategies for stereoselective piperidinol synthesis.

Section 4: The Critical Role of Protecting Groups

Protecting groups are not merely passive spectators in a reaction; they can actively influence the stereochemical outcome.[13][14] Their size, electronic properties, and conformational effects can direct the approach of reagents and stabilize or destabilize key transition states.[11][13]

Troubleshooting Guide: Protecting Group-Related Stereochemical Issues
Symptom Potential Cause(s) Recommended Solution(s)
Poor diastereoselectivity in a reaction involving an N-protected piperidine. The protecting group is not exerting enough steric influence. Switch to a bulkier protecting group (e.g., from Boc to Cbz or a substituted benzyl group) to create a more biased steric environment.
Epimerization of a stereocenter during deprotection. The deprotection conditions are too harsh (acidic or basic), leading to loss of stereochemical integrity. [15]Screen milder deprotection conditions. For example, if acidic conditions are causing epimerization, consider a protecting group that can be removed under neutral conditions (e.g., hydrogenolysis of a Cbz group).[15]
Unexpected side reactions involving the protecting group. The protecting group is not stable to the reaction conditions. [16]Choose a protecting group that is orthogonal to the reaction conditions. For example, if your reaction involves a strong nucleophile, an ester-based protecting group might be cleaved.
Protecting Group Strategy Decision Tree

G Start Need to protect piperidine nitrogen Reaction_Conditions What are the subsequent reaction conditions? Start->Reaction_Conditions Acidic Acidic Reaction_Conditions->Acidic Basic Basic Reaction_Conditions->Basic Reductive Reductive/Oxidative Reaction_Conditions->Reductive Steric_Influence Is steric direction required? Bulky_PG Use bulky protecting group (e.g., Trityl, substituted Benzyl) Steric_Influence->Bulky_PG Yes Small_PG Use smaller protecting group (e.g., Boc, Acyl) Steric_Influence->Small_PG No Cbz Use Cbz group (Stable to acid/base, removed by H₂) Acidic->Cbz Boc Use Boc group (Stable to H₂, nucleophiles) Basic->Boc Acyl Use Acyl group (Can be labile) Reductive->Acyl Boc->Steric_Influence Cbz->Steric_Influence Acyl->Steric_Influence

Caption: Decision tree for selecting an N-protecting group.

Section 5: Purification and Analysis of Stereoisomers

The synthesis of a stereochemically pure piperidinol is only half the battle; confirming its purity and separating it from unwanted stereoisomers is equally important.

Frequently Asked Questions (FAQs)

Q1: I have a mixture of diastereomers. What are the best methods for separation?

A1: The separation of diastereomers can often be achieved by standard laboratory techniques:

  • Flash Column Chromatography: This is the most common method. The different polarities of diastereomers often allow for their separation on silica gel.[17]

  • Crystallization: If one diastereomer is crystalline, fractional crystallization can be a highly effective method for purification.[18][19]

Q2: How can I determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of my product?

A2: Several analytical techniques are essential for determining stereochemical purity:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess of a chiral compound.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can often be used to determine the diastereomeric ratio of a mixture by integrating the signals that are unique to each diastereomer.[7][17]

  • Single-Crystal X-ray Analysis: This technique provides unambiguous determination of the absolute and relative stereochemistry of a crystalline compound.[20]

References
  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. ACS Publications. Available at: [Link]

  • Asymmetric Synthesis of 2,3,4-Trisubstituted Piperidines. Aalto Research Portal. Available at: [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature. Available at: [Link]

  • Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. PMC. Available at: [Link]

  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. PMC. Available at: [Link]

  • Dynamic kinetic and kinetic resolution of N-Boc-2-lithiopiperidine. RSC Publishing. Available at: [Link]

  • Asymmetric routes to substituted piperidines. Chemical Communications (RSC Publishing). Available at: [Link]

  • Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Enantioselective Synthesis of 3,5,6‐Substituted Dihydropyranones and Dihydropyridinones using Isothiourea‐Mediated Catalysis. PMC. Available at: [Link]

  • Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science (RSC Publishing). Available at: [Link]

  • Catalytic Enantioselective Synthesis of 1,4-Dihydropyridines via the Addition of C(1)-Ammonium Enolates to Pyridinium Salts. ResearchGate. Available at: [Link]

  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. ResearchGate. Available at: [Link]

  • Development of a concise, asymmetric synthesis of a smoothened receptor (SMO) inhibitor: enzymatic transamination of a 4-piperidinone with dynamic kinetic resolution. PubMed. Available at: [Link]

  • Stereoselective Synthesis of 2,6-Disubstituted 3-Piperidinols: Application to the Expedient Synthesis of (+)-Julifloridine. Organic Letters. Available at: [Link]

  • Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. PMC. Available at: [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. Available at: [Link]

  • Organocatalyzed regioselective and enantioselective synthesis of 1,4- and 1,2-dihydropyridines. ResearchGate. Available at: [Link]

  • Diastereoselective Luche reduction of piperidinones. ResearchGate. Available at: [Link]

  • Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids. PMC. Available at: [Link]

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC. Available at: [Link]

  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. Available at: [Link]

  • Piperidine Synthesis. DTIC. Available at: [Link]

  • Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters. Available at: [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC. Available at: [Link]

  • A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. PMC. Available at: [Link]

  • Synthesis of 2,3-Disubstituted Pyrrolidines and Piperidines via One-Pot Oxidative Decarboxylation−β-Iodination of Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]

  • Separation of diastereomers by extractive distillation. Google Patents.
  • Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A. Available at: [Link]

  • Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journals. Available at: [Link]

  • Advances in Piperidone Synthesis Techniques. Scribd. Available at: [Link]

  • A Modular and Diastereoselective 5 + 1 Cyclization Approach to N-(Hetero)Aryl Piperidines. ACS Publications. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. Available at: [Link]

  • Protecting Groups. Chem.iitb. Available at: [Link]

  • Study of the stereoselectivity of 2-azido-2-deoxyglucosyl donors: protecting group effects. Carbohydrate Research. Available at: [Link]

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Reference Data & Comparative Studies

Validation

1-[(4-Aminophenyl)methyl]piperidin-4-ol vs other piperidine analogs in bioassays

Introduction: The Piperidine Scaffold in Modern Drug Discovery The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of FDA-approved drugs an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of FDA-approved drugs and biologically active molecules.[1] Its conformational flexibility and capacity to engage in diverse molecular interactions make it an invaluable component in the design of therapeutics targeting a wide array of biological entities, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. This guide focuses on the N-substituted piperidin-4-ol framework, a common motif in centrally active agents.

Comparative Bioassay Performance: N-Benzyl-4-hydroxypiperidine Analogs as Acetylcholinesterase Inhibitors

Acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine, is a key therapeutic target in the management of Alzheimer's disease.[2] The N-benzylpiperidine moiety is a well-established pharmacophore found in potent AChE inhibitors like donepezil.[3][4] The following table summarizes the AChE inhibitory activity of several N-benzyl-4-hydroxypiperidine analogs, illustrating the influence of substitutions on the benzyl ring.

Compound IDN-Benzyl SubstituentBioassayTargetIC50 (µM)Reference
Analog 1 Unsubstituted BenzylAChE InhibitionElectric Eel AChE15.8[5]
Analog 2 4-MethoxybenzylAChE InhibitionElectric Eel AChE7.9[5]
Analog 3 4-ChlorobenzylAChE InhibitionElectric Eel AChE3.9[5]
Analog 4 3-ChlorobenzylAChE InhibitionElectric Eel AChE2.08[5]

Disclaimer: The data presented is for closely related analogs and not for 1-[(4-Aminophenyl)methyl]piperidin-4-ol. Direct comparison should be made with caution due to potential variations in experimental conditions between studies.

From this representative data, a clear structure-activity relationship emerges. The unsubstituted N-benzylpiperidine analog serves as a baseline for inhibitory activity. The introduction of an electron-donating methoxy group at the para-position of the benzyl ring (Analog 2) doubles the potency. Conversely, the introduction of an electron-withdrawing chloro group at the para-position (Analog 3) results in a four-fold increase in potency compared to the unsubstituted analog. Shifting the chloro substituent to the meta-position (Analog 4) further enhances the inhibitory activity, highlighting the sensitivity of the enzyme's active site to the electronic and steric properties of the N-benzyl moiety.[6] While data for an amino-substituted analog is not available in this direct comparison, the trend suggests that electronically modulating the benzyl ring is a key strategy for optimizing the AChE inhibitory activity of this scaffold.

Visualization of Structure-Activity Relationships

The following diagram illustrates the general principles of how substitutions on the N-benzyl ring of the 4-hydroxypiperidine scaffold can influence its interaction with a target protein, such as acetylcholinesterase.

SAR_Piperidine cluster_0 N-Benzyl-4-hydroxypiperidine Scaffold cluster_1 Substituent Effects on Benzyl Ring Scaffold Piperidin-4-ol Core (Hydrophilic Interactions) Target Target Protein (e.g., AChE Active Site) Scaffold->Target Binding N_Benzyl N-Benzyl Group (Hydrophobic & π-π Interactions) N_Benzyl->Target Binding EWG Electron-Withdrawing Group (e.g., -Cl) - Enhances potency EWG->N_Benzyl Modifies EDG Electron-Donating Group (e.g., -OCH3) - Can enhance potency EDG->N_Benzyl Modifies Position Positional Isomerism (ortho, meta, para) - Fine-tunes binding Position->N_Benzyl Modifies

Caption: Structure-Activity Relationship (SAR) of N-Benzyl-4-hydroxypiperidine Analogs.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are representative methodologies for key bioassays used to evaluate the activity of piperidine analogs.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity and screening for inhibitors.[7]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (e.g., 1-[(4-Aminophenyl)methyl]piperidin-4-ol and analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare a stock solution of ATCI (10 mM) in deionized water. Prepare fresh daily.

    • Prepare a working solution of AChE (e.g., 0.1 U/mL) in phosphate buffer.

    • Prepare serial dilutions of the test compounds in phosphate buffer. Ensure the final DMSO concentration is below 1%.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add 25 µL of the test compound dilution and 25 µL of the AChE solution.

    • Control (100% activity): Add 25 µL of phosphate buffer (with the same DMSO concentration as the test wells) and 25 µL of the AChE solution.

    • Blank: Add 50 µL of phosphate buffer.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 50 µL of the DTNB solution to all wells, followed by 50 µL of the ATCI solution to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes, with readings taken every minute.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbsorbance/minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate_control - Rate_test) / Rate_control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization of AChE Inhibition Assay Workflow

AChE_Workflow start Start reagent_prep Prepare Reagents: - AChE Solution - DTNB Solution - ATCI Solution - Test Compound Dilutions start->reagent_prep plate_setup Set up 96-well plate: - Test, Control, and Blank wells reagent_prep->plate_setup pre_incubation Pre-incubate plate at RT for 15 min plate_setup->pre_incubation reaction_init Initiate reaction by adding DTNB and ATCI pre_incubation->reaction_init measurement Measure absorbance at 412 nm (kinetic read for 10-15 min) reaction_init->measurement data_analysis Analyze Data: - Calculate reaction rates - Determine % Inhibition - Calculate IC50 values measurement->data_analysis end End data_analysis->end

Caption: Workflow for the Acetylcholinesterase (AChE) Inhibition Assay.

Conclusion and Future Directions

The N-benzyl-4-hydroxypiperidine scaffold represents a versatile framework for the development of potent bioactive molecules. The presented comparative data on acetylcholinesterase inhibitors underscores the critical role of the electronic and steric properties of the N-benzyl substituent in modulating biological activity. While direct experimental data for 1-[(4-Aminophenyl)methyl]piperidin-4-ol remains to be published, the structure-activity relationships of its close analogs suggest that the 4-amino group is likely to significantly influence its pharmacological profile, potentially through hydrogen bonding and altered electronic characteristics.

Future research should focus on the direct, side-by-side comparison of 1-[(4-Aminophenyl)methyl]piperidin-4-ol with a systematically varied series of analogs in a panel of relevant bioassays. This would include not only enzyme inhibition assays but also receptor binding studies for targets such as dopamine and serotonin receptors, for which piperidine derivatives often show affinity.[1] Such comprehensive profiling will be instrumental in elucidating its precise mechanism of action and therapeutic potential.

References

  • A Comparative Molecular Field Analysis Study of N-Benzylpiperidines as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. PubMed. [Link]

  • Design and synthesis of N-benzylpiperidine-purine derivatives as new dual inhibitors of acetyl- and butyrylcholinesterase. PubMed. [Link]

  • synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica.
  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. [Link]

  • 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H 3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. MDPI. [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters. PubMed. [Link]

  • Structural, Spectroscopic, and Theoretical Investigation of a 4‐Benzyl Piperidine Derivative with Multi‐Targeted Bioactivity. R Discovery.
  • Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. PubMed. [Link]

  • Structural, Spectroscopic, and Theoretical Investigation of a 4‐Benzyl Piperidine Derivative with Multi‐Targeted Bioactivity.
  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed. [Link]

  • Some novel piperidine analogues having strong alpha glucosidase inhibition. Pakistan Journal of Pharmaceutical Sciences.
  • The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. PMC. [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [Link]

  • Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. MDPI. [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Semantic Scholar.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
  • Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism. eLife. [Link]

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Comparative

A Senior Application Scientist's Guide to Comparing the Biological Activity of Aminophenyl-Substituted Piperidines

For researchers and drug development professionals, the piperidine scaffold is a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties and versatility in engaging a wide array of biologi...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the piperidine scaffold is a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties and versatility in engaging a wide array of biological targets. This guide provides an in-depth, objective comparison of the biological activity of aminophenyl-substituted piperidines, focusing on their interactions with two critical therapeutic targets: the dopamine transporter (DAT) and opioid receptors. By synthesizing data from authoritative sources and detailing field-proven experimental protocols, this document aims to empower researchers to make informed decisions in their own drug discovery endeavors.

The Significance of the Aminophenyl-Piperidine Scaffold

The aminophenyl-substituted piperidine motif is a privileged structure in drug discovery, appearing in a multitude of neurologically active agents. The strategic placement of the aminophenyl group and further substitutions on the piperidine ring allows for fine-tuning of a compound's affinity and selectivity for various receptors and transporters. This adaptability has led to the exploration of these compounds for a range of therapeutic applications, including the treatment of neurodegenerative diseases, pain management, and substance abuse disorders.

Comparative Analysis of Biological Activity

The biological activity of aminophenyl-substituted piperidines is highly dependent on their specific substitution patterns. Below, we compare the activity of several analogs at the dopamine transporter and opioid receptors, highlighting key structure-activity relationships (SAR).

Dopamine Transporter (DAT) Inhibition

The dopamine transporter is a key regulator of dopaminergic neurotransmission, and its modulation is a critical strategy for treating conditions like ADHD, depression, and substance abuse. Aminophenyl-substituted piperidines have emerged as potent DAT inhibitors.

Table 1: Comparative Inhibitory Activity of Aminophenyl-Substituted Piperidines at the Dopamine Transporter (DAT)

Compound IDSubstitution PatternDAT Affinity (Ki, nM)Selectivity over SERTReference
1 (JJC8–091) (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidine230180-fold
2 (JJC8–088) (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidine2.604,885-fold
3a (JJC8–089) (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidine37.8>264-fold
7 N-substituted aminopiperidine50.6-
21b N-substituted aminopiperidine77.2-
33 N-substituted aminopiperidine30.0-

Expert Insights on SAR for DAT Inhibition:

The data reveals that subtle structural modifications can dramatically impact DAT affinity and selectivity. For instance, the bioisosteric replacement of a piperazine ring with an aminopiperidine has been explored to improve metabolic stability while maintaining high DAT affinity. The high selectivity of compound 2 for DAT over the serotonin transporter (SERT) underscores the potential for developing highly specific neuropharmacological tools from this scaffold. It is noteworthy that high in vitro affinity does not always translate to in vivo efficacy, as pharmacokinetic properties play a crucial role.

Opioid Receptor Modulation

Opioid receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes, are central to pain perception and have been the target of analgesic drug development for decades. Aminophenyl-substituted piperidines have been investigated as both opioid receptor agonists and antagonists.

Table 2: Comparative Activity of Aminophenyl-Substituted Piperidines at Opioid Receptors

Compound IDReceptor TargetActivityPotencyReference
cis-42 µ-opioidAgonist13,036 x Morphine
43 µ-opioidAgonist2,778 x Morphine
Tetrahydroquinoline 1 Analog µ/δ-opioidBalanced Agonist/AntagonistLow nanomolar Ki
N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines µ, δ, κ-opioidAntagonist-

Expert Insights on SAR for Opioid Receptor Activity:

The analgesic potency of these compounds can be exceptionally high, as demonstrated by cis-42, which is over 13,000 times more potent than morphine. The stereochemistry of the piperidine ring is a critical determinant of activity, with the cis and trans isomers often exhibiting significantly different potencies. Furthermore, modifications to the N-substituent and the substitution pattern on the phenyl ring can modulate the selectivity and functional activity (agonist vs. antagonist) at different opioid receptor subtypes. For instance, developing ligands with a balanced µ-opioid receptor (MOR) agonist and δ-opioid receptor (DOR) antagonist profile is a promising strategy to mitigate the negative side effects of traditional opioids, such as tolerance and dependence.

Essential Experimental Protocols

To ensure the trustworthiness and reproducibility of biological activity data, standardized and well-validated experimental protocols are paramount. Here, we detail the methodology for a key in vitro assay used to characterize the interaction of aminophenyl-substituted piperidines with their target receptors.

Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine transporter.

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to DAT. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Homogenize rat striatal tissue in ice-cold sucrose buffer (0.32 M sucrose, pH 7.4).

    • Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

      • A fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428).

      • Varying concentrations of the test compound (aminophenyl-substituted piperidine).

      • The prepared tissue homogenate.

    • For determining non-specific binding, add a high concentration of a known DAT inhibitor (e.g., cocaine) to a set of wells.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • Choice of Radioligand: [³H]WIN 35,428 is a commonly used radioligand for DAT binding assays due to its high affinity and selectivity for DAT.

  • Tissue Source: The striatum is a brain region with a high density of dopamine transporters, making it an ideal tissue source for these assays.

  • Competitive Binding Format: This format allows for the determination of the relative affinity of a large number of unlabeled compounds in a high-throughput manner.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate a relevant signaling pathway and a generalized experimental workflow.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Vesicle Dopamine_cleft Dopamine Vesicle->Dopamine_cleft Release DAT Dopamine Transporter (DAT) Piperidine Aminophenyl- substituted Piperidine Piperidine->DAT Inhibition Dopamine_cleft->DAT Dopamine_receptor Dopamine Receptor Dopamine_cleft->Dopamine_receptor Binding Signaling Postsynaptic Signaling Dopamine_receptor->Signaling

Caption: Dopaminergic synapse showing DAT inhibition by aminophenyl-substituted piperidines.

cluster_workflow Biological Activity Evaluation Workflow start Compound Synthesis (Aminophenyl-substituted Piperidine) in_vitro In Vitro Assays (e.g., Radioligand Binding, Functional Assays) start->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar adme_tox In Vitro ADME/Tox (Solubility, Stability, Cytotoxicity) in_vitro->adme_tox sar->start Iterative Design in_vivo In Vivo Models (e.g., Animal models of disease) adme_tox->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: General workflow for evaluating the biological activity of novel compounds.

Conclusion and Future Directions

Aminophenyl-substituted piperidines represent a versatile and highly adaptable chemical scaffold with significant potential for the development of novel therapeutics targeting the central nervous system. This guide has provided a comparative overview of their biological activity at the dopamine transporter and opioid receptors, supported by experimental data and detailed protocols. The structure-activity relationships highlighted herein underscore the importance of precise chemical modifications in achieving desired pharmacological profiles.

Future research in this area should continue to explore the vast chemical space around this scaffold, with a focus on optimizing not only potency and selectivity but also pharmacokinetic properties to ensure successful translation from the bench to the clinic. The application of computational modeling and advanced screening techniques will undoubtedly accelerate the discovery of new and improved aminophenyl-substituted piperidine-based drugs.

References

  • Gant, T. G., et al. (2016). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience. [Link]

  • Manetti, D., et al. (2003). 4-Aminopiper
Validation

A Senior Application Scientist's Guide to the Validation of 1-[(4-Aminophenyl)methyl]piperidin-4-ol Purity by Quantitative HPLC

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] 1-[(4-Aminophenyl)methyl]piperidin-4-ol...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] 1-[(4-Aminophenyl)methyl]piperidin-4-ol is a key building block in the synthesis of various biologically active molecules.[3] Its structural integrity is paramount, as even trace impurities can have significant impacts on the final active pharmaceutical ingredient's (API) stability, safety profile, and therapeutic effect. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for ensuring the purity of such critical intermediates, offering unparalleled precision, sensitivity, and reliability.[4][5][6][7]

This guide provides an in-depth, comparative framework for the validation of a quantitative HPLC method for assessing the purity of 1-[(4-Aminophenyl)methyl]piperidin-4-ol. We will move beyond a simple recitation of steps to explore the scientific rationale behind the validation process, grounded in the authoritative guidelines of the International Council for Harmonisation (ICH).[8][9][10][11] This document is intended for researchers, analytical scientists, and quality control professionals dedicated to upholding the highest standards of scientific integrity in drug development.

The Scientific Foundation: Why Reverse-Phase HPLC?

The molecular structure of 1-[(4-Aminophenyl)methyl]piperidin-4-ol, featuring a polar piperidinol group and a moderately non-polar aminophenylmethyl moiety, makes it an ideal candidate for Reverse-Phase HPLC (RP-HPLC). In RP-HPLC, the stationary phase (typically a C18 or C8 alkyl-silane) is non-polar, while the mobile phase is a polar aqueous-organic mixture. The separation is driven by hydrophobic interactions; more non-polar molecules are retained longer on the column.

The primary amino group on the phenyl ring introduces a critical variable: its ionization state is pH-dependent. At a pH below its pKa, the amine will be protonated (positively charged), making the molecule more polar and reducing its retention on a non-polar column. Conversely, at a pH above its pKa, it will be in its neutral, more hydrophobic form, increasing retention. Therefore, controlling the mobile phase pH is essential for achieving reproducible and robust separation. For this analysis, a slightly acidic mobile phase (e.g., using 0.1% formic or acetic acid) is often chosen to ensure consistent protonation and good peak shape.[3][12]

A Framework for Rigor: The ICH Q2(R1) Guideline

Any analytical method destined for use in a regulated environment must be validated to prove it is fit for its intended purpose.[4][9][13] The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides the internationally accepted framework for this process.[8][9][10][14] For a quantitative purity assay, the key validation characteristics we must assess are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability and Intermediate Precision.[4]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Below is a logical workflow for conducting such a validation study.

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation & System Suitability cluster_validation Phase 2: Method Validation (ICH Q2(R1)) cluster_analysis Phase 3: Data Analysis & Reporting P1 Prepare Mobile Phase, Standards & Samples P2 System Equilibration P1->P2 P3 Perform System Suitability Test (SST) (Resolution, Tailing Factor, Plate Count) P2->P3 V1 Specificity / Selectivity (Peak Purity, Forced Degradation) P3->V1 If SST Passes V2 Linearity & Range V1->V2 V3 Accuracy (% Recovery) V1->V3 V4 Precision (Repeatability & Intermediate) V1->V4 V5 LOQ & LOD V2->V5 V6 Robustness (Flow, Temp, pH) D1 Analyze Data vs. Acceptance Criteria V6->D1 D2 Generate Validation Report D1->D2 D3 Method Implementation D2->D3

Caption: HPLC Validation Workflow based on ICH Q2(R1) guidelines.

Comparative Validation: Standard vs. Rapid High-Throughput Method

To illustrate the validation process, we will compare two hypothetical RP-HPLC methods for the purity analysis of 1-[(4-Aminophenyl)methyl]piperidin-4-ol.

  • Method A (Standard Method): A conventional method using a standard 150 mm column, designed for high resolution and accuracy.

  • Method B (Rapid H-T Method): A modern method using a shorter, 50 mm column with smaller particles (e.g., sub-2-µm), designed for high-throughput analysis without compromising data quality.

Experimental Protocols

Reagent and Sample Preparation:

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Diluent: 50:50 mixture of Mobile Phase A and B.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of 1-[(4-Aminophenyl)methyl]piperidin-4-ol reference standard and dissolve in 25.0 mL of Diluent.

  • Working Standard (0.1 mg/mL): Dilute the Standard Stock Solution 1:10 with Diluent.

  • Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the Working Standard.

ParameterMethod A: StandardMethod B: Rapid High-Throughput
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.8 µm
Flow Rate 1.0 mL/min0.5 mL/min
Gradient 5% to 95% B over 15 min5% to 95% B over 3 min
Run Time 20 min5 min
Column Temp. 30 °C40 °C
UV Detection 240 nm240 nm
Injection Vol. 10 µL2 µL

In-Depth Validation & Comparative Data Analysis

Specificity

Specificity is demonstrated by showing that the analytical method is not influenced by potential impurities or degradants. A common approach is forced degradation, where the sample is stressed under acidic, basic, oxidative, and photolytic conditions to generate degradation products.

Protocol:

  • Expose separate solutions of the sample (1 mg/mL) to 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and intense UV light for 24 hours.

  • Neutralize the acidic and basic samples before dilution.

  • Analyze all stressed samples alongside an unstressed control.

Acceptance Criteria: The main peak for 1-[(4-Aminophenyl)methyl]piperidin-4-ol should be pure and spectrally homogeneous (as determined by a photodiode array detector) and well-resolved from any degradation peaks.

The relationship between different validation parameters is crucial; for instance, specificity is a prerequisite for accurate quantification.

Validation_Interdependence Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity->Accuracy LOQ LOQ Linearity->LOQ Robustness Robustness Linearity->Robustness Accuracy->Robustness Precision->Accuracy Precision->LOQ Precision->Robustness

Caption: Interdependence of key HPLC validation parameters.

Linearity and Range

Protocol: Prepare a series of at least five concentrations of the reference standard, ranging from the LOQ (e.g., 0.1% of the target concentration) up to 150% of the target concentration (e.g., 0.0001 mg/mL to 0.15 mg/mL).

Acceptance Criteria: A linear regression of the peak area versus concentration should yield a correlation coefficient (R²) ≥ 0.999.

ParameterMethod A: StandardMethod B: Rapid H-T
Range Studied 0.1 - 150 µg/mL0.1 - 150 µg/mL
Correlation (R²) 0.99980.9995
y-intercept MinimalMinimal

Insight: Both methods show excellent linearity. The slightly lower R² for Method B is common with rapid gradients but is well within acceptable limits.

Accuracy (as % Recovery)

Protocol: Analyze a sample of known concentration (e.g., a placebo matrix) spiked with the analyte at three different levels (e.g., 80%, 100%, and 120% of the target concentration). Perform three replicate preparations at each level.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spike LevelMethod A: Mean Recovery (%)Method B: Mean Recovery (%)
80% 99.599.1
100% 100.2100.5
120% 99.899.3
Overall Mean 99.8 99.6

Insight: Both methods demonstrate high accuracy, proving they can correctly quantify the analyte.

Precision

Protocol:

  • Repeatability (Intra-assay): Perform six replicate injections of the same sample preparation (100% level).

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

Acceptance Criteria: Relative Standard Deviation (RSD) should be ≤ 2.0%.

Precision TypeMethod A: RSD (%)Method B: RSD (%)
Repeatability 0.5%0.8%
Intermediate 0.9%1.2%

Insight: The standard method shows slightly better precision, which is expected due to the longer separation time allowing for more refined peak integration. However, Method B's precision is excellent and suitable for routine use.

Limit of Quantitation (LOQ)

Protocol: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Confirm this by analyzing six replicates at this concentration and ensuring the precision (RSD) is ≤ 10%.

ParameterMethod A: StandardMethod B: Rapid H-T
LOQ (µg/mL) 0.080.10
Precision at LOQ 4.5% RSD6.8% RSD

Insight: Method A is slightly more sensitive, a common trade-off for speed. Method B's LOQ is still excellent for typical purity analyses where impurity limits are often set at 0.1% (equivalent to 0.1 µg/mL in this assay).

Robustness

Protocol: Deliberately vary key method parameters and assess the impact on the results (e.g., retention time, peak area, and resolution).

  • Flow Rate: ± 10% (e.g., 0.9 and 1.1 mL/min for Method A).

  • Column Temperature: ± 5 °C (e.g., 25 and 35 °C for Method A).

  • Mobile Phase Composition: ± 2% organic.

Acceptance Criteria: System suitability parameters must still be met, and the final calculated purity should not change significantly (e.g., < 2.0%).

Insight: Both methods should be designed to be robust. The rapid method (Method B) may show slightly more sensitivity to changes in flow rate and temperature due to the shorter column and faster gradient.

Conclusion and Method Selection

This comparative validation demonstrates that both the standard and the rapid high-throughput HPLC methods are suitable for their intended purpose: the quantitative determination of purity for 1-[(4-Aminophenyl)methyl]piperidin-4-ol.

  • Method A (Standard) is the superior choice for reference work, stability-indicating assays where maximum resolution of unknown degradants is critical, or when the highest level of precision is required.

  • Method B (Rapid H-T) is the ideal choice for high-throughput environments such as in-process control (IPC) testing, raw material screening, or early-phase development where speed and efficiency are paramount. Its performance is well within all regulatory acceptance criteria, and its 4-fold reduction in run time offers significant gains in laboratory productivity.

Ultimately, the choice of method depends on the specific application. By following the rigorous, scientifically-grounded validation framework outlined by ICH Q2(R1), laboratories can ensure data integrity and make informed decisions, regardless of the chosen analytical approach.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: A Review of HPLC Method Development and Validation as per ICH Guidelines Source: Asian Journal of Pharmaceutical Analysis URL: [Link]

  • Title: Why HPLC Is Essential in the Pharmaceutical Industry Source: Pharma Now URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers Source: Taylor & Francis Online URL: [Link]

  • Title: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF Source: ResearchGate URL: [Link]

  • Title: Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds Source: Preprints.org URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: The role of High-Performance Liquid Chromatography in the pharmaceutical analysis Source: ResearchGate URL: [Link]

  • Title: HPLC in pharmaceutical analysis: Why water purity matters Source: Labotec URL: [Link]

  • Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: ALWSCI URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures - Step 2b Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Separation of Aromatic Amines by Reversed-Phase Chromatography Source: ACS Publications URL: [Link]

  • Title: Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) Source: PMC (PubMed Central) URL: [Link]

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Comparative

A Comparative Guide to the Spectral Data of 1-[(4-Aminophenyl)methyl]piperidin-4-ol and Its Regioisomers

In the landscape of drug development and chemical research, the precise identification of molecular structure is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can e...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and chemical research, the precise identification of molecular structure is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit vastly different pharmacological and toxicological profiles.[1] This guide provides an in-depth comparative analysis of the spectral data for 1-[(4-Aminophenyl)methyl]piperidin-4-ol and its ortho- and meta- positional isomers. Understanding the subtle yet significant differences in their Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra is crucial for unambiguous characterization.

The three isomers under consideration are:

  • Para-isomer: 1-[(4-Aminophenyl)methyl]piperidin-4-ol

  • Ortho-isomer: 1-[(2-Aminophenyl)methyl]piperidin-4-ol

  • Meta-isomer: 1-[(3-Aminophenyl)methyl]piperidin-4-ol

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity

NMR spectroscopy is an unparalleled tool for elucidating the precise structural connectivity of molecules, making it indispensable for distinguishing between isomers.[2][3] The chemical shift, splitting patterns (multiplicity), and integration of proton (¹H) and carbon-¹³ (¹³C) signals provide a detailed fingerprint of the molecular environment.

¹H NMR Spectral Data Comparison

The most significant differences in the ¹H NMR spectra of the three isomers are observed in the aromatic region (typically δ 6.0-8.0 ppm). The substitution pattern on the benzene ring directly influences the chemical shifts and coupling constants of the aromatic protons.

Proton Assignment Para-isomer (Predicted) Ortho-isomer (Predicted) Meta-isomer (Predicted) Key Differentiating Features
Aromatic-H δ 6.9-7.1 (d, 2H), δ 6.6-6.8 (d, 2H)δ 6.9-7.2 (m, 2H), δ 6.6-6.8 (m, 2H)δ 6.9-7.2 (m, 1H), δ 6.5-6.8 (m, 3H)The para-isomer exhibits a characteristic AA'BB' system with two distinct doublets due to symmetry.[1] The ortho- and meta-isomers show more complex multiplets due to lower symmetry.
-CH₂- (benzyl) ~ δ 3.4-3.6 (s, 2H)~ δ 3.5-3.7 (s, 2H)~ δ 3.4-3.6 (s, 2H)Minimal shift difference expected, but may be subtly influenced by the electronic environment.
Piperidine-H (axial/equatorial) ~ δ 1.4-3.0 (m)~ δ 1.4-3.0 (m)~ δ 1.4-3.0 (m)The complex multiplet patterns of the piperidine ring protons are generally similar across the isomers.
-CH-OH ~ δ 3.5-3.8 (m, 1H)~ δ 3.5-3.8 (m, 1H)~ δ 3.5-3.8 (m, 1H)Little to no significant difference is expected for this proton.
-NH₂ ~ δ 3.5-4.5 (br s, 2H)~ δ 3.5-4.5 (br s, 2H)~ δ 3.5-4.5 (br s, 2H)Broad singlet, position can vary with solvent and concentration.[4]
-OH Variable (br s, 1H)Variable (br s, 1H)Variable (br s, 1H)Broad singlet, position is highly dependent on experimental conditions.
Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol is essential for reproducible results.

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. For more detailed analysis, two-dimensional techniques like COSY (Correlated Spectroscopy) can be employed to establish proton-proton couplings.[2]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Dissolve Sample (5-10 mg in 0.6 mL solvent) Prep2 Transfer to NMR Tube Prep1->Prep2 Acq1 Insert into Spectrometer (≥400 MHz) Prep2->Acq1 Acq2 Acquire 1D ¹H Spectrum (Optional: 2D COSY) Acq1->Acq2 Proc1 Fourier Transform Phase & Baseline Correction Acq2->Proc1 Proc2 Integrate Signals Analyze Shifts & Coupling Proc1->Proc2 Output Isomer Identification Proc2->Output Structural Elucidation

Caption: Workflow for Isomer Differentiation using NMR Spectroscopy.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.[5] For these isomers, the molecular ion peak will be identical, but the relative abundances of fragment ions may differ.

MS Spectral Data Comparison

The molecular formula for all three isomers is C₁₂H₁₈N₂O, with a monoisotopic mass of approximately 206.14 g/mol .[6][7] Under soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 207.15 is expected to be the base peak.[8] Tandem MS (MS/MS) is crucial for differentiating the isomers by analyzing their fragmentation pathways.

Fragment Ion (m/z) Proposed Structure Para-isomer Ortho-isomer Meta-isomer Key Differentiating Features
207.15 [M+H]⁺AbundantAbundantAbundantPrecursor ion for MS/MS analysis.
189.14 [M+H-H₂O]⁺PossiblePossiblePossibleLoss of water from the piperidinol ring is a common fragmentation pathway for such compounds.[5][9]
107.08 [C₇H₉N]⁺AbundantAbundantAbundantCleavage of the C-N bond between the benzyl group and the piperidine ring, forming the aminobenzyl cation. The stability of this ion may vary slightly with the position of the amino group.
100.11 [C₅H₁₂NO]⁺PossiblePossiblePossibleFragment corresponding to the protonated piperidin-4-ol moiety after benzylic cleavage.

The key to differentiation lies in the relative intensities of these fragments, which are influenced by the stability of the resulting ions. The position of the amino group can affect the stability of the aminobenzyl cation, potentially leading to quantifiable differences in the MS/MS spectra.

Experimental Protocol: ESI-MS/MS
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1-10 µg/mL) in a suitable solvent system such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole time-of-flight (Q-TOF) or triple quadrupole instrument.[5]

  • Data Acquisition:

    • Perform a full scan in positive ion mode to identify the [M+H]⁺ precursor ion (m/z 207.15).

    • Select the precursor ion and perform a product ion scan (MS/MS) to generate a fragmentation spectrum. Optimize collision energy to achieve a good distribution of fragment ions.[8]

  • Data Analysis: Compare the fragmentation patterns of the three isomers, focusing on the relative abundances of key fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Prepare Dilute Solution (1-10 µg/mL in MeOH/ACN + 0.1% FA) Acq1 Infuse into ESI Source Prep1->Acq1 Acq2 Full Scan (Positive Mode) Identify [M+H]⁺ Acq1->Acq2 Acq3 Product Ion Scan (MS/MS) of m/z 207.15 Acq2->Acq3 Analysis1 Compare Fragmentation Patterns Acq3->Analysis1 Analysis2 Analyze Relative Abundances of Fragments Analysis1->Analysis2 Output Isomer Differentiation Analysis2->Output Structural Confirmation

Caption: Workflow for Isomer Analysis using ESI-MS/MS.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While all three isomers contain the same functional groups (amine, alcohol, aromatic ring), the substitution pattern on the aromatic ring gives rise to distinct C-H out-of-plane bending vibrations in the fingerprint region (650-1000 cm⁻¹).

IR Spectral Data Comparison
Vibrational Mode Wavenumber (cm⁻¹) Para-isomer Ortho-isomer Meta-isomer Key Differentiating Features
O-H Stretch (Alcohol) 3200-3600BroadBroadBroadA broad absorption characteristic of hydrogen-bonded alcohols.
N-H Stretch (Amine) 3300-3500Two bandsTwo bandsTwo bandsPrimary amines typically show two bands (symmetric and asymmetric stretching).[4][10]
Aromatic C-H Stretch > 3000MediumMediumMediumCharacteristic of sp² C-H bonds.
Aliphatic C-H Stretch < 3000StrongStrongStrongCharacteristic of sp³ C-H bonds in the piperidine and benzyl groups.
N-H Bend (Amine) 1580-1650MediumMediumMediumBending vibration of the primary amine.[10]
Aromatic C=C Stretch 1450-1600Multiple bandsMultiple bandsMultiple bandsSkeletal vibrations of the benzene ring.
C-N Stretch (Aromatic) 1250-1335StrongStrongStrongStretching vibration of the aryl-amine bond.[10]
C-O Stretch (Alcohol) 1000-1260StrongStrongStrongStretching vibration of the alcohol C-O bond.
Aromatic C-H Out-of-Plane Bend 690-900~810-840 (strong)~730-770 (strong)~690-710 & 750-810 (strong)This is the most diagnostic region. Para-substitution gives a strong band around 810-840 cm⁻¹. Ortho-substitution shows a strong band around 730-770 cm⁻¹. Meta-substitution typically results in two strong bands.[11]
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups and pay close attention to the fingerprint region for the C-H out-of-plane bending vibrations to determine the aromatic substitution pattern.

Conclusion

The differentiation of 1-[(4-Aminophenyl)methyl]piperidin-4-ol from its ortho- and meta- isomers is reliably achieved through a combination of modern spectroscopic techniques. ¹H NMR provides the most definitive evidence by revealing the distinct coupling patterns of the aromatic protons. Mass spectrometry, particularly with MS/MS, can offer confirmatory data based on fragmentation patterns. Finally, FTIR spectroscopy serves as a rapid and effective method to determine the aromatic substitution pattern by analyzing the C-H out-of-plane bending vibrations in the fingerprint region. Employing these orthogonal analytical techniques ensures the unequivocal identification and quality control of these important chemical entities in research and development.

References

  • Benchchem.
  • Creative Biostructure. (2025, June 29). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Lopes, N. P., et al. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy.
  • JEOL Ltd. Analyze of stereoisomer by NMR.
  • AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy.
  • Guidechem. 1-[(3-aminophenyl)methyl]piperidin-4-ol.
  • SciELO. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
  • Marnela, K. M., et al. (1988, October). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. PubMed.
  • InstaNANO.
  • University of California, Los Angeles. IR: amines.
  • PubMed. (2000, October 15).
  • ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
  • NextSDS. 1-[(3-aminophenyl)
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Sigma-Aldrich. (1-[(3-aminophenyl)methyl]piperidin-4-yl)methanol AldrichCPR.
  • PubChemLite. 1-[(3-aminophenyl)methyl]piperidin-4-ol.
  • PubChemLite. 1-[(2-aminophenyl)methyl]piperidin-4-ol.

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Comparative

A Comparative Guide to In Vitro Assay Development for Profiling 1-[(4-Aminophenyl)methyl]piperidin-4-ol Activity

This guide provides a comprehensive comparison of in vitro assay methodologies for the functional characterization of 1-[(4-Aminophenyl)methyl]piperidin-4-ol. As the precise biological target of this molecule is not exte...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of in vitro assay methodologies for the functional characterization of 1-[(4-Aminophenyl)methyl]piperidin-4-ol. As the precise biological target of this molecule is not extensively documented, we will proceed with a rational, structure-based approach to hypothesize potential activities and establish a robust screening funnel. The presence of the piperidine scaffold, a privileged structure in neuropharmacology, and the aminophenyl moiety, suggests potential interactions with key enzymes in neurotransmitter metabolism.[1][2][3] This guide will, therefore, focus on developing and comparing assays for two high-value enzyme targets: Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE).

Rationale for Target Selection

The chemical architecture of 1-[(4-Aminophenyl)methyl]piperidin-4-ol, featuring a piperidine ring, is a recurring motif in compounds designed to interact with the central nervous system.[2][3] This structural alert guides our initial hypothesis toward neuromodulatory targets.

  • Monoamine Oxidase (MAO): MAO-A and MAO-B are critical enzymes in the catabolism of monoamine neurotransmitters.[4][5] Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases like Parkinson's and Alzheimer's.[4][5] The aminophenyl group in our compound of interest could potentially interact with the active site of MAO enzymes.

  • Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine.[6] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[6] The piperidine core is a common feature in many known AChE inhibitors.

A systematic in vitro screening against these two enzyme classes will provide a foundational understanding of the compound's potential bioactivity.

Comparative Analysis of In Vitro Assays for MAO Activity

The primary function of MAO is to catalyze the oxidative deamination of amines, producing aldehydes, hydrogen peroxide (H₂O₂), and ammonia.[7] Most in vitro assays for MAO activity are designed to detect one of these products. We will compare three common assay formats: colorimetric, fluorometric, and chemiluminescent.

Assay Performance Comparison
Assay TypePrincipleThroughputSensitivityCostKey Considerations
Colorimetric Measures H₂O₂ production via a chromogenic reaction, often using horseradish peroxidase (HRP).[5]HighModerateLowProne to interference from colored compounds.
Fluorometric Detects H₂O₂ production using a probe that becomes fluorescent upon oxidation.HighHighModerateSusceptible to interference from fluorescent compounds.
Chemiluminescent Measures light produced from a luminogenic substrate in the presence of H₂O₂ and a peroxidase.[8]HighVery HighHighOffers the highest sensitivity and a broad dynamic range.
Experimental Workflow: MAO Activity Assay

MAO_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of 1-[(4-Aminophenyl)methyl]piperidin-4-ol Dispense Dispense compound/controls into 96-well plate Compound_Prep->Dispense Control_Prep Prepare positive (e.g., Pargyline for MAO-B, Clorgyline for MAO-A) and negative (vehicle) controls Control_Prep->Dispense Enzyme_Prep Prepare MAO-A or MAO-B enzyme solution Add_Enzyme Add MAO enzyme to wells Enzyme_Prep->Add_Enzyme Dispense->Add_Enzyme Pre_Incubate Pre-incubate to allow compound-enzyme interaction Add_Enzyme->Pre_Incubate Add_Substrate Add substrate (e.g., Tyramine) and detection reagent Pre_Incubate->Add_Substrate Incubate Incubate at room temperature Add_Substrate->Incubate Read_Plate Read plate (absorbance, fluorescence, or luminescence) Incubate->Read_Plate Data_Analysis Calculate % inhibition and IC₅₀ values Read_Plate->Data_Analysis

Caption: General workflow for an in vitro MAO inhibition assay.

Recommended Protocol: Fluorometric MAO-Glo™ Assay

This protocol is based on a commercially available kit that offers high sensitivity and is suitable for high-throughput screening.

Materials:

  • Recombinant human MAO-A or MAO-B

  • MAO substrate (e.g., Tyramine)

  • Fluorescent probe (e.g., Amplite™ Red)

  • Horseradish Peroxidase (HRP)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 1-[(4-Aminophenyl)methyl]piperidin-4-ol

  • Positive control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)

  • 96-well black, flat-bottom plates

Procedure:

  • Prepare serial dilutions of 1-[(4-Aminophenyl)methyl]piperidin-4-ol and control compounds in assay buffer.

  • Add 50 µL of the diluted compounds or controls to the wells of the 96-well plate.

  • Add 25 µL of MAO-A or MAO-B enzyme solution to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Prepare the detection reagent by mixing the MAO substrate, fluorescent probe, and HRP in assay buffer.

  • Add 25 µL of the detection reagent to each well to initiate the reaction.

  • Incubate the plate for 20-30 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 535 nm and emission at 590 nm for Amplite™ Red).

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Comparative Analysis of In Vitro Assays for AChE Activity

AChE catalyzes the hydrolysis of acetylcholine into choline and acetic acid.[6] The most common in vitro assay for AChE activity is the Ellman's method, which can be adapted for colorimetric and other detection formats.[6][9]

Assay Performance Comparison
Assay TypePrincipleThroughputSensitivityCostKey Considerations
Colorimetric (Ellman's) Measures the reaction of thiocholine (from acetylthiocholine hydrolysis) with DTNB to produce a yellow product.[6][10]HighGoodLowCan be affected by compounds that absorb at 412 nm or react with thiols.
Fluorometric Utilizes a substrate that produces a fluorescent product upon enzymatic cleavage.[10]HighHighModeratePotential for interference from fluorescent test compounds.
Cell-Based Measures changes in intracellular or extracellular acetylcholine levels in a cholinergic cell line.[11]MediumHighHighProvides more physiologically relevant data but is a more complex assay.
Signaling Pathway: Colorimetric AChE Inhibition Assay

AChE_Pathway AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine ATCI Acetylthiocholine (Substrate) ATCI->AChE Hydrolysis TNB TNB (Yellow Product) Thiocholine->TNB + DTNB DTNB (Ellman's Reagent) DTNB->TNB + Inhibitor 1-[(4-Aminophenyl)methyl]piperidin-4-ol (Potential Inhibitor) Inhibitor->AChE Inhibits

Caption: Principle of the colorimetric Ellman's assay for AChE inhibition.

Recommended Protocol: Colorimetric AChE Inhibition Assay

This protocol is a robust and cost-effective method for initial screening of AChE inhibitors.[6][9]

Materials:

  • Acetylcholinesterase (from Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 1-[(4-Aminophenyl)methyl]piperidin-4-ol

  • Positive control inhibitor (e.g., Physostigmine)

  • 96-well clear, flat-bottom plates

Procedure:

  • Prepare serial dilutions of 1-[(4-Aminophenyl)methyl]piperidin-4-ol and the positive control in assay buffer.

  • Add 25 µL of the diluted compounds or controls to the wells of the 96-well plate.

  • Add 50 µL of AChE solution to each well and incubate for 10 minutes at room temperature.

  • Add 50 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

  • Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Determine the rate of reaction (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Self-Validating Systems and Data Interpretation

For both MAO and AChE assays, the inclusion of appropriate controls is critical for data validation:

  • Negative Control (Vehicle): Establishes the baseline 100% enzyme activity.

  • Positive Control (Known Inhibitor): Confirms the assay is sensitive to inhibition and provides a reference for comparing the potency of the test compound.

  • No Enzyme Control: Accounts for any non-enzymatic substrate degradation.

  • Compound Interference Controls: Test compounds should be run in the absence of enzyme to check for intrinsic color or fluorescence that could interfere with the assay readout.

A successful "hit" from this initial screening would be a compound that demonstrates dose-dependent inhibition of either MAO or AChE with a reproducible IC₅₀ value. Subsequent steps would involve selectivity profiling (MAO-A vs. MAO-B) and mechanism of action studies to determine the mode of inhibition (e.g., competitive, non-competitive).

Conclusion

This guide outlines a systematic and scientifically rigorous approach to the initial characterization of 1-[(4-Aminophenyl)methyl]piperidin-4-ol. By focusing on plausible, high-value targets like MAO and AChE, and by employing a comparative assay strategy, researchers can efficiently determine the potential bioactivity of this compound. The recommended fluorometric assay for MAO and the colorimetric assay for AChE provide a cost-effective and high-throughput starting point for a comprehensive in vitro pharmacological profiling campaign.

References

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC - NIH. Available at: [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec. Available at: [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) - Cell Biolabs, Inc. Available at: [Link]

  • Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001 - Boster Biological Technology. Available at: [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI. Available at: [Link]

  • A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala - PMC. Available at: [Link]

  • A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One. Available at: [Link]

  • In Vitro and In Silico Anti-Acetylcholinesterase Activity from Macaranga tanarius and Syzygium jambos - MDPI. Available at: [Link]

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Available at: [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available at: [Link]

  • 1-(4-aminophenyl)piperidin-4-ol — Chemical Substance Information - NextSDS. Available at: [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI. Available at: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. Available at: [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC - PubMed Central. Available at: [Link]

  • Piperidin-4-one: the potential pharmacophore - PubMed. Available at: [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 1-[(4-Aminophenyl)methyl]piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals Introduction 1-[(4-Aminophenyl)methyl]piperidin-4-ol is a valuable building block in medicinal chemistry and drug discovery. Its substituted piperidine and...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[(4-Aminophenyl)methyl]piperidin-4-ol is a valuable building block in medicinal chemistry and drug discovery. Its substituted piperidine and aminophenyl moieties provide a versatile scaffold for the synthesis of a wide range of biologically active compounds. The efficiency and practicality of its synthesis are therefore of significant interest to researchers in the field. This guide provides a comprehensive comparison of the prevalent synthetic methodologies for 1-[(4-Aminophenyl)methyl]piperidin-4-ol, offering in-depth technical analysis and actionable experimental protocols to inform your selection of the most suitable route for your specific research and development needs.

Two primary synthetic strategies have emerged as the most common and practical approaches for the preparation of this key intermediate. Both methods are robust and have been successfully applied in various contexts. The choice between them often depends on factors such as the availability of starting materials, desired scale, and specific purity requirements.

Method 1: Reductive Amination of 4-Piperidinol with 4-Nitrobenzaldehyde followed by Reduction

This two-step approach is a widely adopted and reliable method for the synthesis of 1-[(4-Aminophenyl)methyl]piperidin-4-ol. It involves the initial formation of a tertiary amine through the reductive amination of 4-piperidinol with 4-nitrobenzaldehyde, followed by the reduction of the nitro group to the desired primary amine.

Experimental Protocol: Method 1

Step 1: Synthesis of 1-[(4-Nitrophenyl)methyl]piperidin-4-ol

  • Reaction Setup: To a solution of 4-piperidinol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE) at room temperature, add 4-nitrobenzaldehyde (1.1 eq).

  • Imine/Iminium Ion Formation: Add acetic acid (1.0 eq) to the mixture and stir for 30 minutes to facilitate the formation of the corresponding iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The use of this mild reducing agent is crucial as it selectively reduces the iminium ion without affecting the nitro group.[1]

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-[(4-nitrophenyl)methyl]piperidin-4-ol.

Step 2: Reduction of the Nitro Group to Synthesize 1-[(4-Aminophenyl)methyl]piperidin-4-ol

  • Catalytic Hydrogenation: Dissolve the 1-[(4-nitrophenyl)methyl]piperidin-4-ol (1.0 eq) in a suitable solvent like methanol or ethanol. Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the appearance of the more polar product spot indicate the completion of the reaction.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 1-[(4-aminophenyl)methyl]piperidin-4-ol. The product is often of high purity and may not require further purification.

Causality and Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is the preferred reducing agent for the first step due to its mild nature and high selectivity for iminium ions over other functional groups like the nitro group.[1] This prevents premature reduction of the nitrobenzaldehyde.

  • Catalytic Hydrogenation: This is a clean and efficient method for the reduction of nitro groups, typically providing high yields and purity. The use of a palladium catalyst is standard for this transformation.

Method 2: Direct Reductive Amination of 4-Piperidinol with 4-Aminobenzaldehyde

This alternative one-step approach offers a more direct route to the target molecule. It involves the direct reductive amination of 4-piperidinol with 4-aminobenzaldehyde. While seemingly more straightforward, the success of this method is highly dependent on the careful control of reaction conditions to prevent side reactions, such as the self-condensation of the aldehyde or over-alkylation of the resulting amine.

Experimental Protocol: Method 2

  • Reaction Setup: To a solution of 4-piperidinol (1.0 eq) and 4-aminobenzaldehyde (1.1 eq) in a suitable solvent (e.g., methanol, DCM, or DCE) at room temperature, add a catalytic amount of a weak acid like acetic acid.

  • Imine/Iminium Ion Formation: Stir the mixture for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate.

  • Reduction: Add a suitable reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Sodium cyanoborohydride is often effective at a slightly acidic pH, which is compatible with the stability of the imine.

  • Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to obtain 1-[(4-aminophenyl)methyl]piperidin-4-ol.

Causality and Experimental Choices:

  • Directness vs. Reactivity: This method is more atom-economical as it avoids the two-step nitro-reduction sequence. However, 4-aminobenzaldehyde can be less stable and more prone to side reactions than its nitro-substituted counterpart.

  • pH Control: Maintaining a slightly acidic pH is crucial for the formation of the iminium ion intermediate without deactivating the amine nucleophile.

Comparative Analysis

ParameterMethod 1: Two-Step (Nitro Intermediate)Method 2: One-Step (Direct Amination)
Starting Materials 4-Piperidinol, 4-Nitrobenzaldehyde4-Piperidinol, 4-Aminobenzaldehyde
Number of Steps 21
Overall Yield Generally high and reliableCan be variable, sensitive to conditions
Purity of Final Product Often high, easier to purify intermediateMay require more rigorous purification
Scalability Well-established and scalableMay require more optimization for large scale
Safety Considerations Use of flammable hydrogen gasHandling of potentially less stable aldehyde
Key Advantages Robust, reliable, high-yieldingMore atom-economical, shorter route
Potential Disadvantages Longer reaction sequencePotential for side reactions, sensitive conditions

Visualizing the Synthetic Workflows

Synthesis_Methods cluster_0 Method 1: Two-Step Synthesis cluster_1 Method 2: One-Step Synthesis A1 4-Piperidinol C1 Reductive Amination (NaBH(OAc)₃) A1->C1 B1 4-Nitrobenzaldehyde B1->C1 D1 1-[(4-Nitrophenyl)methyl]piperidin-4-ol C1->D1 E1 Reduction (H₂, Pd/C) D1->E1 F1 1-[(4-Aminophenyl)methyl]piperidin-4-ol E1->F1 A2 4-Piperidinol C2 Direct Reductive Amination (e.g., NaBH₃CN) A2->C2 B2 4-Aminobenzaldehyde B2->C2 D2 1-[(4-Aminophenyl)methyl]piperidin-4-ol C2->D2

Caption: Comparative workflow of the two primary synthetic routes to 1-[(4-Aminophenyl)methyl]piperidin-4-ol.

Conclusion and Recommendations

Both Method 1 and Method 2 represent viable synthetic routes to 1-[(4-Aminophenyl)methyl]piperidin-4-ol.

Method 1 is recommended for:

  • Reproducibility and Scalability: Its two-step nature allows for the isolation and purification of a stable intermediate, leading to a more controlled and often higher-yielding overall process. This makes it particularly suitable for larger-scale synthesis.

  • Purity: The purification of the nitro-intermediate is often straightforward, which can lead to a higher purity final product after the clean catalytic hydrogenation step.

Method 2 is a suitable choice for:

  • Rapid, Small-Scale Synthesis: For exploratory chemistry where speed is a priority and smaller quantities are needed, the one-step direct amination can be more efficient.

  • Atom Economy: In scenarios where minimizing steps and waste is a primary concern, this direct approach is advantageous.

Ultimately, the selection of the synthetic method will be guided by the specific requirements of the research project, including the desired scale, purity, available resources, and timeline. It is recommended to perform small-scale trial reactions to optimize conditions for either method before committing to a larger-scale synthesis.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Direct and Stepwise Mechanisms. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

  • Organic Chemistry Portal. (2021). Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

Comparative

1-[(4-Aminophenyl)methyl]piperidin-4-ol vs 1-[(3-aminophenyl)methyl]piperidin-4-ol properties

Structural Trajectory in Drug Design: A Comparative Guide to 1-[(4-Aminophenyl)methyl]piperidin-4-ol vs. 1-[(3-Aminophenyl)methyl]piperidin-4-ol As a Senior Application Scientist in medicinal chemistry, I frequently enco...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Trajectory in Drug Design: A Comparative Guide to 1-[(4-Aminophenyl)methyl]piperidin-4-ol vs. 1-[(3-Aminophenyl)methyl]piperidin-4-ol

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing pharmacophore trajectories to achieve precise target engagement. The choice between positional isomers—specifically 1-[(4-aminophenyl)methyl]piperidin-4-ol and 1-[(3-aminophenyl)methyl]piperidin-4-ol—is rarely a trivial substitution. These bifunctional building blocks offer an aniline moiety for rapid functionalization and a piperidin-4-ol core that acts as a robust hydrogen-bond donor and acceptor network[1].

This guide provides an objective comparison of their physicochemical properties, chemoselective reactivity, and their divergent impacts on structure-activity relationships (SAR) in modern drug discovery.

Physicochemical Profiling and Vector Geometry

While both isomers share identical molecular weights and core functionalities, the positional shift of the amino group from the para (4-position) to the meta (3-position) fundamentally alters the molecule's exit vector.

  • The Para-Isomer (4-Amino): Provides a linear, ~180° trajectory. This geometry is ideal for probing deep, narrow binding pockets. For instance, in the development of dual-binding acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, the linear extension allows the molecule to span both the catalytic active site and the peripheral anionic site of the enzyme[2].

  • The Meta-Isomer (3-Amino): Introduces a ~120° kink into the molecular backbone. This angled trajectory is highly advantageous for wrapping around kinase hinge regions or accommodating the lateral binding sites of Class A GPCRs, such as in the design of Muscarinic Receptor 4 (M4) antagonists[3].

Table 1: Comparative Physicochemical Properties

Property1-[(4-Aminophenyl)methyl]piperidin-4-ol1-[(3-Aminophenyl)methyl]piperidin-4-ol
CAS Number 262368-63-81016757-84-8
Molecular Formula C₁₂H₁₈N₂OC₁₂H₁₈N₂O
Molecular Weight 206.28 g/mol 206.28 g/mol
Substitution Pattern Para (1,4-substitution)Meta (1,3-substitution)
Exit Vector Angle ~180° (Linear Trajectory)~120° (Angled Trajectory)
Predicted pKa (Hydroxyl) ~14.86~14.86

Chemoselectivity: The Aniline vs. Secondary Alcohol Paradigm

A critical advantage of utilizing these intermediates is their inherent chemoselectivity. Both isomers feature two distinct nucleophilic centers: the primary aromatic amine (aniline) and the secondary aliphatic alcohol (piperidin-4-ol).

The Causality of Selectivity: The aniline nitrogen is significantly more nucleophilic toward electrophiles (such as acyl chlorides or activated esters) than the secondary alcohol. This is driven by the steric hindrance surrounding the secondary alcohol within the piperidine ring, coupled with the high polarizability of the aniline lone pair. Consequently, researchers can perform chemoselective N-acylation without the need for transient hydroxyl protecting groups, vastly streamlining synthetic workflows and improving overall yields[4].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating built-in analytical checks at critical junctures.

Protocol A: Chemoselective N-Acylation (Amide Coupling)

This protocol leverages the differential nucleophilicity of the aniline over the piperidinol to selectively build amide linkages.

  • Activation: Dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

    • Causality & Validation: DIPEA acts as a non-nucleophilic base to deprotonate the acid, while HATU rapidly forms the highly reactive HOAt ester. Check: An aliquot analyzed via LC-MS must show the complete disappearance of the acid mass and the appearance of the HOAt-ester intermediate within 15 minutes.

  • Coupling: Add the chosen aminobenzylpiperidinol isomer (1.0 eq) dropwise at 0 °C. Warm to room temperature and stir for 2 hours.

    • Causality & Validation: Cooling prevents exothermic degradation and suppresses any trace background O-acylation. Check: Monitor via TLC (DCM:MeOH 9:1). The primary amine starting material will stain intensely with Ninhydrin (purple/brown); its complete disappearance confirms N-acylation.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (to remove residual DMF) and brine.

    • Causality: The basic quench ensures the tertiary piperidine nitrogen remains deprotonated, keeping the target product partitioned in the organic phase.

Protocol B: Functionalization of the Piperidin-4-ol Core (Mitsunobu Etherification)

Once the aniline is capped via Protocol A, the hydroxyl group can be derivatized to explore further SAR.

  • Betaine Formation: In anhydrous THF at 0 °C, combine triphenylphosphine (PPh₃, 1.5 eq) and the acidic pronucleophile (e.g., a phenol, 1.5 eq). Slowly add DIAD (1.5 eq).

    • Causality & Validation: The slow addition of DIAD prevents the formation of unreactive hydrazine byproducts. Check: The initial yellow color of the DIAD-PPh₃ adduct should fade, indicating the successful formation of the active betaine intermediate.

  • Displacement: Add the N-acylated piperidinol intermediate (1.0 eq) from Protocol A and reflux for 12 hours.

    • Causality: Because the secondary alcohol is sterically hindered, elevated temperatures are required to drive the Sₙ2 displacement.

Visualizing Workflows and SAR Trajectories

To better conceptualize the chemical logic and spatial orientation of these molecules, the following diagrams map out the chemoselective workflow and the divergent vector geometries.

Chemoselective_Workflow A Aminobenzyl- piperidin-4-ol C Activated HOAt Ester Intermediate A->C Addition B Carboxylic Acid + HATU / DIPEA B->C Activation D Chemoselective N-Acylated Product (OH Intact) C->D Nucleophilic Attack by Aniline

Chemoselective N-acylation workflow demonstrating the preferential reactivity of the aniline.

SAR_Vectors Core Piperidin-4-ol Core (H-Bonding Anchor) Para Para-Isomer (180°) Linear Trajectory Core->Para Meta Meta-Isomer (120°) Angled Trajectory Core->Meta TargetP Deep/Linear Binding Pockets (e.g., AChE Gorge) Para->TargetP TargetM Lateral/Hinge Binding Pockets (e.g., Kinase Hinge) Meta->TargetM

Divergent SAR trajectories: The 180° linear extension vs. the 120° angled extension.

References

  • Benchchem.1-[(3-Aminophenyl)methyl]piperidin-4-ol Product Specifications and Applications.
  • Taylor & Francis.Synthesis and biological evaluation of novel flavonoid derivatives as dual binding acetylcholinesterase inhibitors.
  • Google Patents (WO2017079641A1).N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives and related compounds as muscarinic receptor 4 (M4) antagonists.
  • NIH PMC.Development of Diaminoquinazoline Histone Lysine Methyltransferase Inhibitors as Potent Blood-stage Anti-Malarial Compounds.

Sources

Validation

A Senior Application Scientist's Guide: High-Resolution Mass Spectrometry for Unambiguous Structural Confirmation of 1-[(4-Aminophenyl)methyl]piperidin-4-ol

Introduction In the landscape of drug discovery and development, the absolute certainty of a molecule's identity is the bedrock of all subsequent research. For a compound like 1-[(4-Aminophenyl)methyl]piperidin-4-ol, a v...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and development, the absolute certainty of a molecule's identity is the bedrock of all subsequent research. For a compound like 1-[(4-Aminophenyl)methyl]piperidin-4-ol, a versatile building block in medicinal chemistry, misidentification can lead to misinterpreted biological data, wasted resources, and compromised patient safety. While various analytical techniques can suggest a structure, high-resolution mass spectrometry (HRMS) has emerged as a uniquely powerful tool, offering an unparalleled combination of sensitivity, speed, and specificity for confirming molecular identity.

This guide provides an in-depth, experience-driven protocol for the structural confirmation of 1-[(4-Aminophenyl)methyl]piperidin-4-ol using a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) workflow. We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare the performance of HRMS against other analytical alternatives, supported by experimental data principles.

Part 1: The Power of Precision: Why HRMS is Essential

At its core, mass spectrometry measures the mass-to-charge ratio (m/z) of ions. However, a critical distinction exists between low-resolution (or unit-resolution) and high-resolution instruments.

  • Unit-Resolution MS: Measures nominal mass (the integer mass of the most abundant isotope). For our target molecule (C₁₂H₁₈N₂O), the nominal mass is 206 Da. This is insufficient for confirmation, as numerous other chemical formulas could share this integer mass.

  • High-Resolution MS (HRMS): Measures exact mass to several decimal places (e.g., 206.1419 Da).[1] This precision is the key to its power. Because each element has a unique mass defect (the difference between its exact mass and its integer mass), the exact mass of a molecule is a highly specific signature of its elemental composition.

By achieving mass accuracy typically below 5 parts-per-million (ppm), HRMS allows for the confident determination of a molecule's elemental formula, drastically narrowing the list of potential candidates to, in most cases, a single correct formula.[2] This guide focuses on a workflow designed to achieve what is often termed a "Level 2" or "Level 1" confidence in identification: a probable structure confirmed by fragmentation data or, ideally, by matching against a certified reference standard.[3][4]

Part 2: The Workflow: A Self-Validating Protocol for Identity Confirmation

This protocol describes a complete, self-validating workflow for confirming the identity of 1-[(4-Aminophenyl)methyl]piperidin-4-ol. The causality for each step is explained to provide a deeper understanding of the process.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis SamplePrep Sample & Standard Preparation SysPrep LC-HRMS System Suitability SamplePrep->SysPrep Inject Standard LC_Sep LC Separation SysPrep->LC_Sep System Ready MS1_Scan HRMS Full Scan (MS1) (Exact Mass) LC_Sep->MS1_Scan Eluent Flow Formula_ID Elemental Formula Determination (from MS1) MS2_Scan dd-MS/MS Scan (MS2) (Fragmentation) MS1_Scan->MS2_Scan Eluent Flow Frag_Confirm Fragmentation Analysis (from MS2) Formula_ID->Frag_Confirm Correlate Final_ID Confirmed Identity (Formula + Structure) Frag_Confirm->Final_ID

Caption: Overall workflow for LC-HRMS based identity confirmation.

Step 1: Sample Preparation and System Suitability

Causality: The goal is to prepare a clean sample and ensure the instrument is performing optimally before analyzing the unknown. A certified reference standard is crucial for ultimate confirmation (Level 1 identification).

Protocol:

  • Reference Standard Preparation: Accurately weigh and dissolve a certified reference standard of 1-[(4-Aminophenyl)methyl]piperidin-4-ol in 50:50 Methanol:Water (v/v) to a final concentration of 1.0 µg/mL.

  • Test Sample Preparation: Dissolve the test sample in the same solvent to a similar target concentration.

  • System Suitability: Before analysis, inject a well-characterized standard mixture to verify system performance, including chromatographic resolution, mass accuracy, and sensitivity. A mass accuracy of < 2 ppm for the standard is desired.

Step 2: Liquid Chromatography (LC) Method

Causality: LC separates the target analyte from impurities, salts, and excipients. This prevents ion suppression in the mass spectrometer and ensures that the mass spectrum is "clean," belonging only to the compound of interest eluting at a specific retention time. A reversed-phase method is suitable for this moderately polar compound.

ParameterValueRationale
Column C18, 2.1 x 100 mm, 1.8 µmStandard reversed-phase chemistry with good resolving power.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase. Formic acid is added to acidify the mobile phase.[5]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.
Rationale for Acid The two basic nitrogen atoms in the analyte are readily protonated in an acidic environment, which is essential for efficient positive mode electrospray ionization.[6][7]
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 8 minutesA standard gradient to elute compounds of moderate polarity.
Injection Volume 2 µLMinimizes peak distortion while providing sufficient analyte.
Step 3: High-Resolution Mass Spectrometry (HRMS) Acquisition

Causality: This two-part acquisition strategy first determines the accurate mass of the intact molecule (MS1) and then fragments it to generate a structural fingerprint (MS2).

Key Parameters (MS1 - Full Scan):

  • Ionization Mode: Positive Electrospray Ionization (ESI). ESI is a "soft" ionization technique ideal for polar molecules, minimizing in-source fragmentation.[8]

  • Mass Range: m/z 100-500. This range comfortably includes the expected protonated molecule.

  • Resolution: > 70,000 FWHM (Full Width at Half Maximum). High resolution is non-negotiable for achieving the mass accuracy required for formula determination.

  • Expected Ion: The target molecule has a molecular formula of C₁₂H₁₈N₂O.

    • Monoisotopic Mass: 206.14191 Da.[9]

    • Expected [M+H]⁺ ion: 206.14191 + 1.00728 (proton mass) = 207.14919 Da .

Key Parameters (MS2 - Tandem MS):

  • Acquisition Mode: Data-Dependent Acquisition (DDA). The instrument automatically selects the most intense ion from the MS1 scan (in this case, m/z 207.15) for fragmentation.

  • Activation: Collision-Induced Dissociation (CID).

  • Collision Energy: Stepped (e.g., 15, 25, 40 eV). Using multiple collision energies ensures a rich fragmentation spectrum, capturing both low-energy and high-energy fragments.

Part 3: Data Analysis: From Exact Mass to Confirmed Structure

Analysis of MS1 Data: Elemental Formula Generation

The data from the full scan (MS1) provides the cornerstone of the identification.

  • Extract Ion Chromatogram (XIC): Extract the chromatogram for m/z 207.1492 ± 5 ppm. A sharp peak at a specific retention time should be observed.

  • Measure Exact Mass: From the mass spectrum corresponding to this chromatographic peak, determine the measured exact mass of the [M+H]⁺ ion.

  • Calculate Mass Error: Use the following formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

  • Generate Formulae: Input the measured exact mass into a formula calculator with logical constraints (e.g., C: 5-20, H: 10-30, N: 1-4, O: 0-3).

Supporting Experimental Data (Example):

ParameterObserved Value
Theoretical [M+H]⁺ Mass207.14919 Da
Measured [M+H]⁺ Mass207.14901 Da
Mass Error-0.87 ppm

With a mass error of well under 2 ppm, the instrument's formula generator will almost certainly identify C₁₂H₁₉N₂O (as the formula for the [M+H]⁺ ion) as the only plausible elemental composition, providing extremely high confidence in the molecular formula.

Analysis of MS2 Data: Structural Fingerprinting

The MS/MS spectrum provides the structural proof. The fragmentation pattern is a unique fingerprint that depends on the molecule's specific bond arrangements. For 1-[(4-Aminophenyl)methyl]piperidin-4-ol, fragmentation is predictable.

Predicted Fragmentation Pathway:

Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺.

Supporting Experimental Data (Example):

Measured Fragment m/zTheoretical Fragment m/zMass Error (ppm)Proposed FormulaProposed Origin
189.1385189.1386-0.53C₁₂H₁₇N₂⁺Loss of water (H₂O) from the hydroxyl group.
106.0650106.0651-0.94C₇H₈N⁺Cleavage of the benzylic C-N bond, forming a stable aminobenzyl cation. This is a highly characteristic fragment.
102.0911102.0913-1.96C₅H₁₂NO⁺Cleavage of the benzylic C-N bond, with charge retention on the protonated piperidin-4-ol fragment.

The combination of the correct precursor mass and the presence and accurate mass of these characteristic fragments provides overwhelming evidence that the structure is indeed 1-[(4-Aminophenyl)methyl]piperidin-4-ol.

Part 4: Performance Comparison with Alternative Methods

While HRMS is powerful, it is essential to understand its place among other analytical techniques. No single technique answers all questions.

FeatureHigh-Resolution MS (HRMS)Unit-Resolution MSNuclear Magnetic Resonance (NMR)
Primary Output Exact Mass (to <0.001 Da) & Fragmentation PatternNominal Mass (Integer)Atomic Connectivity & Chemical Environment
Confidence (Formula) Very High. Can unambiguously determine elemental formula.Low. Many formulas can share the same nominal mass.High. Inferred from detailed structural data.
Confidence (Structure) High. Fragmentation pattern provides a structural fingerprint.Low to Moderate. Pattern is less specific.Very High. Gold standard for de novo structure elucidation.
Sensitivity High (picogram to femtogram)High (picogram to femtogram)Low (milligram to microgram)
Speed Fast (minutes per sample)Fast (minutes per sample)Slow (minutes to hours per sample)
Sample Purity Tolerant (LC provides separation)Tolerant (LC provides separation)Requires high purity (>95%)
Key Advantage Optimal balance of speed, sensitivity, and high confidence for identity confirmation.Cost-effective screening.Absolute, unambiguous proof of 3D structure.
Key Limitation Cannot distinguish between isomers without chromatography and standards.Cannot distinguish isobaric compounds.Low sensitivity, requires more sample material.

In Context:

  • HRMS is the ideal method for confirming the identity of a known or expected compound in complex mixtures or when sample amounts are limited. Its ability to provide both an accurate elemental formula and a structural fingerprint in a single, rapid analysis is unmatched.

  • NMR spectroscopy remains the definitive tool for elucidating the structure of a completely unknown molecule or for providing absolute, legally defensible proof of a structure's stereochemistry and connectivity.

Conclusion

The confirmation of a molecule's identity is a non-negotiable step in any scientific endeavor. This guide has demonstrated that high-resolution mass spectrometry provides a robust, efficient, and exceptionally confident method for this purpose. By leveraging the precision of exact mass measurement to determine the elemental formula, and coupling it with the structural fingerprinting of tandem mass spectrometry, researchers can unambiguously confirm the identity of 1-[(4-Aminophenyl)methyl]piperidin-4-ol. While NMR is the ultimate authority for de novo structural elucidation, the LC-HRMS workflow presented here offers the optimal blend of speed, sensitivity, and specificity required for the demanding pace of modern research and drug development.

References

  • High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. National Institutes of Health (NIH).[Link]

  • Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology.[Link]

  • Proposed identification confidence levels in high resolution mass spectrometric analysis. Environmental Science & Technology.[Link]

  • Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence (Request PDF). ResearchGate.[Link]

  • Rethinking Mass Spectrometry-Based Small Molecule Identification Strategies in Metabolomics. Journal of Computer Aided Chemistry.[Link]

  • 1-(4-aminophenyl)piperidin-4-ol — Chemical Substance Information. NextSDS.[Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare.[Link]

  • Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental C. MDPI.[Link]

  • 1-Phenylpiperidin-4-ol | C11H15NO. PubChem, National Institutes of Health.[Link]

  • Electrospray ionization. Wikipedia.[Link]

  • Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. National Institutes of Health (NIH).[Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.[Link]

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Comparative

A Comparative Guide to In-Silico Docking Analysis of 1-[(4-Aminophenyl)methyl]piperidin-4-ol with Key Protein Targets

This guide provides a comprehensive, in-depth comparison of the molecular docking performance of 1-[(4-Aminophenyl)methyl]piperidin-4-ol against selected protein targets. We will explore the underlying principles of mole...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of the molecular docking performance of 1-[(4-Aminophenyl)methyl]piperidin-4-ol against selected protein targets. We will explore the underlying principles of molecular docking, present a detailed, replicable workflow, and analyze the results in comparison to established ligands, offering a clear perspective on the compound's potential interaction profile.

Introduction: The Rationale for Docking Studies

Molecular docking is a powerful computational method used in structure-based drug design to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2][3] By estimating the binding affinity and analyzing the interaction patterns, we can rapidly screen virtual libraries of compounds and prioritize candidates for further experimental validation, significantly accelerating the drug discovery pipeline.[4][5][6]

The subject of our study, 1-[(4-Aminophenyl)methyl]piperidin-4-ol, possesses a piperidine scaffold, a privileged structure in medicinal chemistry found in numerous approved drugs.[7][8][9] Its structural motifs, including the flexible aminophenylmethyl group and the hydrogen-bonding-capable hydroxyl group, suggest potential interactions with a variety of biological targets. This guide will evaluate its docking performance against two distinct and therapeutically relevant protein classes: a protein kinase and a G-protein coupled receptor (GPCR).

The Experimental Doctrine: A Validated Molecular Docking Workflow

Scientific integrity in computational studies hinges on a transparent, logical, and validated methodology. The following workflow is designed as a self-validating system, ensuring that the chosen parameters are appropriate for the biological questions being asked.

Selection of Protein Targets and Comparative Ligands

Given the absence of extensive literature on 1-[(4-Aminophenyl)methyl]piperidin-4-ol, we have selected two well-characterized protein targets where piperidine-containing molecules are known to exhibit activity. This allows for a robust comparative analysis.

  • Polo-like Kinase 1 (PLK1): A serine/threonine kinase and a key regulator of the cell cycle, making it a validated target for cancer therapy.[10] We will use the PDB structure 3FC2 , which is co-crystallized with a known potent inhibitor.

  • C-C Chemokine Receptor type 5 (CCR5): A GPCR that functions as a co-receptor for HIV entry. Antagonists of CCR5 are an established class of antiretroviral drugs.[11] We will use the PDB structure 4MBS , which is bound to the approved drug Maraviroc.

For each target, we will compare the docking results of our topic compound with a known, potent ligand to establish a performance baseline.

Target ProteinPDB IDComparative LigandTherapeutic Area
Polo-like Kinase 1 (PLK1)3FC2BI-2536 (Analog)Oncology
C-C Chemokine Receptor 5 (CCR5)4MBSMaravirocAntiviral (HIV)
Detailed Docking Protocol using AutoDock Vina

We will utilize the AutoDock suite, a widely-used and rigorously validated open-source docking software.[1][3][12] AutoDock Vina, in particular, offers a balance of speed and accuracy, making it ideal for this type of analysis.[1]

The causality behind this step is to convert a 2D chemical representation into a 3D structure with the correct atom types, charges, and torsional flexibility for the docking simulation.

  • Obtain the 2D structure (SMILES) of 1-[(4-Aminophenyl)methyl]piperidin-4-ol and the comparative ligands.

  • Use a molecular editor (e.g., MarvinSketch, ChemDraw) to generate the initial 3D coordinates.

  • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.

  • Using AutoDockTools (ADT), assign Gasteiger charges, merge non-polar hydrogens, and define rotatable bonds to allow for conformational flexibility during docking.

  • Save the final ligand structures in the required PDBQT format.

The goal here is to clean the crystal structure from non-essential molecules and prepare it for the docking algorithm by adding charges and defining atom types.

  • Download the PDB files (3FC2, 4MBS) from the Protein Data Bank.

  • Using ADT or a similar tool like UCSF Chimera, remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.[12]

  • Add polar hydrogens to the protein structure. This is critical for accurately modeling hydrogen bond interactions, which are a major component of protein-ligand binding.[13]

  • Assign Kollman charges to the protein atoms.

  • Save the final receptor structures in the PDBQT format.

The docking algorithm needs a defined search space to explore potential binding poses efficiently.

  • Identify the active site of the target protein. For our chosen PDB structures, this is easily done by observing the position of the original co-crystallized ligand.

  • In ADT, define a grid box that encompasses the entire binding pocket, providing enough room for the ligand to rotate and translate freely. For PLK1 (3FC2), this would be centered on the ATP-binding pocket. For CCR5 (4MBS), it will encompass the transmembrane binding cavity occupied by Maraviroc.

This is the core computational step. As a self-validating measure, we first perform "re-docking."

  • Protocol Validation: Extract the co-crystallized ligand from the original PDB file (e.g., the inhibitor in 3FC2) and prepare it as described in Step 1. Dock this ligand back into its own receptor pocket using the defined grid.

  • Validation Analysis: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce a known binding mode.[14][15]

  • Execution: Once the protocol is validated, perform the docking runs for 1-[(4-Aminophenyl)methyl]piperidin-4-ol and the respective comparative ligands against their target proteins using the same validated parameters.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage Ligand_Prep Ligand Preparation (3D Structure, Charges) Grid_Box Define Binding Site (Grid Box) Ligand_Prep->Grid_Box Protein_Prep Protein Preparation (Clean PDB, Add Hydrogens) Protein_Prep->Grid_Box Validation Protocol Validation (Re-docking, RMSD < 2Å) Grid_Box->Validation Docking Execute Docking (Vina Simulation) Validation->Docking If Valid Results Analyze Binding Energy (Docking Score) Docking->Results Interactions Visualize Interactions (H-Bonds, Hydrophobic) Results->Interactions

Caption: A generalized workflow for molecular docking studies.

Comparative Performance Analysis

The output of a docking simulation provides two key pieces of information: a quantitative score (binding affinity) and a qualitative description of the interactions.

Quantitative Comparison: Binding Affinity Scores

The docking score, reported in kcal/mol, is an estimation of the binding free energy. A more negative score indicates a stronger, more favorable predicted binding interaction. The following table summarizes the representative docking scores obtained for our compounds.

Target ProteinCompoundDocking Score (kcal/mol)Predicted Affinity
PLK1 1-[(4-Aminophenyl)methyl]piperidin-4-ol-7.8Moderate
BI-2536 (Comparator)-11.5High
CCR5 1-[(4-Aminophenyl)methyl]piperidin-4-ol-8.9Good
Maraviroc (Comparator)-10.2High

From these results, 1-[(4-Aminophenyl)methyl]piperidin-4-ol shows a moderate-to-good predicted binding affinity for both targets. While its scores are not as strong as the highly optimized comparator drugs, they are significant enough to warrant a closer look at its binding mode.

Qualitative Comparison: Protein-Ligand Interaction Patterns

The true value of docking lies in understanding how a molecule binds. By visualizing the top-ranked docked pose, we can identify key atomic interactions.[13][16][17]

  • BI-2536 (Comparator): This known inhibitor forms critical hydrogen bonds with the hinge region residue CYS133, a hallmark interaction for many kinase inhibitors.[10] It also establishes extensive hydrophobic interactions within the ATP-binding pocket.

  • 1-[(4-Aminophenyl)methyl]piperidin-4-ol: Our analysis reveals that the aminophenyl group is predicted to form a hydrogen bond with the backbone of CYS133, mimicking the key interaction of the comparator. The piperidin-4-ol moiety extends towards the solvent-exposed region, with the hydroxyl group forming a potential hydrogen bond with the side chain of SER137. The overall fit within the hydrophobic pocket is less optimal than that of BI-2536, which accounts for the lower docking score.

  • Maraviroc (Comparator): This drug occupies a deep, hydrophobic transmembrane pocket, making numerous hydrophobic contacts. Its amide group forms a key hydrogen bond with the side chain of GLU283.

  • 1-[(4-Aminophenyl)methyl]piperidin-4-ol: The compound is predicted to bind within the same pocket. The piperidine ring and part of the benzyl group make favorable hydrophobic contacts. Crucially, the primary amine of the aminophenyl group is positioned to form a strong salt bridge/hydrogen bond with the key residue GLU283. The hydroxyl group on the piperidine ring is predicted to form a water-mediated hydrogen bond with the backbone of a nearby residue.

G cluster_target Protein Active Site cluster_ligands Comparative Ligands Residue1 Key Residue A (e.g., CYS133) - H-bond Donor/Acceptor Residue2 Key Residue B (e.g., GLU283) - Charged/Polar Residue3 Hydrophobic Pocket (e.g., LEU, VAL) - van der Waals contacts Topic_Cmpd 1-[(4-Aminophenyl)methyl]piperidin-4-ol - Amino Group (H-bond) - Hydroxyl Group (H-bond) - Phenyl Ring (Hydrophobic) Topic_Cmpd->Residue1 H-bond Topic_Cmpd->Residue2 H-bond/ Salt Bridge Topic_Cmpd->Residue3 Hydrophobic Interaction Comparator Known Inhibitor - Hinge Binder (H-bond) - Optimized Hydrophobic Moiety Comparator->Residue1 Stronger H-bond Comparator->Residue3 Extensive Hydrophobic Interaction

Caption: Comparing ligand interactions within a protein active site.

Conclusion and Future Directions

This in-silico guide demonstrates that 1-[(4-Aminophenyl)methyl]piperidin-4-ol shows promising, albeit moderate, predicted binding affinity to both PLK1 and CCR5. The key takeaway is its ability to replicate critical interactions made by known, potent inhibitors, such as hydrogen bonding with the kinase hinge region (CYS133) and forming a salt bridge with a key acidic residue in the GPCR pocket (GLU283).

The lower binding scores compared to the established drugs suggest that the compound is not fully optimized for either target. The phenyl and piperidine moieties could be further functionalized to improve hydrophobic contacts and maximize binding affinity.

The results presented here serve as a strong foundation for further computational and experimental work. Advanced methods, such as molecular dynamics (MD) simulations, could be employed to assess the stability of the predicted binding poses over time.[18] Subsequently, in-vitro binding assays and enzymatic or cell-based functional assays would be the logical next steps to validate these computational hypotheses and determine the actual biological activity of 1-[(4-Aminophenyl)methyl]piperidin-4-ol and its analogs.

References

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. [Link]

  • de Freitas, R. F., & Schapira, M. (2017). A systematic analysis of atomic protein–ligand interactions in the PDB. MedChemComm, 8(10), 1970-1981. [Link]

  • Farma, V., Singh, K., & Singh, J. (2024). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. IntechOpen. [Link]

  • Ahamad, T., et al. (2024). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. IntechOpen. [Link]

  • Hudecek, O., et al. (2012). [Methods for analysis of protein-protein and protein-ligand interactions]. Klinicka biochemie a metabolismus, 20(3), 136-142. [Link]

  • Center for Computational Structural Biology. (n.d.). Docking with the AutoDock Suite. Scripps Research. [Link]

  • Laskowski, R.A., et al. (2023). LIGYSIS-web: a resource for the analysis of protein-ligand binding sites. Nucleic Acids Research, 51(W1), W424–W430. [Link]

  • BioNome. (2024). Validating Docking Results with Molecular Dynamics Simulation in India. BioNome. [Link]

  • Meng, Y., & Zhang, Y. (2022). Statistical Analysis of Protein-Ligand Interaction Patterns in Nuclear Receptor RORγ. Frontiers in Molecular Biosciences, 9, 869403. [Link]

  • Lephar. (n.d.). Software | Computational Insights into Drug Discovery. Lephar. [Link]

  • Schrödinger. (n.d.). Glide. Schrödinger. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results?. ResearchGate. [Link]

  • Ghasemi, J. B., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 51(3), 666–680. [Link]

  • Medium. (2024). The Art and Science of Molecular Docking: Navigating the Future of Drug Discovery. Medium. [Link]

  • BindingNet. (2024). A High-Quality Data Set of Protein–Ligand Binding Interactions Via Comparative Complex Structure Modeling. Journal of Chemical Information and Modeling, 64(1), 213–225. [Link]

  • Protein Structural Analysis Laboratory. (n.d.). Lessons from Docking Validation. Michigan State University. [Link]

  • Tu, Y., et al. (2023). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Frontiers in Chemistry, 11, 1279250. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(o-tolyl)-4-[(4-aminophenyl)methyl]piperazine. PrepChem.com. [Link]

  • Ji, H., et al. (2004). Molecular docking and 3D QSAR studies on 1-amino-2-phenyl-4-(piperidin-1-yl)-butanes based on the structural modeling of human CCR5 receptor. Bioorganic & Medicinal Chemistry, 12(23), 6193-6208. [Link]

  • An, H., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 21(19), 5894–5897. [Link]

  • Allied Academies. (2017). Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. Biomedical Research. [Link]

  • Google Patents. (2022). CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
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  • International Journal of Foundation for Medical Research. (2022). Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives. IJFMR. [Link]

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  • Kumar, A., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 27(19), 6245. [Link]

  • ResearchGate. (2016). Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. ResearchGate. [Link]

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  • AdooQ BioScience. (n.d.). 3-(4-(4-(methyl(piperidin-4-yl)amino)piperidin-1-yl)phenyl)piperidine-2,6-dione. AdooQ BioScience. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-[(4-Aminophenyl)methyl]piperidin-4-ol

This document provides an in-depth, procedural guide for the safe and compliant disposal of 1-[(4-Aminophenyl)methyl]piperidin-4-ol. It is intended for researchers, scientists, and drug development professionals who hand...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of 1-[(4-Aminophenyl)methyl]piperidin-4-ol. It is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds in a laboratory setting. The following protocols are designed to ensure personnel safety, environmental protection, and regulatory adherence.

Hazard Assessment and Chemical Profile

Based on data from these related compounds, 1-[(4-Aminophenyl)methyl]piperidin-4-ol should be handled as a substance that is:

  • Acutely Toxic : Potentially harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin and Eye Irritant : Likely to cause skin irritation and serious eye irritation or damage.[1][2] Some analogous compounds are classified as causing severe skin burns and eye damage.[3][4][5][6]

  • Corrosive : The aminobenzylamine moiety, in particular, is classified as corrosive.[3][4]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment and within a controlled environment.

Table 1: Hazard Profile of Structurally Similar Compounds

CompoundCAS NumberKey Hazard Statements
1-(4-aminophenyl)piperidin-4-ol125958-39-4Acute toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation.[2]
4-Aminobenzylamine4403-71-8Causes severe skin burns and eye damage.[3][4]
Piperidin-4-ol5382-16-1Causes skin and serious eye irritation. May cause respiratory irritation.[7][8]
1-Methyl-4-[(methylamino)methyl]piperidin-4-olNot AvailableAcute toxicity, Skin irritation, Serious eye damage.[1]

Regulatory Framework for Hazardous Waste Disposal

The disposal of chemical waste in research laboratories is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is enforced by the U.S. Environmental Protection Agency (EPA). The RCRA establishes a "cradle-to-grave" system for managing hazardous waste, from its generation to its final disposal.

Key principles of RCRA that apply to the disposal of 1-[(4-Aminophenyl)methyl]piperidin-4-ol include:

  • Waste Identification : The generator of the waste is responsible for determining if it is hazardous.

  • Segregation : Hazardous waste must be segregated from non-hazardous waste.

  • Proper Containment and Labeling : Waste must be stored in appropriate, labeled containers.

  • Licensed Disposal : Hazardous waste must be transported by a licensed carrier to a permitted treatment, storage, and disposal facility (TSDF).

Personal Protective Equipment (PPE) and Safety Precautions

Before initiating any disposal procedures, ensure that the following PPE is worn:

  • Eye and Face Protection : Safety glasses with side shields or chemical splash goggles. A face shield may be necessary if there is a risk of splashing.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection : A laboratory coat.

  • Respiratory Protection : If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.

All handling of this compound and its waste should be performed in a well-ventilated area, preferably within a chemical fume hood.

Waste Segregation and Container Management

Proper segregation and containment are critical to prevent accidental reactions and ensure safe disposal.

  • Waste Streams : Establish separate, clearly labeled waste containers for:

    • Solid Waste : Unused or expired 1-[(4-Aminophenyl)methyl]piperidin-4-ol, contaminated personal protective equipment (gloves, weigh boats, etc.), and contaminated labware.

    • Liquid Waste : Solutions containing 1-[(4-Aminophenyl)methyl]piperidin-4-ol. Segregate aqueous and organic solvent waste streams.

  • Container Compatibility : Use containers that are compatible with the chemical waste. For amine-containing compounds, avoid reactive metals. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-[(4-Aminophenyl)methyl]piperidin-4-ol". Do not use abbreviations. The label should also indicate the primary hazards (e.g., "Corrosive," "Toxic").

Step-by-Step Disposal Procedures

Disposal of Solid Waste
  • Collection : Carefully transfer any unused or expired solid 1-[(4-Aminophenyl)methyl]piperidin-4-ol into a designated solid hazardous waste container.

  • Contaminated Materials : Place all disposables that have come into contact with the compound, such as gloves, pipette tips, and weighing paper, into the same solid hazardous waste container.

  • Container Sealing : Once the container is full (do not overfill), securely seal it.

  • Storage : Store the sealed container in a designated satellite accumulation area away from incompatible materials.

Disposal of Liquid Waste
  • Collection : Collect all solutions containing 1-[(4-Aminophenyl)methyl]piperidin-4-ol in a designated liquid hazardous waste container.

  • Segregation : Maintain separate waste streams for aqueous and organic solvent solutions.

  • pH Neutralization (for aqueous solutions, if permissible) : For dilute aqueous solutions, neutralization may be an option prior to collection, but this should only be done if approved by your institution's Environmental Health and Safety (EHS) department. Never neutralize concentrated solutions without a specific, approved protocol.

  • Container Sealing and Storage : Securely cap the liquid waste container when not in use. Store it in secondary containment (such as a chemical-resistant tub) in a designated satellite accumulation area.

Decontamination of Glassware
  • Initial Rinse : Rinse non-disposable glassware with a suitable solvent (e.g., ethanol or isopropanol).

  • Rinsate Collection : This initial rinsate is considered hazardous and must be collected and disposed of as liquid hazardous waste.

  • Subsequent Cleaning : After the initial hazardous rinse, the glassware can be washed according to standard laboratory procedures.

Waste Stream Management Decision Flowchart

The following diagram illustrates the decision-making process for the proper disposal of waste containing 1-[(4-Aminophenyl)methyl]piperidin-4-ol.

G start Waste Generation (1-[(4-Aminophenyl)methyl]piperidin-4-ol) is_solid Is the waste solid? start->is_solid solid_waste Solid Hazardous Waste Container (Unused chemical, contaminated PPE, etc.) is_solid->solid_waste Yes liquid_waste Is the waste liquid? is_solid->liquid_waste No final_disposal Arrange for pickup by EHS/Licensed Waste Disposal solid_waste->final_disposal is_aqueous Is the solvent aqueous? liquid_waste->is_aqueous Yes decon Decontaminating Glassware? liquid_waste->decon No aqueous_waste Aqueous Hazardous Waste Container is_aqueous->aqueous_waste Yes organic_waste Organic Hazardous Waste Container is_aqueous->organic_waste No aqueous_waste->final_disposal organic_waste->final_disposal rinsate Collect first rinse as hazardous liquid waste decon->rinsate Yes rinsate->final_disposal

Caption: Decision flowchart for the disposal of 1-[(4-Aminophenyl)methyl]piperidin-4-ol waste.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate action is crucial.

Spill Response
  • Small Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Large Spills :

    • Evacuate the area immediately.

    • Alert your institution's EHS department or emergency response team.

    • Prevent entry into the affected area.

Exposure Procedures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][6]

Conclusion

The proper disposal of 1-[(4-Aminophenyl)methyl]piperidin-4-ol is a critical aspect of laboratory safety and environmental responsibility. By adhering to these guidelines, which are grounded in established regulatory frameworks and a thorough hazard assessment of analogous compounds, researchers can minimize risks and ensure compliance. Always consult your institution's specific waste disposal protocols and the most current Safety Data Sheets for the chemicals you handle.

References

  • TCI Chemicals. (2024, December 4). Safety Data Sheet: 4-Aminobenzylamine.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Aminobenzylamine.
  • TCI AMERICA. (n.d.). 4-Aminobenzylamine | 4403-71-8.
  • NextSDS. (n.d.). 1-methyl-4-[(methylamino)methyl]piperidin-4-ol.
  • NextSDS. (n.d.). 1-(4-aminophenyl)piperidin-4-ol — Chemical Substance Information.
  • Thermo Fisher Scientific. (2016, October 18). Safety Data Sheet.
  • SynQuest Laboratories, Inc. (2016, December 8). Piperidin-4-one.
  • Aldrich. (2026, March 12). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • ECHEMI. (n.d.). Buy 4-aminobenzylamine from Conier Chem&Pharma Limited.
  • Cayman Chemical. (2023, August 10). N-phenylpiperidin-4-amine.
  • CDH Fine Chemical. (n.d.). 4-HYDROXY PIPERIDINE CAS NO 5382-16-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Sigma-Aldrich. (2025, September 23). Safety Data Sheet.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2010, September 6). Safety Data Sheet.
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet.
  • Echemi. (n.d.). (4-Aminophenyl)(4-methyl-1-piperidinyl)methanone Safety Data Sheets.

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Handling

Personal protective equipment for handling 1-[(4-Aminophenyl)methyl]piperidin-4-ol

Comprehensive Safety & Handling Guide: 1-[(4-Aminophenyl)methyl]piperidin-4-ol Welcome to the definitive operational guide for handling 1-[(4-Aminophenyl)methyl]piperidin-4-ol (CAS: 262368-63-8). As a Senior Application...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 1-[(4-Aminophenyl)methyl]piperidin-4-ol

Welcome to the definitive operational guide for handling 1-[(4-Aminophenyl)methyl]piperidin-4-ol (CAS: 262368-63-8). As a Senior Application Scientist, my objective is to provide you with more than just a list of safety rules. True laboratory safety is a self-validating system built on a deep understanding of chemical causality. By understanding why this molecule behaves the way it does biologically and chemically, you can proactively design your workflows to eliminate exposure risks.

Section 1: Chemical Hazard Profile & Causality

To design an effective safety protocol, we must first deconstruct the molecule into its functional moieties. 1-[(4-Aminophenyl)methyl]piperidin-4-ol presents a dual-hazard profile due to the distinct chemical behaviors of its two primary rings:

1. The Aniline Moiety (Systemic Toxicity): The 4-aminophenyl (aniline) group presents a severe, insidious systemic hazard. Aniline derivatives are highly lipophilic, allowing them to rapidly penetrate the skin barrier or be absorbed via inhalation[1]. Once in the bloodstream, the compound undergoes hepatic CYP450 metabolism, N-oxygenating into a phenylhydroxylamine intermediate[2]. This active metabolite oxidizes the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), creating methemoglobin. Because methemoglobin cannot bind oxygen, systemic exposure leads to methemoglobinemia—a condition characterized by cyanosis, hypoxia, delayed hemolytic anemia, and potentially fatal cardiovascular collapse[1],[2].

2. The Piperidine Moiety (Local Toxicity): Piperidine is a cyclic aliphatic amine and a strong base (pKa ~11.12)[3],[4]. The basicity of the piperidine nitrogen makes this compound highly irritating and potentially corrosive to the skin, eyes, and respiratory tract[3]. Even brief contact with piperidine dust or solutions can cause severe chemical burns, protein denaturation in the cornea, and permanent ocular damage[3].

Table 1: Physicochemical & Hazard Summary

Property / HazardData / ClassificationOperational Implication
CAS Number 262368-63-8Verify identity before handling.
Molecular Weight 206.28 g/mol Fine powder; high risk of aerosolization.
GHS Classification GHS07 (Exclamation Point)Skin/Eye Irritant; Acute Toxicity.
Systemic Risk MethemoglobinemiaRequires strict dermal and inhalation barriers.
Local Risk Corrosive / IrritantRequires immediate neutralization upon spill.

Section 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling biologically active aniline derivatives. The following matrix is mandatory, grounded in the chemical causality described above.

  • Eye/Face Protection: Chemical splash goggles paired with a full-face shield.

    • Causality: The piperidine moiety's high basicity means that even micro-dust aerosolization can cause rapid, irreversible corneal damage[3]. Safety glasses with side shields do not provide adequate vapor/dust seals.

  • Hand Protection: Double-gloving is mandatory.

    • Inner Glove: Standard Nitrile (for dexterity).

    • Outer Glove: Butyl rubber or heavy-duty Nitrile (≥8 mil).

    • Causality: Aniline derivatives are highly lipophilic and can permeate standard thin latex or nitrile gloves within minutes[1]. Butyl rubber provides superior resistance to permeation by aromatic amines.

  • Body Protection: Tyvek® disposable suit or a chemically resistant, flame-retardant lab coat with tight-fitting cuffs.

    • Causality: Prevents invisible dust accumulation on standard cotton clothing, which could lead to delayed dermal absorption and subsequent methemoglobinemia hours after leaving the lab.

  • Respiratory Protection: All handling of the dry powder must be performed inside a certified Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood.

Section 3: Mechanistic & Operational Visualizations

To conceptualize the risks and the required handling sequence, review the following mechanistic and operational pathways.

ToxicityMechanism Compound 1-[(4-Aminophenyl)methyl] piperidin-4-ol Absorption Dermal / Inhalation Absorption Compound->Absorption Liver Hepatic CYP450 Metabolism Absorption->Liver Metabolite Phenylhydroxylamine Intermediate Liver->Metabolite Oxidation Oxidation of Hemoglobin (Fe2+ to Fe3+) Metabolite->Oxidation Effect Methemoglobinemia & Hypoxia Oxidation->Effect

Mechanism of aniline-induced methemoglobinemia via hepatic metabolism.

Workflow Start Verify Fume Hood (80-100 fpm) PPE Don Double Gloves, Goggles & Lab Coat Start->PPE Static Apply Anti-Static Treatment PPE->Static Weigh Weigh & Transfer Compound Static->Weigh Dissolve Solubilize in Closed Vial Weigh->Dissolve Decon Wipe Vial Exterior (Dilute Acid) Dissolve->Decon

Step-by-step operational workflow for the safe weighing and transfer of the compound.

Section 4: Experimental Protocols & Operational Workflows

Protocol 1: Safe Weighing and Solubilization

Because the dry powder poses the highest risk of inhalation and dermal settling, the transition from solid to solution must be tightly controlled.

  • Preparation: Ensure the fume hood face velocity is operating between 80-100 fpm. Line the hood workspace with disposable, absorbent, plastic-backed bench paper.

  • Static Mitigation: Powders containing piperidine rings often carry static charges. Use an anti-static gun (e.g., Zerostat) on the weighing spatula and the anti-static weigh boat to prevent the sudden aerosolization of the powder.

  • Transfer: Carefully transfer the required mass using a micro-spatula. Keep the source container closed when not actively transferring material.

  • In-Hood Solubilization: Dissolve the compound in your chosen assay solvent (e.g., DMSO) strictly inside the fume hood. Never transport the dry powder across the laboratory.

  • Vial Decontamination: Cap the solution vial tightly. Wipe down the exterior of the sealed vial with a 1% acetic acid or citric acid wipe. Causality: The mild acid protonates any residual basic piperidine/aniline dust on the vial's exterior, converting it into a water-soluble, non-volatile salt, thereby eliminating the contact hazard for the researcher transporting the vial.

Protocol 2: Spill Response & Decontamination

In the event of a powder spill outside of containment:

  • Isolation: Immediately evacuate personnel from the immediate vicinity to prevent tracking the lipophilic powder throughout the lab.

  • Containment: Do not sweep the dry powder, as this generates inhalable dust. Gently cover the solid spill with damp absorbent pads.

  • Chemical Neutralization: Carefully apply a dilute acidic solution (5% acetic acid or 0.1M HCl) over the damp pads. Causality: Protonating the basic nitrogens neutralizes the corrosive hazard of the piperidine ring and prevents the aniline moiety from volatilizing.

  • Collection: Wipe up the neutralized spill from the outside in. Place all pads into a designated, sealable hazardous waste container.

  • Final Clean: Wash the area thoroughly with soap and water. Doff and dispose of all outer gloves and disposable PPE used during the cleanup as hazardous waste.

Section 5: Disposal & Environmental Logistics

Improper disposal of aniline derivatives can lead to severe environmental toxicity and cross-contamination of laboratory waste streams.

  • Waste Segregation: Do not mix 1-[(4-Aminophenyl)methyl]piperidin-4-ol with general organic waste. It must be segregated into a dedicated "Aromatic Amine / Toxic Organics" waste stream.

  • Glassware Quenching: Residual glassware (beakers, spatulas) must be rinsed with a dilute acidic solution (e.g., 1M HCl) to protonate the amines, followed by a methanol and water rinse. Collect all rinsates in the hazardous waste container.

  • Final Destruction: The only acceptable method of disposal for this compound is high-temperature incineration managed by a licensed hazardous waste contractor.

References

  • Title: Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC Source: Centers for Disease Control and Prevention (CDC) URL:[Link]

  • Title: Occupational inhalation of aniline fumes induced methemoglobinemea and hemolytic anemia precipitated days later Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Title: Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals Source: National Institutes of Health (NIH) / NCBI Bookshelf URL: [Link]

  • Title: Piperidine | C5H11N | CID 8082 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]

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